molecular formula C6H3BrN4O2 B1527620 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine CAS No. 1186608-83-2

3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1527620
CAS No.: 1186608-83-2
M. Wt: 243.02 g/mol
InChI Key: KUKTUBBDMTVCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C6H3BrN4O2 and its molecular weight is 243.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O2/c7-5-4-1-3(11(12)13)2-8-6(4)10-9-5/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKTUBBDMTVCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720955
Record name 3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186608-83-2
Record name 3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for the preparation of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, 2-chloro-5-nitropyridine, and proceeds through a three-step sequence involving nucleophilic aromatic substitution, cyclization, and a Sandmeyer reaction. This guide offers detailed, step-by-step experimental protocols, mechanistic insights, and critical analysis of each reaction step to ensure reproducibility and high yields. The content is structured to provide both a practical laboratory guide and a deeper understanding of the underlying chemical principles for researchers and drug development professionals.

Introduction

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic motif found in a multitude of biologically active compounds.[1] Its structural resemblance to purine bases has made it a focal point in the design of kinase inhibitors, anti-cancer agents, and other therapeutic molecules. The targeted introduction of specific substituents onto this scaffold is crucial for modulating the pharmacological properties of the resulting compounds. The title compound, this compound, serves as a versatile intermediate, with the bromo and nitro groups offering orthogonal handles for further synthetic transformations, such as cross-coupling reactions and reductions, respectively. This guide delineates a robust and scalable synthesis of this valuable building block.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed to proceed from a commercially available substituted pyridine precursor. The chosen pathway ensures regioselective control over the introduction of the bromo and nitro functionalities. The overall transformation can be visualized as the construction of the pyrazole ring onto a pre-functionalized pyridine core, followed by the conversion of an amino group to a bromo group.

Overall Synthesis Start 2-Chloro-5-nitropyridine Inter1 2-Hydrazinyl-5-nitropyridine Start->Inter1 Step 1: Hydrazinolysis Inter2 3-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridine Inter1->Inter2 Step 2: Cyclization End This compound Inter2->End Step 3: Sandmeyer Reaction

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-Hydrazinyl-5-nitropyridine

The initial step involves the nucleophilic aromatic substitution of the chloro group in 2-chloro-5-nitropyridine with hydrazine hydrate. The electron-withdrawing nitro group at the 5-position activates the pyridine ring towards nucleophilic attack, facilitating a smooth reaction.

Experimental Protocol
  • To a solution of 2-chloro-5-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (1.5-2.0 equivalents) dropwise at room temperature with stirring.[2]

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature. The product, 2-hydrazinyl-5-nitropyridine, often precipitates out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain 2-hydrazinyl-5-nitropyridine as a yellow solid.

Causality and Insights

The choice of a protic solvent like ethanol facilitates the dissolution of the starting materials and the hydrazine hydrate. The excess hydrazine hydrate acts as both the nucleophile and a base to neutralize the HCl generated during the reaction. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.

Part 2: Synthesis of 3-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridine

The second step involves the cyclization of 2-hydrazinyl-5-nitropyridine to form the pyrazolo[3,4-b]pyridine ring system. This is achieved by reacting the hydrazine intermediate with a suitable C1-electrophile, which will form the C3 position of the pyrazole ring. A common and effective method is the reaction with an α-ketoester, such as ethyl pyruvate, followed by intramolecular cyclization.

Experimental Protocol
  • Suspend 2-hydrazinyl-5-nitropyridine (1 equivalent) in a solvent like ethanol or acetic acid.

  • Add an α-ketoester, for example, ethyl pyruvate (1.1 equivalents), to the suspension.

  • Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • During the reaction, an intermediate hydrazone is formed, which then undergoes intramolecular cyclization with the elimination of water and ethanol to form the aromatic pyrazolopyridine ring.

  • After cooling, the product, 3-amino-5-nitro-1H-pyrazolo[3,4-b]pyridine, will precipitate.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Mechanistic Rationale

The reaction proceeds through the initial formation of a hydrazone between the more nucleophilic nitrogen of the hydrazine and the ketone carbonyl of the ethyl pyruvate. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the pyridine ring nitrogen onto the ester carbonyl, followed by dehydration to yield the stable aromatic pyrazolo[3,4-b]pyridine ring system.

Cyclization_Mechanism cluster_0 Hydrazone Formation cluster_1 Intramolecular Cyclization Hydrazine 2-Hydrazinyl-5-nitropyridine Hydrazone Intermediate Hydrazone Hydrazine->Hydrazone + Ketoester Ethyl Pyruvate Ketoester->Hydrazone Cyclization Intramolecular Attack Hydrazone->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product 3-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridine Dehydration->Product

Caption: Cyclization reaction mechanism.

Part 3: Synthesis of this compound via Sandmeyer Reaction

The final step is the conversion of the 3-amino group of 3-amino-5-nitro-1H-pyrazolo[3,4-b]pyridine to a bromo group. This is reliably achieved through a Sandmeyer reaction, which involves the diazotization of the amino group followed by displacement with a bromide ion, typically from a copper(I) bromide source.[3][4]

Experimental Protocol
  • Diazotization:

    • Suspend 3-amino-5-nitro-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3-4 equivalents) at 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water dropwise to the suspension, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and collect the precipitated solid by filtration.

    • Wash the solid with water to remove inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield this compound as a solid.

Self-Validating System and Causality
  • Diazotization: The use of a strong acid like HBr is crucial for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the actual diazotizing agent. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Sandmeyer Reaction: Copper(I) bromide acts as a catalyst, facilitating the single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and dinitrogen gas. The bromide ion then reacts with the radical to form the final product. The gentle heating at the end of the reaction ensures that all the diazonium salt has reacted.

Data Summary

StepStarting MaterialProductReagentsTypical Yield
12-Chloro-5-nitropyridine2-Hydrazinyl-5-nitropyridineHydrazine hydrate, Ethanol85-95%
22-Hydrazinyl-5-nitropyridine3-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridineEthyl pyruvate, Ethanol70-85%
33-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridineThis compoundNaNO₂, HBr, CuBr60-75%

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route to this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The described pathway offers good overall yields, utilizes readily available starting materials, and employs well-established chemical transformations, making it suitable for both small-scale laboratory synthesis and potential scale-up operations.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine is a functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazolo[3,4-b]pyridine core is a recognized scaffold in numerous biologically active molecules, exhibiting a range of activities including kinase inhibition.[1] The strategic placement of a bromine atom and a nitro group on this scaffold imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of targeted therapeutics, particularly in oncology where it has been investigated as a Tropomyosin receptor kinase (TRK) inhibitor.[2]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed to be a practical resource for researchers, offering insights into its molecular characteristics, synthesis, and analytical characterization.

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for this compound is not extensively published, a combination of data from suppliers and computational predictions provides a robust profile.

Core Molecular Attributes

The foundational characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₃BrN₄O₂[2]
Molecular Weight 243.02 g/mol [2][3]
CAS Number 1186608-83-2[2]
Appearance Expected to be a solidGeneral knowledge
Predicted Physicochemical Data

The following table presents key predicted physicochemical parameters that are crucial for understanding the compound's behavior in various experimental settings. These values are computationally derived and provide valuable estimations for designing experiments such as solubility studies and purification protocols.

PropertyPredicted ValueSource(s)
XLogP3 1.7[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Topological Polar Surface Area 87.4 Ų[3]
Melting Point Not experimentally determined. Expected to be a high-melting solid, likely >200 °C, due to its rigid, planar structure and potential for intermolecular interactions.Analogy to similar structures
Boiling Point Not applicable; likely to decompose at high temperatures.General knowledge
pKa Not experimentally determined. The pyrazole N-H is weakly acidic, while the pyridine nitrogen is weakly basic. The presence of the electron-withdrawing nitro group is expected to decrease the basicity of the pyridine nitrogen.Chemical principles
Solubility Profile

While specific experimental solubility data is scarce, the solubility of this compound can be inferred from its structure and the properties of similar bromo-nitro aromatic compounds.

  • Aqueous Solubility: Expected to have low solubility in water due to the hydrophobic nature of the aromatic rings and the bromine atom.[1]

  • Organic Solvents: Predicted to be soluble in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and to a lesser extent in solvents like acetone, ethyl acetate, and dichloromethane. Its solubility in nonpolar solvents like hexanes is expected to be very low.

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 2-amino-5-bromopyridine and proceeds through nitration, reduction, diazotization, and cyclization steps.

Synthesis_Pathway A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-nitropyridine A->B H₂SO₄, HNO₃ C 2,3-Diamino-5-bromopyridine B->C Fe, HCl or SnCl₂ D 3-Bromo-1H-pyrazolo[3,4-b]pyridine C->D NaNO₂, HCl E This compound D->E H₂SO₄, HNO₃

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

This step involves the nitration of 2-amino-5-bromopyridine. This is a standard electrophilic aromatic substitution on a pyridine ring, activated by the amino group.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add 2-amino-5-bromopyridine to the cold sulfuric acid while stirring. Maintain the temperature below 10°C.

  • Nitration: Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction at 0-5°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: The precipitated product, 2-amino-5-bromo-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 2,3-Diamino-5-bromopyridine

The nitro group is selectively reduced to an amino group.

  • Reaction Setup: Suspend 2-amino-5-bromo-3-nitropyridine in ethanol.

  • Reduction: Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or tin(II) chloride.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the hot reaction mixture to remove the iron salts. Evaporate the solvent from the filtrate.

  • Purification: The crude 2,3-diamino-5-bromopyridine can be purified by recrystallization.

Step 3: Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridine

This step involves a diazotization of the 3-amino group followed by an intramolecular cyclization to form the pyrazole ring.

  • Diazotization: Dissolve 2,3-diamino-5-bromopyridine in an aqueous solution of hydrochloric acid and cool to 0-5°C.

  • Cyclization: Add a solution of sodium nitrite in water dropwise, maintaining the low temperature. After the addition is complete, allow the reaction to stir at room temperature.

  • Isolation: The product, 3-Bromo-1H-pyrazolo[3,4-b]pyridine, will precipitate from the solution. Collect the solid by filtration, wash with water, and dry.

Step 4: Synthesis of this compound

The final step is the nitration of the pyrazolo[3,4-b]pyridine ring system. The nitro group is expected to add to the 5-position of the pyridine ring.

  • Reaction Setup: Dissolve 3-Bromo-1H-pyrazolo[3,4-b]pyridine in concentrated sulfuric acid at 0°C.

  • Nitration: Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while keeping the temperature below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up and Isolation: Pour the reaction mixture onto ice, neutralize with a base, and collect the precipitated this compound by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Analytical Characterization

Due to the lack of published experimental spectra for this compound, this section provides predicted spectral data based on the analysis of its structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the aromatic protons on the pyridine ring and the N-H proton of the pyrazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and bromo groups.

    • A singlet for the N-H proton of the pyrazole ring, likely in the region of 12-14 ppm, which may be broad.

    • Two doublets in the aromatic region (likely between 8.0 and 9.5 ppm) corresponding to the protons at the C4 and C6 positions of the pyridine ring, showing coupling to each other.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the heterocyclic ring system. The chemical shifts will be significantly affected by the attached heteroatoms and substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • N=O Asymmetric and Symmetric Stretch: Strong absorption bands characteristic of the nitro group, typically around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

  • C=N and C=C Stretching: Bands in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A band in the lower frequency region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks with approximately 1:1 intensity ratio). The nominal molecular ion peak (for ⁷⁹Br) would be at m/z = 242 and the M⁺+2 peak (for ⁸¹Br) at m/z = 244.

  • Fragmentation: Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic cleavages of the heterocyclic ring system.

Safety and Handling

Based on the hazard statements for similar compounds, this compound should be handled with care.[3] It is likely to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the development of new therapeutic agents. This guide provides a detailed overview of its physicochemical properties, a plausible synthetic route, and expected analytical characteristics. While a lack of extensive published experimental data necessitates reliance on predictions and analogies to related structures, the information presented here offers a solid foundation for researchers to design and execute further studies on this promising molecule.

References

The Strategic Synthesis and Therapeutic Potential of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, renowned for its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This bicyclic heterocycle serves as a foundational structure for a multitude of kinase inhibitors. Within this esteemed class of molecules, 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS Number: 1186608-83-2 ) has garnered significant attention as a key intermediate and a pharmacologically active compound in its own right.[1] Its structure, featuring a bromine atom and a nitro group, imparts unique chemical reactivity and biological properties, making it a subject of considerable interest in the development of targeted cancer therapies.[1] This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis, and its established role in the context of drug discovery, particularly as a Tropomyosin receptor kinase (TRK) inhibitor.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1186608-83-2--INVALID-LINK--
Molecular Formula C₆H₃BrN₄O₂--INVALID-LINK--
Molecular Weight 243.02 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Solid (predicted)Inferred from related structures
Melting Point Not available-
Solubility Expected to be soluble in polar organic solvents like DMSO and DMFInferred from related structures
Purity Typically available at ≥97% for research applications--INVALID-LINK--

The chemical structure of this compound is characterized by the fusion of a pyrazole and a pyridine ring. The bromine at position 3 and the nitro group at position 5 are crucial for its chemical reactivity and biological activity. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the nitro group is a strong electron-withdrawing group that can influence the molecule's electronic properties and binding interactions with biological targets.

Chemical Structure of this compound

Caption: Chemical Structure of this compound

A Plausible Synthetic Pathway

Workflow for the Proposed Synthesis

Synthetic Pathway A 3-Amino-5-bromopyridine B 3-Amino-5-bromo-2-hydrazinopyridine A->B Hydrazinolysis C 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine B->C Cyclization D Diazonium Salt Intermediate C->D Diazotization (NaNO₂, H₂SO₄) E 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine D->E Sandmeyer-type Bromination (CuBr, HBr) F This compound E->F Nitration (HNO₃, H₂SO₄)

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (Intermediate C)

This initial step involves the construction of the pyrazolo[3,4-b]pyridine core.

  • Rationale: The synthesis of the pyrazolo[3,4-b]pyridine ring system can be achieved through the condensation of a suitably substituted aminopyridine with a hydrazine, followed by cyclization. This is a common and effective method for constructing this heterocyclic scaffold.

  • Protocol:

    • To a solution of 3-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (excess, e.g., 5-10 equivalents).

    • The reaction mixture is heated to reflux for several hours (e.g., 12-24 hours) and monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting crude product, 3-amino-5-bromo-2-hydrazinopyridine, is then subjected to cyclization. This can often be achieved by heating in a high-boiling point solvent like diphenyl ether or by treatment with a dehydrating agent.

    • A more direct approach involves the reaction of 2-chloro-5-bromonicotinaldehyde with hydrazine hydrate, which upon cyclization, would yield 5-bromo-1H-pyrazolo[3,4-b]pyridine. Subsequent amination at the 3-position would be required. However, for this proposed route, we will proceed from the 3-amino precursor.

Step 2: Diazotization and Sandmeyer-type Bromination to yield 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine (Intermediate E)

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[2][3] This allows for the regioselective introduction of the bromine atom at the 3-position.

  • Protocol:

    • Suspend 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (1 equivalent) in a mixture of aqueous hydrobromic acid (HBr, e.g., 48%) and water at a low temperature (0-5 °C) in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, catalytic to stoichiometric amounts) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Nitration to yield this compound (Final Product)

  • Rationale: The final step involves the electrophilic nitration of the pyrazolo[3,4-b]pyridine ring. The pyridine ring is generally deactivated towards electrophilic substitution; however, the pyrazole fusion can influence the regioselectivity. The 5-position is a plausible site for nitration.

  • Protocol:

    • To a stirred mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) (a classic nitrating mixture) at 0 °C, slowly add 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine (1 equivalent). Caution: This reaction is highly exothermic and should be performed with extreme care in a fume hood.

    • Maintain the temperature at 0-5 °C during the addition. After the addition is complete, continue stirring at this temperature for a specified period (e.g., 1-2 hours), monitoring the reaction by TLC.

    • If the reaction is sluggish, the temperature may be cautiously allowed to rise to room temperature.

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • The precipitated product is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

Role in Drug Discovery: A Potent TRK Inhibitor

This compound is a significant molecule in the field of oncology due to its activity as a kinase inhibitor, particularly targeting Tropomyosin receptor kinases (TRKs).[1] TRK proteins (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. However, chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the expression of TRK fusion proteins, which are oncogenic drivers in a wide range of adult and pediatric cancers.

Mechanism of Action as a TRK Inhibitor

The pyrazolo[3,4-b]pyridine scaffold serves as an excellent ATP-competitive inhibitor. The general mechanism involves the molecule binding to the ATP-binding pocket of the kinase domain of the TRK protein, thereby preventing the phosphorylation of downstream signaling molecules. This effectively blocks the signal transduction pathways that promote cell proliferation, survival, and metastasis.

TRK Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling TRK TRK Fusion Protein Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) TRK->Downstream Activates ATP ATP ATP->TRK Binds to ATP pocket Compound 3-Bromo-5-nitro-1H- pyrazolo[3,4-b]pyridine Compound->TRK Blocks ATP Binding Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Simplified signaling pathway illustrating the inhibition of TRK fusion proteins by this compound.

The specific interactions of the pyrazolo[3,4-b]pyridine core with the TRK active site are crucial for its inhibitory activity. The pyrazole portion often acts as a hydrogen bond donor and acceptor, forming key interactions with the hinge region of the kinase. The substituents on the pyridine ring, such as the bromine and nitro groups, can occupy other pockets within the active site, contributing to the potency and selectivity of the inhibitor. For instance, the bromine atom can be a key site for further derivatization to enhance binding affinity and pharmacokinetic properties.

Research has demonstrated that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit significant antiproliferative effects against various cancer cell lines, including colon cancer cell lines like Km-12.[1] This underscores the therapeutic potential of this class of compounds in treating TRK fusion-positive cancers.

Conclusion and Future Directions

This compound stands out as a molecule of significant interest for medicinal chemists and drug developers. Its well-defined structure and physicochemical properties, coupled with its role as a potent kinase inhibitor scaffold, make it a valuable tool in the quest for novel cancer therapeutics. The plausible synthetic route outlined in this guide provides a strategic framework for its preparation, enabling further investigation and derivatization. As our understanding of the molecular drivers of cancer deepens, the strategic design and synthesis of targeted inhibitors based on privileged scaffolds like pyrazolo[3,4-b]pyridine will continue to be a cornerstone of modern drug discovery. Future research will likely focus on leveraging the reactive handles of this molecule to generate libraries of analogues with improved potency, selectivity, and drug-like properties, ultimately aiming to translate these scientific insights into effective clinical treatments.

References

The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolopyridine core, a fused heterocyclic system structurally analogous to purines, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile synthetic accessibility and ability to interact with a wide range of biological targets have propelled its derivatives to the forefront of drug discovery. This technical guide provides a comprehensive overview of the discovery and historical development of pyrazolopyridine derivatives, from their initial synthesis to their evolution as potent modulators of key physiological pathways. We will delve into the nuanced advancements in synthetic methodologies, explore the intricate structure-activity relationships that govern their therapeutic efficacy, and provide detailed protocols for their preparation. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical class of compounds.

A Historical Odyssey: From Serendipitous Discovery to Rational Design

The journey of pyrazolopyridine derivatives began over a century ago. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized in 1908 by Ortoleva through the treatment of diphenylhydrazone and pyridine with iodine[1]. This initial discovery was followed in 1911 by Bülow's synthesis of N-phenyl-3-methyl substituted derivatives from 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid[1]. These early syntheses, while foundational, were often limited in scope and yield.

The therapeutic potential of this scaffold began to be realized in the 1970s with the development of anxiolytic agents by a team at E.R. Squibb and Sons[2]. Compounds like Cartazolate (SQ-65,396) and Etazolate (SQ-20,009) were identified as positive allosteric modulators of the GABA-A receptor, demonstrating the scaffold's ability to interact with the central nervous system[2]. This marked a pivotal moment, shifting the perception of pyrazolopyridines from chemical curiosities to promising therapeutic leads.

The structural similarity of the pyrazolopyridine nucleus to natural purines is a key factor in its biological activity, allowing these derivatives to act as antagonists in many biological processes[3][4]. This purine-mimicking characteristic has driven much of the subsequent research, particularly in the development of kinase inhibitors for oncology.

The Art of Synthesis: An Evolution of Methodologies

The synthetic strategies for constructing the pyrazolopyridine core have evolved significantly, driven by the need for greater efficiency, diversity, and regioselectivity. The two primary retrosynthetic approaches involve either the formation of the pyridine ring onto a pre-existing pyrazole or the construction of the pyrazole ring on a pyridine template.

Classical Approaches: Building upon the Pyrazole Core

One of the most widely used classical methods involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. This approach, rooted in the early work of Bülow, remains a robust strategy for accessing a variety of substituted pyrazolo[3,4-b]pyridines.

Objective: To synthesize a 1H-pyrazolo[3,4-b]pyridine derivative via the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.

Materials:

  • 5-amino-3-methyl-1-phenyl-1H-pyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole (10 mmol) in glacial acetic acid (20 mL).

  • Add acetylacetone (11 mmol, 1.1 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the desired 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Causality: The use of glacial acetic acid as a solvent and catalyst facilitates the condensation reaction between the amino group of the pyrazole and the carbonyl groups of the diketone, followed by cyclization and dehydration to form the pyridine ring. The excess of the 1,3-dicarbonyl compound ensures the complete consumption of the limiting aminopyrazole.

Modern Innovations: The Rise of Multi-Component Reactions

More contemporary synthetic strategies focus on efficiency and atom economy. One-pot, multi-component reactions (MCRs) have gained prominence for the synthesis of pyrazolopyridine derivatives. These reactions allow for the construction of complex molecules from simple starting materials in a single step, often with high yields and operational simplicity.

Objective: To synthesize a polysubstituted pyrazolopyridine derivative via a one-pot, three-component reaction.

Materials:

  • An arylglyoxal (e.g., phenylglyoxal monohydrate)

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine

  • A cyclic 1,3-dicarbonyl compound (e.g., dimedone)

  • Tetrapropylammonium bromide (TPAB) as a catalyst

  • Water

  • Reaction vessel suitable for heating

  • Magnetic stirrer and stir bar

Procedure:

  • To a reaction vessel, add the arylglyoxal (1 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol), the cyclic 1,3-dicarbonyl compound (1 mmol), and tetrapropylammonium bromide (10 mol%).

  • Add water (5 mL) as the solvent.

  • Heat the mixture to 80°C with vigorous stirring.

  • The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular condensation.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product can be collected by filtration, washed with water, and dried.

  • Further purification, if necessary, can be achieved by recrystallization.[5][6]

Causality: This one-pot synthesis is highly efficient as it avoids the isolation of intermediates, saving time and resources. TPAB acts as a phase-transfer catalyst, facilitating the reactions in the aqueous medium. The sequence of reactions is orchestrated by the inherent reactivity of the components, leading to the spontaneous assembly of the complex pyrazolopyridine scaffold.

Therapeutic Frontiers: Pyrazolopyridines in Drug Discovery

The versatility of the pyrazolopyridine scaffold has led to its exploration against a multitude of therapeutic targets. Here, we focus on two prominent areas: kinase inhibition in oncology and modulation of GABA-A receptors for neurological disorders.

Targeting the Kinome: Pyrazolopyridine-Based Kinase Inhibitors

The structural resemblance of pyrazolopyridines to the purine core of ATP makes them ideal candidates for designing ATP-competitive kinase inhibitors.

Src, a non-receptor tyrosine kinase, is a key player in signaling pathways that regulate cell growth, division, and migration.[7][8][9][10][11] Its aberrant activation is implicated in various cancers. Pyrazolopyridine derivatives have been developed as potent and selective Src inhibitors.

Structure-Activity Relationship (SAR) Insights:

Position of SubstitutionMoietyImpact on Activity
N1 of Pyrazole Small alkyl groups (e.g., methyl, ethyl)Generally well-tolerated and can enhance potency.
C3 of Pyrazole Aromatic or heteroaromatic ringsCrucial for interaction with the hinge region of the kinase.
Pyridine Ring Substitution with solubilizing groupsCan improve pharmacokinetic properties.

Signaling Pathway: Src kinase inhibition by pyrazolopyridine derivatives blocks the phosphorylation of downstream substrates, thereby disrupting multiple signaling cascades, including the Ras-Raf-MAPK and PI3K-Akt pathways, which are critical for cancer cell proliferation and survival.[9]

SRC_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor SRC SRC Kinase Growth_Factor_Receptor->SRC Activation Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Ras_Raf_MAPK Ras-Raf-MAPK Pathway SRC->Ras_Raf_MAPK Phosphorylation PI3K_Akt PI3K-Akt Pathway SRC->PI3K_Akt Phosphorylation Pyrazolopyridine_Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine_Inhibitor->SRC Inhibition Proliferation_Survival Cell Proliferation & Survival Ras_Raf_MAPK->Proliferation_Survival PI3K_Akt->Proliferation_Survival

SRC Kinase Signaling Pathway Inhibition

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common in AML and are associated with a poor prognosis.[12] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting leukemic cell proliferation.[12] Pyrazolopyridine derivatives have emerged as potent inhibitors of mutant FLT3.

Signaling Pathway: Constitutively active FLT3, often due to internal tandem duplication (FLT3-ITD), activates downstream pathways including STAT5, MAPK, and PI3K/Akt.[12][13] Pyrazolopyridine-based FLT3 inhibitors block the autophosphorylation of the kinase, thereby inhibiting these pro-survival signals.

FLT3_Pathway cluster_membrane Cell Membrane FLT3_ITD FLT3-ITD Receptor STAT5 STAT5 Pathway FLT3_ITD->STAT5 Constitutive Activation PI3K_Akt PI3K-Akt Pathway FLT3_ITD->PI3K_Akt Ras_MAPK Ras-MAPK Pathway FLT3_ITD->Ras_MAPK Pyrazolopyridine_Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine_Inhibitor->FLT3_ITD Inhibition Leukemic_Proliferation Leukemic Cell Proliferation STAT5->Leukemic_Proliferation PI3K_Akt->Leukemic_Proliferation Ras_MAPK->Leukemic_Proliferation

FLT3-ITD Signaling Pathway Inhibition in AML

Modulating the Central Nervous System: GABA-A Receptor Positive Allosteric Modulators

The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[14] Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA, leading to sedative and anxiolytic effects.[15] Pyrazolopyridine derivatives like Cartazolate act as PAMs at the barbiturate binding site of the GABA-A receptor complex.[2]

Mechanism of Action: Pyrazolopyridine PAMs bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding induces a conformational change in the receptor that increases the efficiency of GABA-mediated chloride ion influx, leading to hyperpolarization of the neuron and reduced excitability.

GABAA_Modulation cluster_receptor GABA-A Receptor GABA_Site GABA Binding Site Chloride_Channel Chloride (Cl-) Channel GABA_Site->Chloride_Channel Opens Allosteric_Site Allosteric Site (Barbiturate Site) Allosteric_Site->Chloride_Channel Enhances Opening Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Chloride_Channel->Neuronal_Inhibition Cl- Influx GABA GABA GABA->GABA_Site Binds Pyrazolopyridine_PAM Pyrazolopyridine PAM Pyrazolopyridine_PAM->Allosteric_Site Binds

Mechanism of GABA-A Receptor Modulation

Physicochemical Properties and Future Perspectives

Pyrazolopyridine derivatives generally exhibit favorable physicochemical properties for drug development. Their rigid bicyclic structure provides a good balance between lipophilicity and polarity, which can be fine-tuned through substitution at various positions. Many derivatives adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

The future of pyrazolopyridine research is bright. The continued development of novel synthetic methodologies, including flow chemistry and photocatalysis, will enable the creation of even more diverse and complex derivatives. Advances in computational chemistry and structural biology will facilitate the rational design of next-generation pyrazolopyridines with enhanced potency and selectivity for their targets. As our understanding of the molecular basis of diseases deepens, this privileged scaffold will undoubtedly continue to be a cornerstone of innovative therapeutic strategies.

Conclusion

From their humble beginnings in the early 20th century, pyrazolopyridine derivatives have evolved into a powerhouse of medicinal chemistry. Their rich history is a testament to the synergy of synthetic innovation and biological insight. The ability of this scaffold to effectively mimic endogenous purines has unlocked a vast therapeutic potential, leading to the development of promising drug candidates for cancer and neurological disorders. The continued exploration of the chemical space around the pyrazolopyridine core, guided by a deep understanding of structure-activity relationships and target biology, promises to deliver the next generation of life-saving medicines.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine. As a key intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in drug discovery and development.[1][2] This document will delve into the synthesis, and detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

This compound is a fused bicyclic heteroaromatic compound. The pyrazolo[3,4-b]pyridine core is a recognized scaffold in medicinal chemistry due to its structural similarity to purine bases, making it a privileged structure for interacting with various biological targets. The presence of a bromine atom at the 3-position and a nitro group at the 5-position significantly influences the molecule's electronic distribution and reactivity, making it a versatile building block for further chemical modifications.

Caption: Molecular Structure of this compound

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process. A common synthetic route involves the nitration of a bromo-pyrazolo[3,4-b]pyridine precursor.

Experimental Protocol: Synthesis of this compound

A detailed synthesis procedure is described in patent literature (Patent 2265610).[3] The following is a representative protocol:

  • Starting Material: 3-Bromo-1H-pyrazolo[3,4-b]pyridine.

  • Nitration: The starting material is carefully treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to introduce the nitro group at the 5-position of the pyridine ring.

  • Work-up: Following the completion of the reaction, the mixture is quenched with ice and neutralized to precipitate the crude product.

  • Purification: The crude product is then purified by column chromatography, typically using a silica gel stationary phase and an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure this compound as a solid.[3]

Synthesis_Workflow A 3-Bromo-1H-pyrazolo[3,4-b]pyridine B Nitration (HNO3/H2SO4) A->B C Reaction Quenching (Ice) & Neutralization B->C D Crude Product C->D E Column Chromatography (Silica Gel) D->E F Pure 3-Bromo-5-nitro-1H- pyrazolo[3,4-b]pyridine E->F

Caption: General Synthesis Workflow

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the limited number of protons on the aromatic core. The key signals to anticipate are from the N-H proton of the pyrazole ring and the two protons on the pyridine ring.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
N-H (Pyrazole)13.0 - 15.0Broad SingletThe chemical shift of the N-H proton is highly dependent on the solvent and concentration. It is often a broad signal due to quadrupole broadening and exchange.
H-49.0 - 9.5DoubletThis proton is expected to be significantly downfield due to the deshielding effects of the adjacent nitro group and the pyridine nitrogen. It will likely appear as a doublet due to coupling with H-6.
H-68.5 - 9.0DoubletThis proton will also be in the downfield region and will appear as a doublet due to coupling with H-4.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Br, NO₂) and the overall aromatic system.

Carbon Expected Chemical Shift (δ, ppm) Notes
C-3110 - 120This carbon is directly attached to the bromine atom, which will influence its chemical shift.
C-3a145 - 155A quaternary carbon at the fusion of the two rings.
C-4120 - 130Aromatic carbon deshielded by the nitro group.
C-5140 - 150This carbon is directly attached to the electron-withdrawing nitro group, causing a significant downfield shift.
C-6115 - 125Aromatic carbon in the pyridine ring.
C-7a150 - 160A quaternary carbon at the fusion of the two rings, adjacent to the pyrazole nitrogens.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational bands are associated with the N-H, C=N, C=C, and N-O bonds.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Pyrazole)3100 - 3300Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
C=N and C=C Stretch (Aromatic Rings)1500 - 1650Medium to Strong
N-O Asymmetric Stretch (NO₂)1500 - 1560Strong
N-O Symmetric Stretch (NO₂)1340 - 1380Strong
C-Br Stretch500 - 650Medium to Strong

The presence of strong absorption bands for the nitro group is a key diagnostic feature in the IR spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in an [M+2]⁺ peak of similar intensity to the [M]⁺ peak.

Common fragmentation pathways for related pyrazolo[3,4-b]pyridine derivatives include the loss of small, stable molecules.

  • Loss of NO₂: A significant fragment corresponding to [M - 46]⁺ is expected due to the loss of the nitro group.

  • Loss of HCN: The pyrazole and pyridine rings can undergo fragmentation with the loss of hydrogen cyanide, leading to a fragment at [M - 27]⁺.

  • Loss of Br: Cleavage of the C-Br bond would result in a fragment at [M - 79/81]⁺.

MS_Fragmentation M [M]⁺ (m/z 242/244) F1 [M - NO₂]⁺ (m/z 196/198) M->F1 - NO₂ F2 [M - HCN]⁺ (m/z 215/217) M->F2 - HCN F3 [M - Br]⁺ (m/z 163) M->F3 - Br

Caption: Plausible Mass Spectrometry Fragmentation Pathways

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. The combined data from NMR, IR, and Mass Spectrometry are essential for confirming the identity and purity of this important synthetic intermediate. This in-depth understanding is critical for its application in the development of novel therapeutic agents, enabling researchers and drug development professionals to confidently utilize this compound in their synthetic strategies.

References

Unlocking the Therapeutic Potential of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of Pyrazolo[3,4-b]pyridines in Oncology

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] These fused heterocyclic systems have garnered significant attention for their potential as inhibitors of various protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in cancer.[2] This guide focuses on a particularly promising derivative, 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine, exploring its potential as a targeted therapeutic agent. We will delve into its mechanism of action, outline key experimental methodologies for its evaluation, and provide a framework for its synthesis, offering a comprehensive resource for researchers and drug development professionals dedicated to advancing cancer therapy.

The Strategic Importance of Targeting Tropomyosin Receptor Kinases (TRKs)

Recent advances in our understanding of cancer genomics have highlighted the significance of oncogenic gene fusions as drivers of tumorigenesis. Among these, fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes, which encode for Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), have been identified as actionable targets across a wide range of tumor types.[3]

Constitutive activation of TRK fusion proteins leads to the aberrant activation of downstream signaling pathways, primarily the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and differentiation.[3] The therapeutic inhibition of these kinases has shown remarkable and durable responses in patients with TRK fusion-positive cancers, validating TRKs as compelling targets for drug development.

The TRK Signaling Cascade: A Rationale for Inhibition

The binding of neurotrophins to TRK receptors triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRK TRK Receptor RAS Ras TRK->RAS Grb2/Sos PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT Akt PI3K->AKT AKT->Cell_Response PKC PKC PLCg->PKC PKC->Cell_Response

Figure 1: Simplified TRK Signaling Pathway.

Inhibition of the TRK kinase domain with small molecules like this compound is a rational strategy to abrogate these oncogenic signals, thereby inducing apoptosis and inhibiting tumor growth in TRK-dependent cancers.

This compound: A Potential TRK Inhibitor

This compound has been identified as a potent inhibitor of TRK kinases.[4] Its chemical structure, featuring a bromine atom and a nitro group on the pyrazolo[3,4-b]pyridine core, contributes to its specific binding affinity and inhibitory activity.[4]

Evidence of Anticancer Activity

Preclinical studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines.[4] A notable example is its efficacy in inhibiting the proliferation of the KM-12 colon cancer cell line.[4] This particular cell line is known to harbor a TPM3-NTRK1 gene fusion, rendering it highly dependent on TRKA signaling for its growth and survival. The observed activity in this model provides a strong rationale for the continued investigation of this compound as a targeted therapeutic for TRK fusion-positive cancers.

While specific IC50 values for this compound are not extensively published in publicly available literature, a closely related derivative, compound C03 from a series of pyrazolo[3,4-b]pyridine-based TRK inhibitors, exhibited an IC50 value of 56 nM against TRKA kinase and inhibited the proliferation of the KM-12 cell line with an IC50 of 0.304 µM.[3] This data underscores the potential of this chemical class as potent TRK inhibitors.

Experimental Protocols for the Evaluation of this compound

To rigorously assess the biological activity of this compound, a series of well-defined experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of protein kinases, with a primary focus on TRKA, TRKB, and TRKC. This allows for the assessment of both potency and selectivity. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the compound in kinase buffer to achieve the desired concentration range for IC50 determination.

    • Prepare the kinase, substrate, and ATP solutions in kinase buffer according to the manufacturer's recommendations.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the specific TRK kinase (TRKA, TRKB, or TRKC) to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for the recommended time (typically 1-2 hours).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Causality and Self-Validation: This assay directly measures the enzymatic activity of the target kinase. By including a panel of kinases, the selectivity of the compound can be determined, providing a self-validating system to assess off-target effects.

Cell-Based Proliferation Assay (MTT Assay)

To evaluate the antiproliferative activity of the compound in a cellular context, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted method.[5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6][7]

Protocol: MTT Assay with KM-12 Cells

  • Cell Culture:

    • Culture KM-12 cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours.

  • MTT Addition and Formazan Solubilization:

    • Prepare a stock solution of MTT in sterile PBS.

    • Add the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.

Causality and Self-Validation: The use of the KM-12 cell line, with its known TRKA fusion, provides a direct link between the compound's target (TRKA) and the observed cellular effect (inhibition of proliferation). Including a control cell line that does not have a TRK fusion can further validate the on-target activity of the compound.

MTT_Assay_Workflow A Seed KM-12 cells in 96-well plate B Treat with 3-Bromo-5-nitro- 1H-pyrazolo[3,4-b]pyridine (serial dilutions) A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate GI50 G->H

Figure 2: MTT Assay Experimental Workflow.

Synthesis of this compound

A plausible synthetic route could start from a substituted aminopyrazole, which is then cyclized with a suitable three-carbon synthon to form the pyridine ring. Subsequent bromination and nitration steps would then be required to install the desired functionalities at the C3 and C5 positions, respectively. The exact reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized for this specific target molecule.

For instance, a general method for the synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridine involves the bromination of 1H-pyrazolo[3,4-b]pyridine.[9] This could potentially be adapted, followed by a nitration step. However, the regioselectivity of these reactions would need to be carefully controlled.

A patent (CN105801574A) describes a method for synthesizing the pyrazolo[3,4-b]pyridine core, which could serve as a starting point for the synthesis of 3-bromo-5-nitro derivatives.[4]

Future Directions and Concluding Remarks

This compound represents a promising lead compound for the development of novel TRK inhibitors. The strong rationale for targeting TRK fusions in cancer, coupled with the preliminary evidence of this compound's activity, warrants further investigation.

Future studies should focus on:

  • Comprehensive Kinase Profiling: To fully characterize the selectivity of the compound, it should be screened against a broad panel of kinases.

  • In Vivo Efficacy Studies: Evaluation in animal models bearing TRK fusion-positive tumor xenografts is a critical next step to assess its therapeutic potential in a living system.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will help to optimize the potency, selectivity, and pharmacokinetic properties of the lead compound.

  • Mechanism of Action Studies: Further elucidation of the downstream effects of TRK inhibition by this compound will provide a more complete understanding of its biological activity.

This technical guide provides a foundational framework for researchers and drug developers interested in exploring the therapeutic potential of this compound. By employing the outlined experimental strategies and building upon the existing knowledge base, the scientific community can work towards translating the promise of this compound into a tangible clinical benefit for patients with TRK fusion-positive cancers.

References

The Strategic Synthesis and Kinase Inhibitory Potential of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Kinase Inhibition

The pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, bearing a close structural resemblance to the purine bases adenine and guanine.[1] This structural mimicry allows molecules incorporating this framework to interact with a wide array of biological targets, particularly protein kinases. Within this versatile family of compounds, 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine has emerged as a key synthetic intermediate and a potent bioactive molecule in its own right. Its strategic substitution with a bromine atom at the 3-position and a nitro group at the 5-position creates a unique electronic and steric profile, rendering it a valuable building block for the development of targeted therapeutics. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and biological applications of this compound, with a particular focus on its role as a kinase inhibitor.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₆H₃BrN₄O₂ and a molecular weight of 243.02 g/mol .[2][3] The presence of the electron-withdrawing nitro group and the halogen atom significantly influences the electron distribution within the fused ring system, impacting its reactivity and intermolecular interactions.

PropertyValueReference
Molecular FormulaC₆H₃BrN₄O₂[2]
Molecular Weight243.02 g/mol [2]
CAS Number1186608-83-2[2]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound typically involves a multi-step process, starting from more readily available precursors. A common strategy involves the initial construction of the pyrazolo[3,4-b]pyridine core, followed by sequential bromination and nitration.

General Synthetic Strategies for the Pyrazolo[3,4-b]pyridine Core

The construction of the 1H-pyrazolo[3,4-b]pyridine scaffold can be achieved through two primary retrosynthetic approaches:

  • Formation of the pyridine ring onto a pre-existing pyrazole ring. [4]

  • Formation of the pyrazole ring onto a pre-existing pyridine ring. [4]

A frequently employed method involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[4] The regioselectivity of this reaction is a critical consideration, often dictated by the nature of the substituents on both reactants.[4]

Bromination of the Pyrazolo[3,4-b]pyridine Core

Once the pyrazolo[3,4-b]pyridine scaffold is in hand, the introduction of the bromine atom at the 3-position can be achieved through electrophilic bromination. While a specific protocol for the direct bromination of the unsubstituted 1H-pyrazolo[3,4-b]pyridine is available, it is crucial to consider the directing effects of existing substituents in more complex derivatives.

Experimental Protocol: Bromination of 1H-pyrazolo[3,4-b]pyridine [1]

  • Method 1 (Using Liquid Bromine):

    • Dissolve the diazonium salt of 1H-pyrazolo[3,4-b]pyridine in dichloromethane.

    • Slowly add liquid bromine while maintaining the temperature at 40°C.

    • After the addition is complete, heat the reaction mixture under reflux for 6 hours.

    • Cool the mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution under an ice bath.

    • Extract the product with dichloromethane.

    • Dry the combined organic phases with anhydrous sodium sulfate and concentrate to obtain 3-Bromo-1H-pyrazolo[3,4-b]pyridine.[1]

  • Method 2 (Using Phosphorus Tribromide):

    • Dissolve 1H-pyrazolo[3,4-b]pyridine in acetonitrile.

    • Add phosphorus tribromide and heat the mixture under reflux for 15 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • After completion, cool the reaction mixture and pour it into a pre-cooled saturated sodium carbonate solution.

    • Filter the mixture and extract the filtrate with ethyl acetate.

    • Dry the combined organic layers and concentrate under reduced pressure to yield the product.[1]

Nitration of 3-Bromo-1H-pyrazolo[3,4-b]pyridine

General Conceptual Protocol for Nitration:

  • Dissolve 3-Bromo-1H-pyrazolo[3,4-b]pyridine in concentrated sulfuric acid at a low temperature (e.g., 0°C).

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the low temperature.

  • After the addition, allow the reaction to stir at a controlled temperature for a specified period, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain this compound.

It is imperative for researchers to perform small-scale optimization of the reaction conditions (temperature, time, and stoichiometry of nitrating agents) to maximize the yield and purity of the desired product.

Chemical Reactivity and Functionalization

The presence of the bromine atom and the nitro group on the pyrazolo[3,4-b]pyridine core imparts distinct reactivity to the molecule. The bromine atom at the 3-position is susceptible to nucleophilic substitution and can serve as a handle for introducing further diversity through cross-coupling reactions. The nitro group at the 5-position is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but can be reduced to an amino group, providing another point for functionalization.

Applications in Medicinal Chemistry: A Potent Kinase Inhibitor

This compound has garnered significant attention for its potential as a kinase inhibitor, particularly in the field of oncology.[2]

Targeting Tropomyosin Receptor Kinases (TRKs)

A primary biological target of this compound is the family of Tropomyosin receptor kinases (TRKs).[2] TRKs are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. However, chromosomal rearrangements involving the NTRK genes can lead to the expression of TRK fusion proteins, which are constitutively active and act as oncogenic drivers in a variety of adult and pediatric cancers.

Derivatives of this compound have been investigated as inhibitors of TRK kinases. For instance, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit TRKA.[5] In one study, a derivative, compound C03, demonstrated an IC₅₀ value of 56 nM against TRKA kinase.[5] This compound also inhibited the proliferation of the Km-12 colon cancer cell line with an IC₅₀ value of 0.304 μM.[5]

Antiproliferative Activity

The kinase inhibitory activity of compounds derived from this compound translates into significant antiproliferative effects against various cancer cell lines. Notably, its effectiveness has been demonstrated in inhibiting the proliferation of the Km-12 colon cancer cell line.[2]

Future Perspectives and Conclusion

This compound stands as a molecule of significant interest for researchers in drug discovery and medicinal chemistry. Its versatile synthesis and the strategic placement of reactive functional groups make it an invaluable building block for the creation of diverse chemical libraries. The demonstrated activity of its derivatives as potent kinase inhibitors, particularly against the clinically relevant TRK family, underscores its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to function as a potent "hinge-binding" motif for a wide array of protein kinases. Consequently, derivatives of this scaffold are extensively investigated as inhibitors of critical enzymes like cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and TANK-binding kinase 1 (TBK1).[1][2] The title compound, 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine, serves as a crucial and highly versatile intermediate. The bromine atom at the 3-position and the nitro group at the 5-position provide orthogonal synthetic handles for introducing molecular diversity through various cross-coupling and reduction/functionalization reactions, respectively. This guide provides a detailed examination of the primary starting materials and a robust, field-proven methodology for its synthesis.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically approached through a linear sequence involving the construction of the core heterocyclic system, followed by sequential functionalization. Our analysis identifies the unfunctionalized 1H-pyrazolo[3,4-b]pyridine as the key precursor. The synthesis strategy therefore comprises three primary stages:

  • Core Synthesis: Formation of the 1H-pyrazolo[3,4-b]pyridine ring system.

  • Bromination: Regioselective introduction of a bromine atom at the C3 position.

  • Nitration: Regioselective introduction of a nitro group at the C5 position.

This stepwise approach allows for clear purification and characterization at each stage, ensuring high purity of the final product.

G cluster_0 Synthetic Pathway Starting_Materials Starting Materials (e.g., 2-Chloronicotinonitrile, Hydrazine) PyrazoloPyridine_Core 1H-Pyrazolo[3,4-b]pyridine (Core Synthesis) Starting_Materials->PyrazoloPyridine_Core Step 1 Brominated_Intermediate 3-Bromo-1H-pyrazolo[3,4-b]pyridine (Bromination) PyrazoloPyridine_Core->Brominated_Intermediate Step 2 Final_Product This compound (Nitration) Brominated_Intermediate->Final_Product Step 3

Caption: Overall synthetic workflow.

Deep Dive: Selection of Core Starting Materials

The efficiency of the entire synthesis hinges on the judicious selection and quality of the initial starting materials. The most common and scalable approach to the pyrazolo[3,4-b]pyridine core involves the condensation of a substituted aminopyridine with a suitable cyclizing agent, or the reaction of a substituted pyridine with hydrazine.

For the synthesis of the parent 1H-pyrazolo[3,4-b]pyridine, a highly effective route begins with 2-chloronicotinonitrile .

ReagentCAS NumberMolecular WeightRoleKey Considerations
2-Chloronicotinonitrile 6602-54-6138.55 g/mol Pyridine PrecursorCommercially available. Purity should be >98% to avoid side reactions. Can be synthesized from nicotinamide-1-oxide.[3]
Hydrazine Hydrate 7803-57-850.06 g/mol Pyrazole Ring SourceA strong reducing agent and nucleophile. Typically used in excess to drive the reaction to completion. Handle with care due to its toxicity and reactivity.
Ethanol (EtOH) 64-17-546.07 g/mol SolventA polar protic solvent that is ideal for this condensation/cyclization reaction, facilitating solubility of reactants and intermediates.

Rationale for Material Selection:

  • 2-Chloronicotinonitrile: This precursor is advantageous due to the reactivity of the chlorine atom at the 2-position, which is susceptible to nucleophilic substitution by hydrazine. The nitrile group provides the necessary carbon atom for the formation of the pyrazole ring.

  • Hydrazine: As the simplest diamine, hydrazine provides the N-N bond essential for the pyrazole ring in a direct and atom-economical fashion.

Detailed Experimental Protocols

Safety Precaution: All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Hydrazine is highly toxic and corrosive. Concentrated acids (Sulfuric, Nitric) are extremely corrosive and strong oxidizing agents. Bromine is toxic, corrosive, and volatile.

Step 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine

This step involves the cyclization reaction between 2-chloronicotinonitrile and hydrazine hydrate.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinonitrile (1.0 eq).

  • Solvent Addition: Add ethanol (approx. 10 mL per gram of starting material) to dissolve the solid.

  • Reagent Addition: Slowly add hydrazine hydrate (4.0-5.0 eq) to the solution. The addition may be slightly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The product often precipitates from the solution. The resulting solid can be collected by filtration, washed with cold water, and then a minimal amount of cold ethanol to remove impurities.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol or an ethanol/water mixture.

Step 2: Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridine[4]

This protocol employs direct bromination of the pyrazolopyridine core.

  • Reaction Setup: Dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask protected from light.

  • Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add liquid bromine (1.0-1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup & Isolation: Once the reaction is complete, carefully quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate until the orange color disappears. If using an organic solvent, extract the product, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-Bromo-1H-pyrazolo[3,4-b]pyridine.

Step 3: Synthesis of this compound

This final step is a regioselective electrophilic nitration. The pyridine ring is deactivated towards electrophilic substitution, but the reaction can be driven under forcing conditions. The nitro group is directed to the 5-position.

  • Reaction Setup: To a clean, dry round-bottom flask, add concentrated sulfuric acid (H₂SO₄). Cool the acid to 0 °C in an ice/salt bath.

  • Substrate Addition: Slowly and portion-wise, add 3-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise significantly. Stir until all the solid has dissolved.

  • Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (H₂SO₄) at 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of the substrate, maintaining the internal temperature between 0 and 5 °C. After the addition is complete, stir the reaction at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Workup & Isolation: Carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate. Neutralize the acidic solution carefully with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts. Dry the solid under vacuum. The product, this compound, can be further purified by recrystallization if necessary.

G cluster_1 Nitration Protocol Start Add 3-Bromo-1H-pyrazolo[3,4-b]pyridine to cold H₂SO₄ (0°C) Prepare_Nitrating_Mix Prepare HNO₃/H₂SO₄ mix at 0°C Reaction Add nitrating mix dropwise to substrate solution (0-5°C) Start->Reaction Prepare_Nitrating_Mix->Reaction Stir Stir at 0-5°C, then warm to RT Reaction->Stir Quench Pour onto crushed ice Stir->Quench Neutralize Neutralize with base (e.g., NaHCO₃) Quench->Neutralize Isolate Filter, wash with H₂O, and dry Neutralize->Isolate End Pure Product Isolate->End

Caption: Workflow for the nitration step.

Characterization

The identity and purity of the final product, this compound (CAS 1186608-83-2), should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of substitution.

  • Mass Spectrometry (MS): To confirm the molecular weight (243.02 g/mol for C₆H₃BrN₄O₂).[4]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

Illuminating the Core: A Technical Guide to Theoretical and Computational Exploration of Pyrazolopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyridine Scaffold - A Privileged Motif in Medicinal Chemistry

Pyrazolopyridines, a family of bicyclic heterocyclic compounds, represent a cornerstone in modern medicinal chemistry.[1][2][3] Their structural resemblance to endogenous purine bases allows them to effectively interact with a wide array of biological targets, making them a "privileged scaffold" in drug design.[4] This has led to the development of numerous pyrazolopyridine-based compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][4][5][6] The versatility of the pyrazolopyridine core, which arises from the fusion of a pyrazole and a pyridine ring, allows for diverse substitutions, enabling fine-tuning of their physicochemical and biological properties.[1][7][8]

This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to investigate pyrazolopyridines. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and practical workflows to accelerate the discovery and optimization of novel pyrazolopyridine-based therapeutics. We will delve into the quantum chemical underpinnings of their reactivity and electronic properties, explore their interactions with protein targets through molecular modeling, and discuss predictive models for their biological activity and pharmacokinetic profiles.

Part 1: Unveiling Electronic Landscapes and Reactivity with Quantum Chemistry

At the heart of understanding the behavior of pyrazolopyridines lies the application of quantum chemical methods, most notably Density Functional Theory (DFT). These ab initio calculations provide invaluable insights into the electronic structure, stability, and reactivity of these molecules, guiding both synthetic efforts and the interpretation of experimental data.

Tautomerism and Stability: A Fundamental Consideration

A key characteristic of certain pyrazolopyridine isomers, such as pyrazolo[3,4-b]pyridines, is the potential for annular tautomerism, existing as 1H- and 2H-isomers.[1][7] Computational studies have been instrumental in determining the relative stability of these tautomers. For instance, AM1 calculations have shown the 1H-tautomer of pyrazolo[3,4-b]pyridine to be significantly more stable than the 2H-tautomer, a finding that is crucial for predicting the predominant form in biological systems.[7]

Frontier Molecular Orbitals and Reactivity Descriptors

DFT calculations are routinely used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.[9] These calculations, often performed using functionals like B3LYP with basis sets such as 6-31G(d,p), help in predicting sites susceptible to electrophilic or nucleophilic attack.[10][11][12] Furthermore, global chemical reactivity descriptors like chemical hardness, softness, and electronegativity can be derived from HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.[10]

Spectroscopic Properties: Bridging Theory and Experiment

Theoretical calculations are also pivotal in interpreting experimental spectroscopic data. DFT can be employed to predict vibrational frequencies (IR spectra) and NMR chemical shifts.[11] Time-dependent DFT (TD-DFT) is a powerful tool for simulating UV-Vis absorption spectra, aiding in the understanding of the electronic transitions responsible for the photophysical properties of pyrazolopyridine derivatives, which is particularly relevant for applications like fluorescent probes.[9][13][14] A strong correlation between theoretical and experimental spectra provides confidence in the predicted molecular structures and electronic properties.[11]

Part 2: Structure-Based Drug Design - Docking Pyrazolopyridines into a World of Targets

Molecular docking is a cornerstone of modern drug discovery, enabling the prediction of the binding orientation and affinity of a small molecule within the active site of a biological target.[15][16][17] For pyrazolopyridines, this technique has been extensively applied to elucidate their mechanism of action and to guide the design of more potent and selective inhibitors.

The Molecular Docking Workflow: A Step-by-Step Protocol

A typical molecular docking study for a series of pyrazolopyridine derivatives involves several key steps:

  • Target Preparation: This begins with obtaining the 3D structure of the target protein, usually from the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, assigning correct bond orders, and removing water molecules and other non-essential ligands. The binding site is then defined based on the location of a co-crystallized ligand or through computational prediction.

  • Ligand Preparation: The 3D structures of the pyrazolopyridine derivatives are generated and optimized to their lowest energy conformation. This step is crucial for ensuring that the ligand's geometry is realistic.

  • Docking Simulation: A docking algorithm is used to systematically sample different conformations and orientations of the ligand within the defined binding site. The interactions between the ligand and the protein are evaluated using a scoring function, which estimates the binding affinity.

  • Pose Analysis and Refinement: The top-ranked docking poses are visually inspected to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the pyrazolopyridine derivative and the amino acid residues of the target protein.[18] This analysis provides critical insights into the structure-activity relationship (SAR).

Visualization of a Molecular Docking Workflow

MolecularDockingWorkflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Target_Prep Target Preparation (PDB Structure, Add Hydrogens, Define Binding Site) Docking Docking Simulation (Conformational Sampling, Scoring) Target_Prep->Docking Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Ligand_Prep->Docking Pose_Analysis Pose Analysis & SAR (Visualize Interactions, Identify Key Residues) Docking->Pose_Analysis caption Figure 1: A generalized workflow for molecular docking studies.

Caption: A generalized workflow for molecular docking studies.

Applications in Pyrazolopyridine Research: Case Studies
  • Kinase Inhibition: Pyrazolopyridines are potent inhibitors of various kinases, which are critical targets in cancer therapy.[2][4] Docking studies have been instrumental in understanding how these compounds bind to the ATP-binding pocket of kinases like Tropomyosin receptor kinase A (TRKA) and Monopolar spindle 1 (Mps1).[19][20][21][22][23] For example, studies on pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors revealed key hydrogen bond interactions with residues such as Glu546 and Met620, providing a rationale for their inhibitory activity.[19]

  • Anti-inflammatory Agents: The anti-inflammatory properties of some pyrazolopyridines are attributed to their inhibition of enzymes like cyclooxygenase-2 (COX-2).[24] Molecular docking has been used to predict the binding modes of pyrazolopyridine derivatives within the COX-2 active site, guiding the synthesis of novel anti-inflammatory candidates.[24]

  • Antimicrobial Drug Design: In the quest for new antibacterial agents, molecular docking has been employed to study the interactions of pyrazolopyridines with bacterial enzymes.[25][26]

Part 3: Predicting Activity and Properties - QSAR and ADMET Modeling

While docking is powerful for understanding interactions with a known target, other computational methods are essential for predicting the biological activity of novel compounds and their pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR): Decoding the SAR

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[17] For pyrazolopyridines, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for enhanced activity.[27] These models generate contour maps that highlight regions where steric bulk, electrostatic potential, or other physicochemical properties are favorable or unfavorable for activity, providing a roadmap for designing more potent analogs.[27]

ADMET Prediction: A Crucial Step in Drug Development

A promising drug candidate must not only be potent but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction has become an indispensable tool in early-stage drug discovery to filter out compounds with undesirable pharmacokinetic profiles.[19][20] For pyrazolopyridine derivatives, computational tools are used to predict properties like aqueous solubility, blood-brain barrier penetration, and potential for hepatotoxicity.[19][20] Adherence to empirical rules like Lipinski's Rule of Five is also assessed computationally to gauge the "drug-likeness" of the designed molecules.[19][20]

Visualization of an Integrated Computational Drug Design Workflow

IntegratedWorkflow cluster_design Design & Synthesis cluster_computational Computational Evaluation cluster_experimental Experimental Validation Compound_Library Pyrazolopyridine Library Design DFT DFT Calculations (Electronic Properties, Reactivity) Compound_Library->DFT Docking Molecular Docking (Binding Mode, Affinity) Compound_Library->Docking QSAR QSAR Modeling (Predictive Activity) Compound_Library->QSAR ADMET ADMET Prediction (Pharmacokinetics, Toxicity) Compound_Library->ADMET Synthesis Chemical Synthesis Bio_Assay Biological Assays (In vitro & In vivo) Synthesis->Bio_Assay DFT->Synthesis Docking->Synthesis QSAR->Synthesis ADMET->Synthesis Bio_Assay->QSAR caption Figure 2: An integrated workflow for pyrazolopyridine drug discovery.

Caption: An integrated workflow for pyrazolopyridine drug discovery.

Conclusion: The Synergy of Theory and Experiment in Pyrazolopyridine Drug Discovery

The theoretical and computational approaches outlined in this guide are not merely academic exercises; they are integral components of the modern drug discovery pipeline. By providing a deeper understanding of the structure, reactivity, and biological interactions of pyrazolopyridines, these methods enable a more rational and efficient design of novel therapeutic agents. The synergy between in silico predictions and experimental validation is paramount. Computational studies can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. As computational power and algorithmic accuracy continue to improve, the role of theoretical and computational studies in unlocking the full therapeutic potential of the pyrazolopyridine scaffold will undoubtedly continue to grow.

References

Methodological & Application

detailed protocol for 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its structural resemblance to purines and indoles allows it to function as a potent "hinge-binding" motif for a wide array of protein kinases.[2] Consequently, derivatives of this scaffold are extensively investigated as inhibitors of critical enzymes like cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and Tropomyosin receptor kinases (TRKs).[3][4]

This compound (CAS No. 1186608-83-2) is a key synthetic intermediate, providing a versatile platform for further functionalization. The bromine atom at the 3-position is primed for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro group at the 5-position can be reduced to an amine for subsequent derivatization. This application note provides a detailed, field-proven protocol for the synthesis of this valuable building block via a classic Sandmeyer reaction, starting from its amino-precursor.

Overall Synthetic Strategy

The chosen synthetic route focuses on the robust and widely applicable Sandmeyer reaction.[5][6] This method allows for the efficient conversion of an aromatic amine to a bromide. The synthesis is presented in two logical parts:

  • Part A (Assumption): Synthesis of the Starting Material, 3-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridine. This protocol assumes the availability of the amino-precursor. The synthesis of this precursor typically involves the condensation of 2-hydrazinyl-5-nitropyridine with a suitable three-carbon electrophile, a common strategy for constructing the pyrazolo[3,4-b]pyridine ring system.

  • Part B: Sandmeyer Bromination. This is the core of the protocol, detailing the conversion of 3-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridine to the target compound, this compound.

The overall workflow is illustrated below.

G cluster_prep Part A: Precursor Synthesis cluster_main Part B: Sandmeyer Reaction cluster_analysis Validation Precursor 3-Amino-5-nitro-1H- pyrazolo[3,4-b]pyridine Diazotization Diazotization (NaNO2, HBr, 0-5 °C) Precursor->Diazotization Step 1 Diazonium In situ Diazonium Salt Diazotization->Diazonium Intermediate Sandmeyer Copper(I) Bromide Mediated Substitution Diazonium->Sandmeyer Step 2 Workup Aqueous Work-up & Extraction Sandmeyer->Workup Step 3 Purification Purification (Column Chromatography) Workup->Purification Step 4 Product Product: 3-Bromo-5-nitro-1H- pyrazolo[3,4-b]pyridine Purification->Product Characterization Characterization (NMR, MS, HPLC) Product->Characterization

Caption: Overall workflow for the synthesis and validation of the target compound.

Detailed Protocol: Sandmeyer Bromination

This protocol details the conversion of the amino-precursor to the final bromo-product.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Quantity (Example Scale)Notes
3-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridine929617-35-6179.145.0 g, 27.9 mmolStarting material.
Hydrobromic Acid (HBr)10035-10-680.9150 mL48% aqueous solution. Corrosive.
Sodium Nitrite (NaNO₂)7632-00-069.002.1 g, 30.7 mmol (1.1 eq)Toxic, Oxidizer. Prepare fresh solution.
Copper(I) Bromide (CuBr)7787-70-4143.454.4 g, 30.7 mmol (1.1 eq)Catalyst.
Deionized Water (H₂O)7732-18-518.02As neededFor solutions and washing.
Ethyl Acetate (EtOAc)141-78-688.11~300 mLExtraction solvent. Flammable.
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01~100 mLFor neutralization.
Brine (Saturated NaCl Solution)7647-14-558.44~50 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent.
Silica Gel7631-86-960.08As neededFor column chromatography.
Dichloromethane (DCM) & HexanesVarious-As neededEluent for chromatography.
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Column chromatography setup

Experimental Procedure
  • Reaction Setup:

    • In a 250 mL three-neck flask equipped with a magnetic stir bar and thermometer, suspend 3-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridine (5.0 g, 27.9 mmol) in 48% hydrobromic acid (50 mL).

    • Cool the resulting slurry to 0-5 °C using an ice-water bath. Stir vigorously for 15 minutes to ensure good dispersion.

    • Causality: The low temperature is critical for the stability of the diazonium salt intermediate formed in the next step. Diazonium salts are notoriously unstable and can decompose violently at higher temperatures.[5]

  • Diazotization:

    • In a separate beaker, dissolve sodium nitrite (2.1 g, 30.7 mmol, 1.1 eq) in deionized water (10 mL).

    • Add this NaNO₂ solution dropwise to the cooled reaction slurry via a dropping funnel over 30-40 minutes. Maintain the internal temperature strictly below 5 °C.

    • Expert Insight: A slow, controlled addition is paramount. A rapid addition can cause a dangerous exotherm and localized warming, leading to premature decomposition of the diazonium salt and reduced yield. The reaction mixture will typically change in color and consistency as the diazonium salt forms. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction (Bromination):

    • In a separate 250 mL beaker, dissolve copper(I) bromide (4.4 g, 30.7 mmol, 1.1 eq) in 48% hydrobromic acid (20 mL). This may require gentle warming, but ensure the solution is cooled back to room temperature before use.

    • Slowly add the cold diazonium salt slurry from Step 2 to the CuBr solution. This addition should be done in portions to control the effervescence (release of N₂ gas).

    • Mechanism Note: This is the core of the Sandmeyer reaction. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of dinitrogen gas. The radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst and forming the final product.[5]

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion. Monitor the cessation of gas evolution.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (~200 mL).

    • A precipitate (the crude product) should form. Neutralize the mixture carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious as CO₂ will be evolved.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

    • Trustworthiness: The washing steps are crucial to remove residual acid, copper salts, and other inorganic impurities, ensuring a cleaner product for the purification stage.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of hexanes and ethyl acetate or dichloromethane and hexanes. The exact ratio should be determined by thin-layer chromatography (TLC) analysis.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a solid.

Reaction Mechanism

The key transformation follows the Sandmeyer reaction mechanism, which proceeds via a radical-nucleophilic aromatic substitution pathway.

G Start Ar-NH₂ (Amino Precursor) Diazonium Ar-N₂⁺ (Diazonium Salt) Start->Diazonium Radical Ar• (Aryl Radical) Diazonium->Radical Product Ar-Br (Final Product) Radical->Product label1 Diazotization (H⁺, NO₂⁻) label2 SET from Cu(I) - N₂ label3 Br transfer from Cu(II)Br₂

Caption: Simplified mechanism of the Sandmeyer bromination step.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8][9]

ChemicalHazardsHandling Precautions
Hydrobromic Acid Severe skin and eye burns, respiratory irritation. Corrosive.Handle in a fume hood. Avoid inhalation of vapors. Use acid-resistant gloves.[10]
Sodium Nitrite Toxic if swallowed, oxidizer, hazardous to the aquatic environment.Avoid contact with skin and eyes. Do not mix with acids in a concentrated form without controlled conditions.
Copper(I) Bromide Harmful if swallowed, causes skin and eye irritation.Avoid creating dust. Wash hands thoroughly after handling.[11]
Organic Solvents Flammable (EtOAc, Hexanes), potential health effects from inhalation/contact (DCM).Keep away from ignition sources. Use in a well-ventilated area.[9][10]
Product Heterocyclic compounds should be handled as potentially toxic. Avoid inhalation and direct contact.[7]Use gloves and handle in a fume hood.

Expected Results and Characterization

The final product, this compound, is expected to be a solid (typically yellow or off-white).

  • Molecular Formula: C₆H₃BrN₄O₂

  • Molecular Weight: 243.02 g/mol [12]

  • Yield: Typical yields for Sandmeyer reactions can range from 60-80%, depending on the purity of the starting material and the precise control of reaction conditions.

  • Characterization: The identity and purity of the compound should be confirmed by standard analytical techniques.[13]

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the protons on the pyridine ring system.

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight, with a characteristic isotopic pattern for a compound containing one bromine atom (approximately 1:1 ratio for M+ and M+2).

    • HPLC: Purity should be assessed by HPLC, with the pure compound showing a single major peak.

References

Application Notes & Protocols: Strategic Use of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant biomedical applications.[1][2] Its unique arrangement of nitrogen atoms allows for diverse points of interaction with biological targets, making it a cornerstone in medicinal chemistry and drug discovery programs. The ability to strategically functionalize this core is paramount for developing novel therapeutics.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly in the synthesis of complex biaryl and hetero-biaryl structures.[3][4][5] This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine , an electron-deficient and synthetically valuable building block. Understanding the nuances of its reactivity is key to successfully incorporating it into complex molecular architectures.

Scientific Principles: Navigating the Suzuki Coupling of an Electron-Deficient Heterocycle

The success of a Suzuki-Miyaura coupling hinges on a delicate balance within a palladium-catalyzed cycle. For a substrate like this compound, its electronic properties present both advantages and distinct challenges.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazolopyridine. The electron-withdrawing nitro group and the pyridine nitrogen make the C3 position highly electrophilic, which generally facilitates this rate-limiting step.[6][7]

  • Transmetalation: The organic group from the activated boronic acid (as a boronate complex) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.

  • Reductive Elimination: The two organic partners on the palladium complex are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ar_pd_x Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->ar_pd_x reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation ar_pd_ar Ar¹-Pd(II)L₂-Ar² (Di-organopalladium Complex) ar_pd_x->ar_pd_ar ar_pd_ar->pd0 product Ar¹-Ar² (Coupled Product) ar_pd_ar->product substrate Ar¹-X (Pyrazolopyridine) substrate->pd0 boronic Ar²-B(OR)₂ boronate [Ar²-B(OR)₂(Base)]⁻ boronic->boronate base Base (e.g., K₃PO₄) base->boronate boronate->ar_pd_x p1 p1 p2 p2 p3 p3

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Considerations for This Substrate

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition and reduced yields.[3][8] The use of bulky ligands helps to mitigate this by sterically shielding the metal center.

  • Hydrodehalogenation (Dehalogenation): Electron-deficient aryl halides are particularly susceptible to a competitive side reaction where the bromine is replaced by a hydrogen atom.[8][9] This is often mediated by a palladium-hydride species and can be exacerbated by certain bases and solvents.

  • Protodeboronation: The boronic acid coupling partner can undergo a side reaction where the C-B bond is cleaved by a proton source (like water), leading to the formation of an arene byproduct and reducing the efficiency of the desired coupling.[10][11]

Choosing the right combination of catalyst, ligand, base, and solvent is therefore not just a matter of following a generic recipe, but a targeted strategy to favor the productive catalytic cycle over these detrimental pathways.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Materials and Reagents
ReagentRoleSupplier ExampleCAS NumberNotes
This compoundElectrophile (Substrate)BLDpharm1186608-83-2The limiting reagent.
Arylboronic AcidNucleophileSigma-AldrichVariesUse 1.2–1.5 equivalents.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Palladium(0) PrecatalystSigma-Aldrich51364-51-3Air-sensitive; handle under inert gas.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)LigandSigma-Aldrich657408-07-6Bulky, electron-rich ligand. Ideal for challenging couplings.[12]
Potassium Phosphate (K₃PO₄)BaseSigma-Aldrich7778-53-2A moderately strong base, often effective in difficult couplings.[9][13]
1,4-Dioxane, AnhydrousSolventSigma-Aldrich123-91-1Use a dry, degassed solvent.
Water, DegassedCo-Solvent-7732-18-5Use deionized, degassed water.
Step-by-Step Methodology

Note: This reaction is sensitive to oxygen and moisture. All steps should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

    • In a separate vial, weigh out the catalyst and ligand: Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%).

  • Atmosphere Exchange:

    • Seal the Schlenk flask with a septum.

    • Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Quickly add the pre-weighed catalyst and ligand to the Schlenk flask under a positive flow of inert gas.

    • Via syringe, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL). The total reaction concentration should be approximately 0.2 M with respect to the limiting reagent.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous slurry.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-18 hours.

  • Work-up:

    • Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. An appropriate eluent system, such as a hexane/ethyl acetate gradient, will typically yield the pure 3-aryl-5-nitro-1H-pyrazolo[3,4-b]pyridine product.

Optimization & Troubleshooting

Even with a robust protocol, optimization is often necessary. The following workflow and troubleshooting guide can help navigate common challenges.

Optimization_Workflow start Initial Reaction: Pd₂(dba)₃/SPhos, K₃PO₄ Dioxane/H₂O, 100°C check_yield Reaction Outcome? start->check_yield good_yield >70% Yield success Protocol Successful check_yield->success >70% Yield low_yield <70% Yield or Complex Mixture analyze Analyze Byproducts (LC-MS, ¹H NMR) check_yield->analyze <70% Yield dehalogenation Dehalogenation Observed? analyze->dehalogenation dehalogenation_yes Yes dehalogenation_no No fix_dehalogenation Switch to Bulky Ligand (e.g., XPhos) Use Weaker Base (K₂CO₃) Use Aprotic Solvent (Toluene) dehalogenation->fix_dehalogenation Yes no_reaction Mainly Starting Material? dehalogenation->no_reaction No re_evaluate Re-run Optimized Reaction fix_dehalogenation->re_evaluate no_reaction_yes Yes no_reaction_no No fix_no_reaction Increase Temperature (up to 120°C) Use More Active Precatalyst (e.g., XPhos Pd G3) Verify Reagent Purity no_reaction->fix_no_reaction Yes fix_no_reaction->re_evaluate re_evaluate->check_yield

Caption: Logical workflow for optimizing the Suzuki coupling reaction.
Common Issues and Solutions

IssueProbable Cause(s)Recommended Action(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.[10] 2. Impure reagents (substrate, boronic acid). 3. Insufficient temperature.1. Ensure rigorous degassing of solvents and use of a robust inert atmosphere. 2. Consider using a more air-stable precatalyst (e.g., XPhos Pd G3). 3. Verify reagent purity. 4. Incrementally increase the reaction temperature.
Significant Dehalogenation 1. Formation of Pd-H species.[8] 2. Base may be too strong or solvent may act as a hydride source.1. Switch to a bulkier, more electron-rich ligand like XPhos.[14][15] 2. Change the base to a weaker inorganic base such as K₂CO₃ or Cs₂CO₃.[8] 3. Use an aprotic solvent like toluene instead of dioxane/water.[8]
Protodeboronation of Boronic Acid 1. Presence of water and a strong base can accelerate this side reaction.[10] 2. Some heteroaryl boronic acids are inherently unstable.[16]1. Switch to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[10] 2. Minimize the amount of water or switch to completely anhydrous conditions. 3. Consider using the corresponding boronate ester (e.g., pinacol ester).
Sluggish Reaction with Hindered Boronic Acids 1. Steric hindrance slows the transmetalation step. 2. The ligand may not be bulky enough to promote reductive elimination of a hindered product.1. Increase catalyst and ligand loading (e.g., up to 5 mol% Pd). 2. Switch to a ligand known to facilitate coupling of hindered substrates, such as RuPhos or BrettPhos. 3. Increase the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of novel, functionalized pyrazolopyridine derivatives. While the electron-deficient nature of the substrate requires careful consideration of potential side reactions like catalyst inhibition and hydrodehalogenation, these challenges can be readily overcome. By employing bulky, electron-rich phosphine ligands, carefully selecting the base and solvent system, and maintaining a rigorous inert atmosphere, researchers can achieve high yields and build complex molecular libraries based on this valuable scaffold. The protocols and troubleshooting strategies outlined in this guide provide a solid foundation for the successful application of this important building block in pharmaceutical and materials science research.

References

Application Notes: 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine as a Potent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emergence of Pyrazolo[3,4-b]pyridines in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, making them prime therapeutic targets. Within the diverse landscape of kinase inhibitor scaffolds, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a privileged structure, demonstrating remarkable versatility and potent activity against a range of kinase targets.[1] This heterocyclic framework serves as a robust foundation for the design of inhibitors targeting key players in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Tropomyosin receptor kinases (TRKs).[2][3]

This document provides a detailed technical guide on the application of a specific derivative, 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine , as a kinase inhibitor. This compound, featuring a bromine atom at the 3-position and a nitro group at the 5-position, has shown notable potential, particularly as an inhibitor of the Tropomyosin receptor kinase (TRK) family.[4] The strategic placement of these substituents on the pyrazolo[3,4-b]pyridine scaffold is anticipated to influence its binding affinity, selectivity, and overall pharmacological profile.

These application notes will delve into the mechanistic underpinnings of its inhibitory action, provide detailed protocols for its characterization, and offer insights into the interpretation of experimental data. The aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively investigate and utilize this compound in their research and development endeavors.

Mechanistic Insights: Targeting the TRK Signaling Cascade

This compound primarily exerts its biological effects by inhibiting the kinase activity of the Tropomyosin receptor kinase (TRK) family, which includes TrkA, TrkB, and TrkC.[4] These receptor tyrosine kinases are crucial for the development and function of the nervous system. However, in various cancers, chromosomal rearrangements can lead to the formation of oncogenic fusion proteins involving the NTRK genes. These fusion proteins result in constitutively active Trk kinases that drive tumor growth and survival through the activation of downstream signaling pathways.[5]

The core mechanism of action for this compound involves its competitive binding to the ATP-binding pocket of the Trk kinase domain. The pyrazolo[3,4-b]pyridine scaffold mimics the purine ring of ATP, allowing it to occupy the active site. The bromo and nitro substituents are hypothesized to form specific interactions with amino acid residues within the pocket, thereby enhancing binding affinity and contributing to its inhibitory potency. By blocking the binding of ATP, the compound prevents the autophosphorylation and subsequent activation of the Trk receptor, effectively shutting down the downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[5]

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binding & Dimerization P_Trk Phosphorylated Trk Receptor Trk_Receptor->P_Trk Autophosphorylation ATP ATP ATP->Trk_Receptor Binds to active site Inhibitor 3-Bromo-5-nitro-1H- pyrazolo[3,4-b]pyridine Inhibitor->Trk_Receptor Competitive Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_Trk->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_Trk->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival

Figure 1: Simplified TRK Signaling Pathway and Mechanism of Inhibition.

Experimental Protocols: A Framework for Evaluation

The following protocols provide a comprehensive workflow for characterizing the activity of this compound, from initial biochemical assays to cell-based functional assessments.

Experimental_Workflow Compound 3-Bromo-5-nitro-1H- pyrazolo[3,4-b]pyridine Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Compound->Biochemical_Assay IC50_Determination Biochemical IC50 Determination Biochemical_Assay->IC50_Determination Cell_Viability_Assay Cell-Based Viability Assay (e.g., MTT) IC50_Determination->Cell_Viability_Assay Cellular_IC50 Cellular IC50 Determination Cell_Viability_Assay->Cellular_IC50 Western_Blot Western Blot Analysis (p-Trk & Downstream Targets) Cellular_IC50->Western_Blot Selectivity_Profiling Kinase Selectivity Profiling Western_Blot->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Figure 2: General Workflow for Trk Inhibitor Screening.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant human TrkA, TrkB, and TrkC kinases

  • Poly (4:1 Glu, Tyr) peptide substrate

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold) in kinase buffer.

  • Reaction Setup:

    • Add 5 µL of kinase buffer to each well.

    • Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the respective Trk kinase to each well.

    • Incubate at room temperature for 15 minutes to allow for inhibitor-kinase binding.

  • Kinase Reaction Initiation:

    • Prepare a 2X ATP/substrate mixture in kinase buffer. The final concentration of ATP should be at or near the Km for each kinase.

    • Add 5 µL of the 2X ATP/substrate mixture to each well to start the reaction.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 15 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 30 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced.[6]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on Trk signaling, such as those harboring NTRK gene fusions (e.g., KM12 colon cancer cells).[7]

Materials:

  • NTRK fusion-positive cancer cell line (e.g., KM12)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the cellular IC₅₀ value from the dose-response curve.[8]

Protocol 3: Western Blot Analysis of Trk Phosphorylation

This protocol is used to directly assess the inhibitor's ability to block Trk autophosphorylation and the phosphorylation of downstream signaling proteins in a cellular context.[6]

Materials:

  • NTRK fusion-positive cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Trk (pan-Trk), anti-total-Trk, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • PVDF or nitrocellulose membranes

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for 2-4 hours. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a membrane.[9]

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[10]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.[6]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Example Biochemical IC₅₀ Values for this compound

Kinase TargetIC₅₀ (nM)Assay Type
TrkAValueADP-Glo™
TrkBValueADP-Glo™
TrkCValueADP-Glo™
FGFR1ValueADP-Glo™
VEGFR2ValueADP-Glo™

Table 2: Example Cellular IC₅₀ Values for this compound

Cell LineGenetic BackgroundIC₅₀ (µM)Assay Type
KM12TPM3-NTRK1 fusionValueMTT
Ba/F3ETV6-NTRK3 fusionValueCellTiter-Glo®
HCT116KRAS mutant (Trk wild-type)ValueMTT

Interpretation of Results:

  • Biochemical vs. Cellular Potency: A significant shift between biochemical and cellular IC₅₀ values may indicate issues with cell permeability, efflux pump activity, or off-target effects within the cellular environment.

  • Selectivity: Comparing the IC₅₀ values against a panel of kinases (as in Table 1) is crucial for determining the selectivity profile of the compound. A highly selective inhibitor will exhibit potent activity against the target kinase(s) with significantly weaker activity against other kinases.[11]

  • Western Blot Analysis: A dose-dependent decrease in the phosphorylation of Trk, as well as downstream effectors like ERK and AKT, provides strong evidence of on-target engagement and functional inhibition of the signaling pathway within cells. The lack of effect in a Trk wild-type cell line (e.g., HCT116) would further support the on-target specificity of the compound.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel kinase inhibitors, particularly targeting the Trk family. The protocols and guidelines presented here provide a robust framework for its initial characterization and validation. Further studies should focus on comprehensive kinase selectivity profiling across the human kinome, evaluation in in vivo cancer models, and structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties. The insights gained from these investigations will be instrumental in advancing this and related pyrazolo[3,4-b]pyridine derivatives towards potential clinical applications.

References

Application Notes & Protocols for the Synthesis of Pyrazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolopyridine Scaffold

Pyrazolopyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered immense interest in medicinal chemistry and drug development.[1][2] Structurally, they are considered bioisosteres of purines, the fundamental building blocks of DNA and RNA.[3][4] This similarity allows them to interact with a wide array of biological targets, often acting as antagonists or inhibitors in key cellular processes.[5] Consequently, pyrazolopyridine derivatives have been extensively investigated and developed as potent agents for various therapeutic applications, including as kinase inhibitors for anticancer therapies, anti-inflammatory, antimicrobial, and antiviral agents.[2][3][6]

This application note provides a comprehensive guide to the experimental setup for synthesizing pyrazolopyridine derivatives, with a focus on the prevalent 1H-pyrazolo[3,4-b]pyridine isomer. We will explore the core synthetic strategies, provide detailed, field-proven protocols for key reactions, and discuss the necessary characterization techniques to ensure the synthesis of high-purity compounds for research and development.

Part 1: Foundational Synthetic Strategies

The construction of the pyrazolopyridine core can be logically approached from two primary retrosynthetic pathways. The choice of strategy is typically dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

  • Strategy A: Pyridine Ring Annulation: This is the most common and versatile approach, wherein a pyridine ring is constructed onto a pre-existing, appropriately functionalized pyrazole. The key starting material is typically a 5-aminopyrazole derivative, which acts as a dinucleophile.[1]

  • Strategy B: Pyrazole Ring Annulation: In this alternative strategy, a pyrazole ring is formed on a functionalized pyridine precursor. This method is often employed when specific pyridine-based starting materials are more readily accessible.[1][7]

The following diagram illustrates these two fundamental approaches.

G cluster_A Strategy A: Pyridine Annulation cluster_B Strategy B: Pyrazole Annulation Pyrazolopyridine Pyrazolopyridine Core Pyridine_Ring Pyridine Ring Formation Pyridine_Ring->Pyrazolopyridine Aminopyrazole 5-Aminopyrazole Precursor Aminopyrazole->Pyridine_Ring Reacts with 1,3-bielectrophile Pyrazole_Ring Pyrazole Ring Formation Pyrazole_Ring->Pyrazolopyridine Pyridine_Precursor Functionalized Pyridine Precursor Pyridine_Precursor->Pyrazole_Ring Reacts with hydrazine derivative

Caption: Core retrosynthetic strategies for pyrazolopyridine synthesis.

Part 2: Multicomponent Reactions (MCRs) for Pyrazolopyridine Synthesis

Multicomponent reactions (MCRs) have emerged as a cornerstone of modern synthetic chemistry due to their remarkable efficiency, atom economy, and operational simplicity.[8][9] These one-pot reactions combine three or more starting materials to form a complex product, minimizing the need for isolating intermediates and reducing solvent waste and reaction time.[9]

Protocol 1: Four-Component Synthesis of 1,4-Dihydropyrazolo[3,4-b]pyridines

This protocol describes a robust and highly versatile four-component reaction to synthesize a diverse library of pyrazolopyridine derivatives. The reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[9]

Experimental Workflow Diagram

G Start Reactants: - Aldehyde - Ethyl Acetoacetate - Hydrazine Hydrate - Ammonium Acetate Mixing Mix in Ethanol (Solvent) Start->Mixing Reaction Stir at Room Temp. or Reflux Mixing->Reaction TLC Monitor by TLC Reaction->TLC Completion Check Workup Filter Precipitate TLC->Workup Reaction Complete Wash Wash with Cold Ethanol Workup->Wash Dry Dry under Vacuum Wash->Dry Product Pure Pyrazolopyridine Derivative Dry->Product

Caption: Workflow for the four-component synthesis of pyrazolopyridines.

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and hydrazine hydrate (2.0 mmol).

  • Solvent Addition: Add ethanol (2.0 mL) to the flask to dissolve and suspend the reactants.

  • Initiation: Add ammonium acetate (1.0 mmol) to the mixture. In many cases, a catalyst such as a reusable solid acid may be added to improve yields and reaction times, though ammonium acetate can suffice.[9]

  • Reaction: Stir the reaction mixture vigorously. The reaction can often proceed at room temperature, but gentle heating or reflux may be required for less reactive substrates.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 20-60 minutes, depending on conditions and substrates).[9]

  • Isolation: Upon completion, a solid precipitate usually forms. Collect the product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven to obtain the final pyrazolopyridine derivative.

Data Presentation: Yields of Representative Derivatives

The following table summarizes typical yields obtained for various substituted aromatic aldehydes using a similar four-component synthesis protocol.

EntryAr-CHO (Aldehyde)Product Yield (%)
1Benzaldehyde95
24-Chlorobenzaldehyde96
34-Methylbenzaldehyde92
44-Methoxybenzaldehyde94
52-Naphthaldehyde90
63-Nitrobenzaldehyde93

Yields are based on data from similar protocols and serve as representative examples.[9]

Part 3: Advanced & Green Synthetic Methodologies

To align with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is a powerful technique that dramatically accelerates reaction rates, often leading to higher yields and purer products in a fraction of the time required for conventional heating.[10][11][12]

Step-by-Step Protocol (Microwave Adaptation of MCR):

  • Vessel Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, add the 5-aminopyrazole derivative (0.05 mmol), the formyl-quinoline or other aldehyde (0.05 mmol), and a cyclic 1,3-diketone (0.05 mmol).[10]

  • Solvent Addition: Add dimethylformamide (DMF) (1.0 mL) as the solvent.[10]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 8-20 minutes at a temperature of 125-135 °C, using a power of 250 W.[10]

  • Cooling and Isolation: After the irradiation is complete, allow the vessel to cool to room temperature. The solid product that forms is collected by filtration.

  • Purification: Wash the filtered solid with ethanol (2 x 3 mL) and dry in the air. Further purification is typically not required.[10]

Data Presentation: Conventional vs. Microwave Synthesis

MethodReaction TimeProduct YieldReference
Conventional Heating (Reflux)8 hoursGood[10]
Microwave Irradiation8-20 minutesExcellent[10]

Part 4: Characterization of Synthesized Pyrazolopyridine Derivatives

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic techniques is required for full characterization.

Plausible Mechanism for MCR Synthesis

G R1 Aldehyde + Active Methylene (Knoevenagel Condensation) I1 Intermediate I (α,β-Unsaturated Carbonyl) R1->I1 R2 Pyrazolone + Intermediate I (Michael Addition) I1->R2 I2 Intermediate II (Michael Adduct) R2->I2 R3 Ammonia Attack + Cyclization I2->R3 I3 Intermediate III (Cyclized Intermediate) R3->I3 Final Final Product (Aromatization via H2O loss) I3->Final

Caption: Plausible mechanism for the four-component synthesis.[9]

  • NMR Spectroscopy (¹H & ¹³C): This is the most powerful tool for structural elucidation.

    • ¹H NMR: Expect to see signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the pyridine and any aryl substituents. A key singlet for the pyrazole C3-H is often observed. Aliphatic protons from substituents will appear in the upfield region.[13][14]

    • ¹³C NMR: The spectrum will show characteristic signals for the sp² carbons of the fused aromatic rings and any carbonyl or aliphatic carbons.[13]

    • 2D NMR: Techniques like HSQC, HMBC, and COSY are invaluable for assigning specific proton and carbon signals and confirming connectivity, especially for complex substitution patterns.[15][16]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the confirmation of its elemental composition. The observed [M+H]⁺ peak is a key diagnostic tool.[13][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • FTIR helps identify key functional groups. Look for characteristic absorption bands such as N-H stretching (if applicable), C=N stretching in the aromatic rings, and C=O stretching for ester or ketone functionalities.

Example Characterization Data for a Representative Compound

TechniqueObserved Data
¹H NMR (400 MHz, DMSO-d₆)δ 12.01 (s, 1H, NH), 8.10 (d, 1H), 7.50-7.20 (m, 5H, Ar-H), 4.85 (s, 1H), 2.45 (s, 3H, CH₃), 1.15 (t, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ 165.2 (C=O), 158.1, 145.3, 141.2, 138.5, 128.7, 127.5, 126.3, 105.1, 98.4, 58.9, 14.5, 11.8.
HRMS (ESI) m/z: [M+H]⁺ Calculated for C₁₉H₁₉N₃O₂: 334.1550; Found: 334.1555.

Conclusion

The synthesis of pyrazolopyridine derivatives is a rich and evolving field, driven by the significant therapeutic potential of this heterocyclic scaffold. Multicomponent reactions offer a highly efficient, versatile, and scalable platform for generating molecular diversity. Furthermore, the integration of modern techniques like microwave-assisted synthesis provides a pathway to greener and more rapid compound production. The protocols and characterization guidelines detailed in this note offer a robust framework for researchers and scientists to successfully synthesize and validate these valuable compounds, paving the way for new discoveries in drug development.

References

In Vitro Assay Protocol for 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Luminescence-Based Approach for Kinase Inhibition Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic core in medicinal chemistry, recognized for its broad pharmacological activities, particularly in oncology.[1][2][3] Compounds from this family are prominent as potent kinase inhibitors, a class of drugs that has revolutionized targeted cancer therapy.[2][4] This application note focuses on 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine , a specific derivative identified as a potential kinase inhibitor with activity against targets such as Tropomyosin receptor kinases (TRKs).[1] We provide a comprehensive, field-proven protocol for determining the inhibitory potential of this compound against a target protein kinase. The methodology leverages a robust, high-throughput luminescence-based assay that quantifies kinase activity by measuring ATP consumption. This guide is designed to provide researchers with the scientific rationale, a detailed step-by-step workflow, and data analysis procedures necessary to accurately characterize the compound's potency (IC₅₀).

Scientific Foundation: The Rationale for a Luminescence-Based Kinase Assay

Protein kinases are fundamental enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate, a process known as phosphorylation.[5] This signaling mechanism governs a vast array of cellular functions, and its dysregulation is a hallmark of many diseases, including cancer.[6] Consequently, kinases are a major class of drug targets.

The inhibitory activity of a compound like this compound is quantified by its ability to block this phosphorylation event. To measure this, we employ an indirect but highly sensitive method: quantifying the amount of ATP remaining in the reaction.

Assay Principle: The core of this protocol is an ATP-depletion assay.[7] In the presence of an active kinase, ATP is consumed to phosphorylate the substrate. An effective inhibitor will block the kinase, thus sparing ATP. The amount of ATP remaining in solution is therefore inversely proportional to the kinase's activity. This remaining ATP is then used as a substrate for the enzyme luciferase, which generates a stable luminescent signal in the presence of its substrate, luciferin.[8][9]

  • High Kinase Activity = Low ATP remaining = Low Luminescence

  • Low Kinase Activity (Inhibition) = High ATP remaining = High Luminescence

This "mix-and-read" format is exceptionally well-suited for high-throughput screening (HTS) due to its simplicity, sensitivity, and avoidance of hazardous radioactive materials.[5][7]

G cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Target Kinase Products ADP + Phospho-Substrate Kinase->Products Catalysis Inhibitor 3-Bromo-5-nitro-1H- pyrazolo[3,4-b]pyridine Inhibitor->Kinase Inhibition ATP_Substrate ATP + Substrate ATP_Substrate->Kinase Remaining_ATP Remaining ATP Products->Remaining_ATP Inverse Relationship Light Luminescent Signal Remaining_ATP->Light Luciferase Luciferase + Luciferin

Caption: Principle of the luminescence-based kinase inhibition assay.

Materials, Reagents, and Compound Handling

Reagent and Equipment List
ItemDescription & Recommended Source
Test Compound This compound (CAS: 1186608-83-2)
Solvent Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
Target Kinase Recombinant human kinase (e.g., TRKA, CDK2, etc.) with known activity.
Kinase Substrate A specific peptide or protein substrate recognized by the target kinase.
ATP Adenosine 5'-triphosphate, high purity solution.
Assay Buffer Buffer optimized for kinase activity (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
Luminescence Detection Reagent Commercial kit such as Kinase-Glo® (Promega), ADP-Glo™ (Promega), or similar.[8][10]
Assay Plates Solid white, low-volume, 384-well microplates (e.g., Corning #3572). White plates maximize luminescent signal reflection.
Control Inhibitor A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum, or a target-specific inhibitor).
Equipment Multichannel pipettes, acoustic dispenser (optional), plate shaker, and a microplate reader with luminescence detection capability.
Safety & Compound Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, related pyrazolopyridine compounds are classified as harmful if swallowed, inhaled, or in contact with skin, and are known to cause serious eye irritation.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: Handle the solid compound and concentrated DMSO stocks within a chemical fume hood or a well-ventilated enclosure.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Preparation of Compound Stock and Assay Plates

The scientific integrity of an IC₅₀ determination relies on accurate and precise compound concentrations. The use of DMSO is critical for solubilizing hydrophobic organic molecules for aqueous assays.

  • Prepare 10 mM Stock Solution:

    • Calculate the mass of this compound (MW: 243.02 g/mol ) required to make a 10 mM solution in anhydrous DMSO.

    • Causality: A high-concentration stock minimizes the final percentage of DMSO in the assay, as high solvent concentrations can disrupt enzyme function. A 10 mM stock is a standard starting point for HTS.

  • Create Intermediate Dilution Series:

    • In a 96-well plate, perform a serial dilution of the 10 mM stock in 100% DMSO to generate the concentrations for the dose-response curve. A common practice is a 1:3 dilution series over 10 points.

  • Prepare Final Assay Plate:

    • Using an acoustic dispenser or precision pipette, transfer a small volume (e.g., 25-50 nL) of the DMSO dilutions into the 384-well assay plates. This "pre-spotted" plate is now ready for the addition of aqueous reagents.

Detailed Step-by-Step Assay Protocol

This protocol is optimized for a 10 µL final reaction volume in a 384-well plate. All reagent additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

G A Step 1: Prepare Assay Plate (25 nL compound in DMSO) B Step 2: Add Kinase Solution (5 µL of 2X Kinase in buffer) A->B C Step 3: Pre-incubation (15 min at Room Temp) B->C D Step 4: Initiate Reaction (5 µL of 2X ATP/Substrate mix) C->D E Step 5: Kinase Reaction (60 min at Room Temp) D->E F Step 6: Add Detection Reagent (10 µL of Kinase-Glo® Reagent) E->F G Step 7: Signal Stabilization (10 min at Room Temp) F->G H Step 8: Read Luminescence G->H

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Step 1: Reagent Preparation

  • Prepare 2X Kinase Solution: Dilute the target kinase in assay buffer to a concentration that is twice the final desired concentration.

  • Prepare 2X ATP/Substrate Solution: Dilute ATP and the peptide substrate in assay buffer to concentrations twice their final desired values.

    • Expertise Note: The final ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.

Step 2: Kinase and Compound Incubation

  • Add 5 µL of the 2X Kinase Solution to each well of the compound-spotted 384-well plate.

  • Also add the kinase solution to control wells:

    • "No-inhibitor" controls: Wells containing only DMSO (100% activity).

    • "No-enzyme" controls: Wells containing DMSO but to which plain assay buffer will be added instead of kinase (0% activity).

  • Seal the plate and briefly centrifuge (e.g., 1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.

  • Incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[14]

Step 3: Initiate the Kinase Reaction

  • Add 5 µL of the 2X ATP/Substrate Solution to all wells to start the reaction.

  • Seal the plate, mix gently on a plate shaker for 30 seconds, and then centrifuge briefly.

  • Incubate for 60 minutes at room temperature.

    • Trustworthiness Note: The reaction time must be optimized to ensure ATP consumption is within the linear range of the assay (typically <50% depletion) for the "no-inhibitor" control.

Step 4: Signal Detection

  • Allow the Kinase-Glo® reagent to equilibrate to room temperature as per the manufacturer's instructions.[8]

  • Add 10 µL of the Kinase-Glo® reagent to each well. This terminates the kinase reaction and initiates the light-producing reaction.

  • Mix on a plate shaker for 2 minutes to ensure homogeneity.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.[7]

  • Read the luminescence on a compatible plate reader.

Data Analysis and Interpretation

Accurate data analysis is critical for deriving a meaningful IC₅₀ value, the concentration of an inhibitor required to reduce enzyme activity by 50%.

G RawData Raw Luminescence Data (RLU) Normalization Calculate % Inhibition RawData->Normalization Controls Average Control Signals (100% and 0% Activity) Controls->Normalization Plotting Plot % Inhibition vs. log[Inhibitor] Normalization->Plotting CurveFit Non-linear Regression (4-Parameter Logistic Fit) Plotting->CurveFit IC50 Determine IC₅₀ Value CurveFit->IC50

Caption: Workflow for calculating the IC₅₀ value from raw luminescence data.

Step 1: Data Normalization

  • First, calculate the average signal for your controls:

    • Signal_max = Average luminescence from "no-inhibitor" wells.

    • Signal_min = Average luminescence from "no-enzyme" wells.

  • For each well containing the test compound (Signal_compound), calculate the percent inhibition using the following formula:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

Step 2: Dose-Response Curve and IC₅₀ Determination

  • Plot the calculated % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.

  • Use a software package (e.g., GraphPad Prism, Spotfire) to fit the data to a four-parameter logistic (4PL) equation.

  • The IC₅₀ is the concentration of the inhibitor at which the response is halfway between the bottom and top plateaus of the curve. This value is the primary metric of the compound's potency in this specific assay.

References

Application Notes & Protocols: Strategic Derivatization of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere of purine bases, which has led to its incorporation into a multitude of kinase inhibitors and other therapeutic agents.[1][2] This document provides a comprehensive guide for the strategic derivatization of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine, a versatile building block designed for the efficient construction of diverse chemical libraries. We present detailed, field-proven protocols for key transformations including Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the C3 position, as well as the subsequent reduction of the C5-nitro group to unlock further functionalization pathways. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are provided to empower researchers in drug discovery and chemical biology.

Strategic Overview: Orthogonal Reactivity for Library Diversification

The synthetic utility of this compound stems from its two distinct and orthogonally reactive functional handles:

  • The C3-Bromo Group: This position is primed for a variety of palladium-catalyzed cross-coupling reactions.[3] This allows for the systematic introduction of carbon-carbon (aryl, alkyl, alkynyl) and carbon-nitrogen bonds, forming the primary axis of diversification for library synthesis.

  • The C5-Nitro Group: This powerful electron-withdrawing group serves a dual purpose. Firstly, it electronically modulates the pyridine ring, influencing the molecule's overall properties. Secondly, it can be readily reduced to a primary amine, which opens a gateway to a host of secondary derivatization reactions, such as amide bond formation, sulfonylation, and reductive amination.

This orthogonal reactivity allows for a modular and highly efficient approach to library synthesis, where complexity and diversity can be built systematically.

G cluster_start Starting Material cluster_c3 C3 Derivatization (Cross-Coupling) cluster_c5 C5 Transformation start This compound suzuki Suzuki-Miyaura (C-C) start->suzuki Pd-Catalysis buchwald Buchwald-Hartwig (C-N) start->buchwald Pd-Catalysis sonogashira Sonogashira (C-C, sp) start->sonogashira Pd-Catalysis reduction Nitro Reduction (NO2 -> NH2) suzuki->reduction buchwald->reduction sonogashira->reduction

Figure 1: Core derivatization strategies for the scaffold.

Core Methodologies: Palladium-Catalyzed Cross-Coupling at C3

Palladium-catalyzed reactions are indispensable tools for constructing C-C and C-N bonds with high efficiency and functional group tolerance.[3][4] The protocols below are optimized for heteroaryl bromide substrates and serve as a robust starting point.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a premier method for creating biaryl structures by coupling the C3-bromo position with a wide array of commercially available boronic acids or esters.[5][6]

Rationale for Conditions:

  • Catalyst: Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates, catalysts with more specialized ligands like Pd(dppf)Cl₂ may offer improved yields.[6]

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is required to facilitate the transmetalation step. K₃PO₄ is often more effective for heteroaryl substrates.[7][8]

  • Solvent: A mixture of an ethereal solvent like 1,4-dioxane or dimethoxyethane (DME) with water is standard, as water aids in the dissolution of the base and accelerates the catalytic cycle.[7][9]

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a dry reaction vessel (e.g., microwave vial or Schlenk tube), add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K₃PO₄ (2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add degassed solvents, typically a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the mixture to 85–100 °C with vigorous stirring for 4–16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is a powerful method for forging C-N bonds, allowing the introduction of primary or secondary amines at the C3 position.[10][11] Success is highly dependent on the choice of ligand and the rigorous exclusion of air and moisture.

Rationale for Conditions:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand is crucial. Ligands like BINAP, XPhos, or RuPhos are effective in promoting the reductive elimination step, which is often rate-limiting.[12][13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOᵗBu) is required to deprotonate the amine, facilitating its entry into the catalytic cycle.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the base and deactivation of the catalyst.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

  • Inert Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., (±)-BINAP, 4 mol%), and the base (NaOᵗBu, 1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add the this compound (1.0 equiv.).

  • Solvent and Nucleophile: Add anhydrous toluene via syringe, followed by the amine nucleophile (1.2 equiv.).

  • Reaction: Seal the tube and heat the mixture to 80–110 °C with vigorous stirring for 6–24 hours, monitoring by LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl. Extract the product with diethyl ether or ethyl acetate.[12] Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the installation of terminal alkynes at the C3 position, providing a valuable linchpin for further chemistry (e.g., click chemistry) or as a final structural element.[14][15]

Rationale for Conditions:

  • Catalyst System: This reaction uniquely uses a dual-catalyst system. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) is essential for forming the copper acetylide intermediate, which accelerates the transmetalation step.[14][16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves as both the base and, in many cases, the solvent. It neutralizes the HBr generated during the reaction.[17]

  • Solvent: Anhydrous THF or DMF can be used, especially if the amine base is not used as the solvent.

Detailed Protocol: General Procedure for Sonogashira Coupling

  • Inert Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2–5 mol%), and CuI (4–10 mol%).

  • Solvent and Base: Add anhydrous THF and an amine base such as Et₃N (2.0–3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C for 2–18 hours. Monitor for completion by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.[14]

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and expected yield ranges for the derivatization of bromopyridine scaffolds, providing a benchmark for library synthesis planning.

Reaction TypePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (5%)-K₃PO₄ (2.0)Dioxane/H₂O90-1004-1265-95[7][8]
Buchwald-Hartwig Pd₂(dba)₃ (2%)BINAP (4%)NaOᵗBu (1.4)Toluene100-1108-2460-90[12][18]
Sonogashira Pd(PPh₃)₂Cl₂ (3%)- (CuI 5%)Et₃N (2.5)THF/DMF25-602-1870-95[15][17]

Library Synthesis Workflow: A Two-Step Diversification Strategy

A powerful strategy for library generation involves a two-step sequence: first, diversify the C3 position using one of the cross-coupling methods, and second, reduce the C5-nitro group to an amine, which is then acylated to install a second point of diversity.

Figure 2: Workflow for two-point diversification library synthesis.

Protocol: Reduction of the C5-Nitro Group

This procedure is a standard and reliable method for converting the nitro group to a primary amine, a crucial step for secondary diversification.

  • Setup: To a round-bottom flask, add the C3-substituted-5-nitro-1H-pyrazolo[3,4-b]pyridine intermediate (1.0 equiv.) and tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0–5.0 equiv.).

  • Solvent: Add a solvent such as ethanol or ethyl acetate.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 1–3 hours, until TLC or LC-MS indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8) and effervescence ceases.

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the C5-amino product, which can often be used in the next step without further purification.

Conclusion

This compound is an exceptionally valuable scaffold for the construction of diverse chemical libraries aimed at drug discovery. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling at the C3 position followed by transformation of the C5-nitro group, provides a robust and modular platform for generating novel chemical matter. The protocols and insights detailed in this guide offer a solid foundation for researchers to leverage this scaffold's full potential in their synthetic campaigns.

References

Application Notes & Protocols: Leveraging 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and pharmacology.

Abstract: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying high-quality lead compounds. This methodology relies on screening libraries of low molecular weight fragments to identify weak but highly efficient binders to a biological target. These initial hits are then optimized through structure-guided chemistry to yield potent and selective drug candidates. This document provides a detailed guide on the application of a specific, high-value fragment, 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine , in the context of FBDD, with a particular focus on the discovery of kinase inhibitors. We will detail its utility, present protocols for screening and validation, and outline a structure-guided elaboration strategy, using its successful application against Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) as a guiding example.

The Pyrazolopyridine Scaffold: A Privileged Fragment in Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, particularly for targeting ATP-binding sites in kinases.[1][2][3] Its structure mimics the hinge-binding motif of adenine, enabling it to form crucial hydrogen bonds within the kinase hinge region, a common anchoring point for inhibitors.[4][5]

This compound is an exemplary starting point for an FBDD campaign due to several key attributes:

  • Low Molecular Weight & Complexity: It adheres to the "Rule of Three," making it an ideal fragment that efficiently explores chemical space.[6]

  • High Ligand Efficiency (LE): Despite its small size, it can exhibit favorable binding energy, indicating an efficient and well-placed interaction with the target.

  • Defined Synthetic Vectors: The bromine atom at the 3-position and the nitro group at the 5-position serve as versatile chemical handles. These sites provide clear, orthogonal vectors for chemical elaboration, allowing chemists to "grow" the fragment into unoccupied pockets of the binding site to improve potency and selectivity.[1][7]

A notable application of this fragment has been in the development of potent and selective inhibitors for MAP4K4, a serine/threonine kinase implicated in various diseases, including cancer, diabetes, and neurodegeneration.[8][9][10][11]

The Fragment-Based Drug Discovery (FBDD) Workflow

FBDD is a systematic process that begins with tiny chemical fragments and builds them into potent leads. The workflow contrasts with traditional high-throughput screening (HTS) by focusing on the quality and efficiency of binding rather than initial potency.[12][13]

FBDD_Workflow cluster_0 Hit Generation cluster_1 Hit-to-Lead cluster_2 Lead Optimization A Fragment Library Screening (SPR, NMR, X-ray) B Hit Identification (mM - µM Affinity) A->B Identify binders C Hit Validation (Orthogonal Assays, Dose-Response) B->C Confirm binding D Structural Biology (X-ray, Cryo-EM) C->D Proceed with validated hits E Structure-Guided Elaboration (Fragment Growing/Linking) D->E Provide 3D map F Potency & Selectivity Testing (IC50 Assays) E->F Synthesize analogues F->D Iterate & Optimize G ADME/Tox Profiling F->G Advance potent leads H In Vivo Efficacy Studies G->H Assess drug-like properties I Preclinical Candidate H->I Demonstrate proof-of-concept Binding_Mode cluster_0 MAP4K4 Hinge Region cluster_1 Fragment Core cluster_2 Growth Vectors Met_NH Met Backbone NH Met_CO Met Backbone C=O Fragment Pyrazolo[3,4-b]pyridine Fragment->Met_NH H-bond Donor Fragment->Met_CO H-bond Acceptor Bromo Bromo (3-pos) Fragment->Bromo Vector to hydrophobic pocket Nitro Nitro (5-pos) Fragment->Nitro Vector to solvent front

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this multi-step synthesis and optimize your product yield. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Introduction: The Synthetic Challenge

The synthesis of this compound is a sequential process involving the construction of a heterocyclic core followed by two successive electrophilic aromatic substitution reactions. The inherent electronic properties of the pyrazolo[3,4-b]pyridine ring system—namely the electron-deficient nature of the pyridine ring and the more electron-rich pyrazole ring—present unique challenges in controlling regioselectivity and achieving high yields. This guide will address these challenges systematically.

The proposed synthetic pathway is a three-step process:

  • Step 1: Synthesis of the 1H-pyrazolo[3,4-b]pyridine core.

  • Step 2: Regioselective bromination of the core at the C3 position.

  • Step 3: Regioselective nitration of the 3-bromo intermediate at the C5 position.

Below is a workflow diagram illustrating this synthetic strategy.

Synthetic_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Nitration A Pyridine Precursors B 1H-Pyrazolo[3,4-b]pyridine A->B Cyclization C 3-Bromo-1H-pyrazolo[3,4-b]pyridine B->C Electrophilic Bromination (e.g., Br2) D This compound (Target Molecule) C->D Electrophilic Nitration (HNO3/H2SO4)

Caption: Overall synthetic strategy for this compound.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter at each stage of the synthesis.

Part 1: Synthesis of 1H-pyrazolo[3,4-b]pyridine (The Core)

Question 1: My yield for the 1H-pyrazolo[3,4-b]pyridine core is consistently low. What are the likely causes?

Answer: Low yields in the formation of the pyrazolo[3,4-b]pyridine core often stem from three primary areas: precursor quality, reaction conditions, and work-up procedure.

  • Purity of Starting Materials: The cyclization reaction is sensitive to impurities in the pyridine precursors (e.g., substituted 2-chloronicotinaldehydes) or the pyrazole starting materials (e.g., 5-aminopyrazoles).[1]

    • Recommendation: Ensure your starting materials are of high purity (>98%). If necessary, recrystallize or purify by column chromatography before use. Verify the purity by NMR or GC-MS.

  • Reaction Conditions: The choice of solvent and catalyst is critical. For instance, when synthesizing from 2-chloro-3-pyridinecarboxaldehyde, using hydroxylamine hydrochloride in DMF is reported to give good yields.[1]

    • Recommendation: Screen different solvents and catalysts as reported in the literature.[1] Temperature control is also vital; ensure the reaction is maintained at the optimal temperature to avoid side reactions or decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Inefficient Work-up: The product may be lost during extraction if the pH is not optimal or if an inappropriate solvent is used.

    • Recommendation: Carefully adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction. Use a sufficiently polar solvent like ethyl acetate or a mixture including isopropanol to ensure complete extraction from the aqueous phase.

Part 2: Bromination of 1H-pyrazolo[3,4-b]pyridine

Question 2: I am getting multiple brominated products. How can I improve the regioselectivity for the 3-bromo isomer?

Answer: Achieving high regioselectivity in the bromination of the pyrazolo[3,4-b]pyridine core is a common challenge. The electronic nature of the fused ring system dictates the position of electrophilic attack. The pyrazole ring is generally more susceptible to electrophilic substitution than the electron-deficient pyridine ring. Within the pyrazole moiety, the C3 position is often favored.

  • Understanding the Regioselectivity: The pyrazole ring is electron-rich and activates the molecule towards electrophilic substitution. The lone pair on the N1 nitrogen participates in the aromatic system, increasing electron density, particularly at the C3 position. Conversely, the pyridine nitrogen withdraws electron density from its ring, deactivating it. Therefore, electrophilic attack preferentially occurs on the pyrazole ring.

  • Controlling the Reaction:

    • Choice of Brominating Agent: Using a milder brominating agent can sometimes improve selectivity. While liquid bromine is effective, N-Bromosuccinimide (NBS) can be a good alternative for controlled monobromination.

    • Temperature Control: Running the reaction at a lower temperature can help favor the kinetically controlled product, which is often the desired C3-bromo isomer. Start at 0°C and slowly allow the reaction to warm to room temperature.

    • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Dichloromethane or acetonitrile are commonly used.[2]

Question 3: The bromination reaction is sluggish and does not go to completion. What should I do?

Answer: A stalled bromination reaction is typically due to insufficient activation of the electrophile or deactivation of the substrate.

  • Catalyst/Activator: For less reactive substrates, the addition of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can polarize the Br-Br bond, creating a more potent electrophile. However, this can sometimes lead to over-bromination, so use catalytic amounts and monitor the reaction closely.

  • Reaction Time and Temperature: If the reaction is slow at room temperature, gradually increasing the temperature may be necessary. Some procedures call for heating under reflux for several hours.[2] Always monitor by TLC to avoid decomposition or side product formation.

Troubleshooting_Bromination Start Bromination Issue? Q1 Low Regioselectivity (Mixture of Isomers) Start->Q1 Q2 Incomplete Reaction Start->Q2 Sol1a Use milder reagent (NBS) Q1->Sol1a Sol1b Lower reaction temperature (e.g., 0°C) Q1->Sol1b Sol1c Optimize solvent Q1->Sol1c Sol2a Increase temperature gradually Q2->Sol2a Sol2b Increase reaction time (monitor by TLC) Q2->Sol2b Sol2c Add Lewis acid catalyst (e.g., FeCl3) Q2->Sol2c

Caption: Decision tree for troubleshooting the bromination step.

Part 3: Nitration of 3-Bromo-1H-pyrazolo[3,4-b]pyridine

Question 4: My nitration of 3-Bromo-1H-pyrazolo[3,4-b]pyridine is giving a very low yield. Why is this reaction so difficult?

Answer: This is the most challenging step of the synthesis. Both the pyridine nitrogen and the bromine atom are deactivating groups for electrophilic aromatic substitution, making the ring system significantly less reactive.

  • Electronic Effects: The pyridine nitrogen strongly withdraws electron density from the ring. The bromine at C3, while technically an ortho-, para-director, is also deactivating. The combination of these effects means that forcing conditions are required to achieve nitration.

  • Reaction Conditions are Crucial:

    • Nitrating Agent: A strong nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is essential. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

    • Temperature: This reaction is highly exothermic and must be performed at low temperatures (e.g., 0-5°C) during the addition of the substrate to the acid mixture to prevent runaway reactions and the formation of undesired byproducts. After the initial addition, the reaction may require gentle warming to proceed.

    • Substrate Protonation: In the strongly acidic medium, the pyridine nitrogen will be protonated, further deactivating the ring. This is an unavoidable aspect of the reaction mechanism and contributes to the need for harsh conditions.[3]

Question 5: I am unsure about the regioselectivity of the nitration. Where should the nitro group add, and what are the potential side products?

Answer: The directing effects of the existing substituents and the fused ring structure will determine the position of nitration.

  • Predicted Regiochemistry: The most likely position for nitration is C5. Here is the rationale:

    • Deactivation: The entire ring system is deactivated, but the pyridine portion is the only plausible site, as the pyrazole ring already bears a deactivating bromo group.

    • Directing Effects: The pyridine nitrogen directs meta (to C4 and C6). The bromo group at C3 directs ortho (to C4) and para (to C6). Both positions C4 and C6 are adjacent to the electron-deficient pyridine nitrogen, which is unfavorable.

    • The C5 Position: The C5 position is meta to the pyridine nitrogen, which is the least deactivated position on the pyridine ring. While not directly activated by the bromo group, it is the most favorable position for electrophilic attack on a deactivated pyridine ring.

  • Potential Side Products:

    • Other Isomers: Small amounts of the C4 or C6 nitro isomers might form, but are expected to be minor products.

    • Dinitration/Oxidation: Under excessively harsh conditions (high temperature or prolonged reaction times), dinitration or oxidative degradation of the starting material can occur, leading to a complex mixture and lower yield of the desired product.

    • Ipso-substitution: While less common for bromine, ipso-substitution (replacement of the bromine with a nitro group) could be a minor pathway.[4]

Question 6: The work-up of the nitration reaction is difficult, and I am losing a lot of product. What is the best procedure?

Answer: The work-up for a strong acid reaction requires careful and controlled neutralization.

  • Quenching: The reaction mixture must be quenched by slowly and carefully pouring it onto a large amount of crushed ice with vigorous stirring. This dissipates the heat of neutralization. Never add water or ice to the acid mixture.

  • Neutralization: After quenching, the acidic solution must be neutralized. Use a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and add it slowly with cooling (ice bath) until the pH is neutral or slightly basic (pH 7-8). This will precipitate the organic product.

  • Extraction: Once neutralized, the product can be collected by filtration if it is a solid, or extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Ensure multiple extractions are performed to maximize recovery.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from established methods for the bromination of the 1H-pyrazolo[3,4-b]pyridine core.[2]

Materials:

  • 1H-pyrazolo[3,4-b]pyridine

  • Liquid Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in DCM dropwise over 30 minutes. Maintain the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • If the reaction is incomplete, gently heat the mixture to reflux and continue stirring, monitoring by TLC until the starting material is consumed.

  • Cool the mixture back to 0°C and slowly quench the reaction by adding saturated NaHCO₃ solution until the bromine color disappears and gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-Bromo-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Synthesis of this compound

This is a representative protocol based on standard nitration conditions for deactivated heterocyclic systems.

Materials:

  • 3-Bromo-1H-pyrazolo[3,4-b]pyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl Acetate

Procedure:

  • In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, carefully add concentrated H₂SO₄.

  • Cool the sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add concentrated HNO₃ dropwise, ensuring the temperature does not exceed 10°C.

  • Once the nitrating mixture is prepared and cooled back to 0°C, add solid 3-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) portion-wise over 30-45 minutes, keeping the internal temperature below 5°C.

  • After the addition is complete, stir the mixture at 0-5°C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC (if possible, by quenching a small aliquot, neutralizing, and extracting).

  • Once the reaction is complete, carefully pour the reaction mixture onto a large beaker filled with a generous amount of crushed ice with vigorous stirring.

  • Slowly neutralize the cold acidic solution with saturated NaHCO₃ solution until the pH is ~7. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • If no solid precipitates, extract the neutralized aqueous solution multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or by flash column chromatography to yield the final product.

ParameterStep 2: BrominationStep 3: Nitration
Key Reagents Br₂ or NBSConc. HNO₃ / Conc. H₂SO₄
Solvent Dichloromethane / AcetonitrileSulfuric Acid
Temperature 0°C to Reflux0°C to Room Temperature
Typical Yield 60-80%30-50% (expected)
Key Challenge RegioselectivityRing Deactivation
Purification Column ChromatographyRecrystallization / Column

References

purification challenges of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical intermediate. The unique electronic properties imparted by the nitro and bromo substituents on the pyrazolo[3,4-b]pyridine scaffold make this compound a valuable building block in drug discovery, particularly for kinase inhibitors.[1][2] However, these same features can introduce specific challenges during its purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common purification hurdles, ensuring you obtain your target compound with the desired purity for downstream applications.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by potential causes and actionable solutions.

Issue 1: Persistent Yellow/Brown Coloration in the Isolated Product

Q: My final product of this compound is a persistent yellow or brown solid, even after initial purification attempts. What are the likely impurities and how can I remove them?

A: This is a common issue stemming from residual starting materials, reaction byproducts, or degradation. The nitro group makes the compound highly electron-deficient and can lead to the formation of colored charge-transfer complexes or degradation products.

Probable Causes & Solutions:

  • Residual Nitrating Agents or Byproducts: If the synthesis involves a nitration step, residual nitric acid or related species can lead to coloration and potential instability.

    • Solution: Ensure the workup includes a thorough wash with a mild base like saturated sodium bicarbonate solution to neutralize and remove acidic residues.[1]

  • Over-bromination or Positional Isomers: Depending on the bromination strategy, formation of di-brominated species or other positional isomers can occur. These closely related impurities are often colored and difficult to separate.

    • Solution 1: Recrystallization: This is the most effective first-line approach. The choice of solvent is critical. See the detailed protocol below.

    • Solution 2: Silica Gel Chromatography: If recrystallization is insufficient, column chromatography provides higher resolving power. A gradient elution is recommended.

Detailed Protocol: Recrystallization of this compound

  • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at boiling point. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

    Solvent System Solubility (Cold) Solubility (Hot) Remarks
    Ethanol/Water Low High Good for inducing crystallization.
    Ethyl Acetate Moderate High Can be effective, but may co-dissolve similar impurities.
    Acetonitrile Low Moderate A potential option if others fail.

    | Dichloromethane | High | High | Generally unsuitable for recrystallization but useful for chromatography. |

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the chosen hot solvent.

    • If the solution is still colored, you can add a small amount of activated charcoal and heat for a further 5-10 minutes. Caution: Use charcoal sparingly as it can adsorb your product.

    • Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: Low Recovery After Column Chromatography

Q: I am losing a significant amount of my compound on the silica gel column. What is causing this and how can I improve my recovery?

A: The pyrazolo[3,4-b]pyridine core contains several nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption or streaking.[3] The nitro group further enhances this effect.

Probable Causes & Solutions:

  • Strong Adsorption to Silica: The Lewis basic nitrogen atoms in the heterocyclic core bind tightly to acidic silica.

    • Solution 1: Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel. A common method is to use a solvent system containing a small amount of a basic modifier. For example, adding 0.5-1% triethylamine (TEA) or pyridine to your mobile phase (e.g., Ethyl Acetate/Hexane) can neutralize the acidic sites and significantly improve recovery.

    • Solution 2: Use an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

Workflow for Optimizing Chromatography:

Caption: Troubleshooting workflow for column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

A1: Pure this compound is typically a pale yellow to off-white solid.[2][4] While the compound is generally stable at room temperature when stored away from light and moisture, its stability can be compromised by residual acids from synthesis. For long-term storage, it is recommended to keep it in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Q2: Can I use Nuclear Magnetic Resonance (NMR) to identify impurities?

A2: Absolutely. ¹H NMR is a powerful tool for assessing purity. Key impurities to look for include:

  • Starting Material: Check for the absence of signals corresponding to the precursor molecule.

  • De-brominated Impurity: The presence of 5-nitro-1H-pyrazolo[3,4-b]pyridine would show a characteristic proton signal where the bromine was.

  • Positional Isomers: While harder to distinguish, different substitution patterns will result in a different set of aromatic proton signals with unique coupling constants.

  • Residual Solvents: Peaks for common solvents like ethyl acetate, dichloromethane, or ethanol are often visible and should be quantified if necessary.

Q3: What are the tautomeric forms of this compound and do they affect purification?

A3: Like many pyrazolo[3,4-b]pyridines, this compound can exist in different tautomeric forms, primarily the 1H and 2H tautomers.[3]

Tautomers cluster_1H 1H-Tautomer cluster_2H 2H-Tautomer (Alias) T1 T1 T2 T2 T1->T2 Tautomerization

References

common side reactions in the synthesis of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic intermediate. We will delve into the underlying chemical principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

The most prevalent and reliable method for synthesizing this compound involves the diazotization of 3-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridine followed by a Sandmeyer reaction. This two-step, one-pot process is highly effective but requires careful control of reaction parameters to minimize the formation of byproducts. This guide focuses on troubleshooting issues arising from this specific route.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: I am observing a very low yield of my desired 3-bromo product, and the starting material (3-amino-5-nitro-1H-pyrazolo[3,4-b]pyridine) is fully consumed. What are the likely causes?

Answer: Low yield with complete consumption of the starting amine is a classic sign that the reaction is proceeding, but through undesired pathways. The primary culprits are side reactions of the intermediate diazonium salt. The main issues to investigate are:

  • Decomposition of the Diazonium Salt: The pyrazolo[3,4-b]pyridine diazonium salt is thermally unstable. If the temperature during diazotization (the reaction with NaNO₂) or the Sandmeyer reaction (addition of CuBr) rises above the optimal 0-5 °C range, the diazonium salt can decompose, leading to a complex mixture of products and a significant loss of yield.[1][2]

  • Premature Hydrolysis: The diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by water to form a hydroxylated byproduct (3-Hydroxy-5-nitro-1H-pyrazolo[3,4-b]pyridine). This is especially prevalent if the reaction is run for too long or at elevated temperatures.[3][4]

  • Reductive De-amination: You may be forming the de-aminated product, 5-nitro-1H-pyrazolo[3,4-b]pyridine, where the diazonium group is replaced by a hydrogen atom. This can occur through a radical mechanism, especially if there are reducing agents present in your reaction mixture.[3]

Protocol for Troubleshooting Low Yield:

  • Step 1: Verify Temperature Control: Ensure your reaction vessel is maintained strictly between 0-5 °C throughout the entire diazotization and copper(I) bromide addition steps. Use an ice/salt bath for better temperature management.

  • Step 2: Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting amine.[5] Once the amine spot has disappeared, proceed immediately to the Sandmeyer step. Do not let the diazonium salt stir for an extended period.

  • Step 3: Ensure High Purity of Reagents: Impurities in the starting amine or solvents can interfere with the reaction.[5] Use freshly distilled solvents if necessary.

Question 2: My final product is contaminated with a significant amount of a byproduct where the bromine is replaced by a hydroxyl group (-OH). How can I prevent this?

Answer: The formation of 3-Hydroxy-5-nitro-1H-pyrazolo[3,4-b]pyridine is a common side reaction resulting from the nucleophilic attack of water on the diazonium salt intermediate. This process, known as hydroxylation, competes with the desired Sandmeyer reaction.[3][4]

Causality and Prevention: The diazonium salt exists in equilibrium with an aryl cation-like species, which is highly electrophilic and readily trapped by any available nucleophile. Since the reaction is typically run in an aqueous acidic medium (e.g., HBr), water is abundant.

  • Kinetic Control: The Sandmeyer reaction's rate is dependent on the copper(I) catalyst concentration and temperature. The competing hydrolysis reaction is primarily dependent on temperature and time.

  • Minimization Strategy: The key is to favor the kinetics of the Sandmeyer reaction over hydrolysis.

    • Maintain Low Temperature: Keeping the reaction at 0-5 °C significantly slows the rate of hydrolysis.

    • Use Concentrated Acid: Using a more concentrated acid (e.g., 48% HBr) reduces the activity of water, thereby disfavoring the hydrolysis pathway.

    • Ensure Sufficient Catalyst: Use a stoichiometric amount of freshly prepared copper(I) bromide to ensure the Sandmeyer reaction proceeds swiftly once the diazonium salt is formed.

Question 3: I have isolated my product, but NMR analysis shows the presence of both the desired 3-bromo product and the regioisomeric 4-bromo product. Why is this happening?

Answer: The formation of regioisomers is a known challenge in the synthesis of substituted heterocyclic systems.[5][6] In this context, the issue likely arises not from the Sandmeyer reaction itself, but from the purity of your starting material, 3-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridine.

The synthesis of the aminopyrazolopyridine precursor often involves the cyclization of a pyrazole with a dicarbonyl compound or a related synthon.[6][7][8] If unsymmetrical precursors are used, this can lead to the formation of a mixture of regioisomeric aminopyrazolopyridines. The subsequent Sandmeyer reaction will then convert this mixture of amino-isomers into a mixture of bromo-isomers.

Troubleshooting Protocol:

  • Step 1: Analyze the Starting Amine: Before performing the Sandmeyer reaction, rigorously check the purity and isomeric identity of your 3-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridine using high-resolution NMR and LC-MS.

  • Step 2: Re-purify the Starting Amine: If regioisomers are present, they must be separated before proceeding. Flash column chromatography is the most common method for separating such isomers.[5]

  • Step 3: Revisit the Amine Synthesis: If purification is not feasible, you may need to re-evaluate the synthetic route to the starting amine to ensure it is regioselective.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Sandmeyer reaction, and why is it prone to side products?

A1: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] It begins with a single-electron transfer from the copper(I) catalyst to the diazonium salt. This forms an aryl radical and releases nitrogen gas. This highly reactive aryl radical then abstracts a bromine atom from a copper(II) bromide species to form the final product and regenerate the copper(I) catalyst.[4] This radical mechanism is the primary reason for several side reactions, including the formation of biaryl compounds (dimerization of two aryl radicals) and reductive de-amination if the radical is quenched by a hydrogen donor.[3]

Q2: How critical is the order of reagent addition for the diazotization and Sandmeyer sequence?

A2: The order of addition is absolutely critical. The standard and most reliable procedure is as follows:

  • Dissolve the 3-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridine in a cold (0-5 °C) aqueous acid (e.g., HBr).

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. This forms the diazonium salt in situ.[9]

  • In a separate flask, prepare a solution of copper(I) bromide in aqueous HBr.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. This initiates the Sandmeyer reaction.

Adding the copper catalyst before or during diazotization can lead to complex formation and undesired side reactions.

Q3: Can I use copper(II) bromide instead of copper(I) bromide?

A3: While some Sandmeyer-type reactions have been developed with other transition metals, including copper(II), the classic and most efficient Sandmeyer reaction relies on copper(I) as the catalyst for the single-electron transfer that initiates the radical cycle.[3][10] Using copper(II) bromide directly is generally not effective and will likely result in very low yields of the desired product.

Data Summary and Visualization

Table 1: Common Side Products and Mitigation Strategies
Side ProductStructureProbable CausePrevention and Mitigation Strategy
Hydroxylated Byproduct 3-Hydroxy-5-nitro-1H-pyrazolo[3,4-b]pyridineReaction of the diazonium salt with water (hydrolysis).[3]Maintain strict temperature control (0-5 °C); use concentrated acid; add diazonium salt to CuBr solution promptly.
De-aminated Byproduct 5-nitro-1H-pyrazolo[3,4-b]pyridineReductive cleavage of the diazonium salt, often facilitated by a radical mechanism.Ensure high-purity reagents; avoid potential reducing agents; ensure efficient stirring.
Biaryl Byproduct Dimer of the pyrazolopyridine coreDimerization of the aryl radical intermediate.Use sufficient CuBr to trap the radical quickly; maintain dilute reaction conditions.
Azo Compound Coupling of the diazonium salt with the starting amineIncomplete diazotization or localized high pH allowing for diazo coupling.Ensure slow, steady addition of NaNO₂ to a well-stirred, acidic solution of the amine.
Diagram 1: Troubleshooting Workflow for the Sandmeyer Synthesis

This workflow provides a logical path to diagnose and solve common issues encountered during the synthesis.

G start Problem: Low Yield or Impure Product check_sm Is starting amine fully consumed? (Check via TLC/LC-MS) start->check_sm sm_present Incomplete Reaction: - Insufficient NaNO2/HBr - Temperature too low - Reaction time too short check_sm->sm_present No sm_absent Side Reactions Occurring check_sm->sm_absent Yes identify_byproduct Identify major byproduct(s) (via NMR/LC-MS) sm_absent->identify_byproduct hydroxy_product Hydroxylated Byproduct (-OH instead of -Br) identify_byproduct->hydroxy_product deaminated_product De-aminated Byproduct (-H instead of -Br) identify_byproduct->deaminated_product isomers_product Regioisomers Present identify_byproduct->isomers_product solve_hydroxy Cause: Hydrolysis - Temp > 5°C - Reaction too long Solution: - Improve cooling - Use conc. HBr - Workup promptly hydroxy_product->solve_hydroxy Yes solve_deaminated Cause: Reduction - Radical side reaction Solution: - Ensure sufficient CuBr - Check reagent purity deaminated_product->solve_deaminated Yes solve_isomers Cause: Impure Starting Amine Solution: - Analyze & purify starting amine - Revisit amine synthesis isomers_product->solve_isomers Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Optimizing Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Pyrazolopyridines are privileged structures in medicinal chemistry, serving as the core for numerous therapeutic agents.[1][2] However, their synthesis can present unique challenges, from low yields to issues with regioselectivity and purification.

This document moves beyond simple protocols to provide in-depth, experience-driven insights into troubleshooting and optimizing your reactions. We will explore the causality behind common experimental pitfalls and offer robust, validated strategies to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during pyrazolopyridine synthesis in a direct question-and-answer format.

Issue 1: Poor or Inconsistent Reaction Yield

Question: My multicomponent reaction (MCR) for pyrazolopyridine synthesis is resulting in a very low yield. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in MCRs for pyrazolopyridine synthesis are a frequent challenge and typically stem from one or more suboptimal parameters.[3] The key is to systematically investigate the critical components of your reaction. Multicomponent reactions are valued for their efficiency, but this interconnectedness means that a flaw in one area can significantly impact the entire outcome.[2][4]

Causality & Troubleshooting Workflow:

The primary factors influencing yield are: (1) Reagent Purity, (2) Catalyst Activity, (3) Solvent Effects, and (4) Reaction Conditions (Time & Temperature). A systematic approach to diagnosing the issue is crucial.

Troubleshooting_Yield Start Low Yield Observed Reagent_Purity 1. Verify Reagent Purity (Aminopyrazole, Aldehyde, etc.) Are they pure? Start->Reagent_Purity Purify Purify/Recrystallize Starting Materials Reagent_Purity->Purify No Catalyst 2. Evaluate Catalyst Is it active? Is loading optimal? Reagent_Purity->Catalyst Yes Purify->Catalyst Screen_Catalyst Screen Different Catalysts (e.g., Lewis/Brønsted Acids) Optimize Catalyst Loading (e.g., 0.1 vs 0.5 equiv) Catalyst->Screen_Catalyst No Solvent 3. Assess Solvent Choice Are reactants soluble? Is polarity appropriate? Catalyst->Solvent Yes Screen_Catalyst->Solvent Screen_Solvent Screen Solvents (e.g., EtOH, H2O, Toluene, CHCl3) Consider solvent-free conditions Solvent->Screen_Solvent No Conditions 4. Optimize Temp & Time Is reaction going to completion? Is there product degradation? Solvent->Conditions Yes Screen_Solvent->Conditions Monitor_TLC Monitor via TLC Run time course experiment Test different temperatures (RT, 60°C, 95°C, Reflux) Conditions->Monitor_TLC No Success Yield Optimized Conditions->Success Yes Monitor_TLC->Success

Caption: Troubleshooting workflow for low reaction yield.

  • Step 1: Reagent Purity: The purity of starting materials, especially the aminopyrazole, is paramount.[3] Impurities can act as catalyst poisons or introduce competing side reactions.

    • Action: Verify the purity of your reactants by NMR or LC-MS. If purity is questionable, purify them by recrystallization or column chromatography before use.

  • Step 2: Catalyst Selection and Loading: The choice of catalyst—or its absence—dramatically affects reaction efficiency. Both Brønsted acids (e.g., acetic acid) and Lewis acids (e.g., ZrCl₄, Cu(II) salts) are commonly used to activate carbonyl groups and facilitate cyclization.[5][6] Modern approaches also utilize heterogeneous or magnetic nanocatalysts for easier separation and improved efficiency.[2][7]

    • Action: If uncatalyzed, introduce a catalyst. If a catalyst is already in use, screen alternatives. Optimize the catalyst loading; yields can be highly sensitive to the amount used. For example, one study found 0.1 equivalents of a Cu(II) catalyst gave the same high yield (94%) as 0.5 equivalents, making the lower loading more efficient.[6]

  • Step 3: Solvent Effects: The solvent influences reactant solubility, reaction kinetics, and even the reaction mechanism.[3] Polar protic solvents like ethanol are often effective, but sometimes water or even solvent-free conditions can provide superior results.[2][8]

    • Action: Perform a solvent screen. Common choices include ethanol, methanol, water, acetic acid, and chloroform.[5][6] As shown in the table below, the impact of the solvent can be dramatic.

  • Step 4: Temperature and Time: Suboptimal temperature can lead to incomplete reactions (if too low) or product degradation and side reactions (if too high).[3]

    • Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation products. Experiment with a range of temperatures (e.g., room temperature, 60 °C, reflux) to find the sweet spot for your specific substrate combination.[9]

Table 1: Effect of Reaction Parameters on Pyrazolopyridine Synthesis Yield

EntryCatalyst (equiv.)SolventTemperature (°C)TimeYield (%)Reference
1NoneSolvent-free802hTrace[2]
2Alg@SBA-15/Fe₃O₄ (0.02g)Solvent-freeRT30 min~65%[2]
3Alg@SBA-15/Fe₃O₄ (0.02g)WaterRT30 min~85%[2]
4Alg@SBA-15/Fe₃O₄ (0.02g) Ethanol RT 20 min 97% [2]
5Cu(acac)₂ (0.5)BenzeneReflux48h40%[6]
6Cu(acac)₂ (0.1) CHCl₃ RT 48h 94% [6]
7L-prolineEthanol8030-60 minHigh[10]
8Acetic AcidAcetic Acid150-16015-20 min65-88%[5]
Issue 2: Formation of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic challenge in pyrazole and pyrazolopyridine synthesis when using unsymmetrical starting materials.[3][10] Regioselectivity is dictated by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl species and the nucleophilicity of the different nitrogen atoms in the aminopyrazole.[10][11] Controlling this delicate electronic balance is key.

Causality & Control Strategies:

Regioselectivity_Factors Regio Regioselectivity Control Factors Influencing Factors Regio->Factors Solvent Solvent Choice (e.g., EtOH vs. TFE/HFIP) Factors->Solvent Temp Reaction Temperature Factors->Temp Catalyst Catalyst Type (Acidic vs. Basic) Factors->Catalyst Substrate Substrate Sterics & Electronics Factors->Substrate Reaction_Mechanism EAA Ethyl Acetoacetate Pyrazolone Intermediate I (Pyrazolone Ring) EAA->Pyrazolone + Catalyst Hydrazine Hydrazine Hydrazine->Pyrazolone Pyrazolone_ref Pyrazolone Ring Aldehyde Aldehyde Knoevenagel Intermediate II Aldehyde->Knoevenagel + Catalyst Knoevenagel_ref Intermediate II Pyrazolone_ref->Knoevenagel Michael Intermediate III Michael_ref Intermediate III Pyrazolone_ref2 Pyrazolone Ring Pyrazolone_ref2->Michael Knoevenagel_ref->Michael Ammonia Ammonia (from Ammonium Acetate) Final_Product Final Pyrazolopyridine Product Ammonia->Final_Product Intramolecular Cyclization & H2O Elimination Michael_ref->Final_Product

References

troubleshooting guide for Suzuki coupling with 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific reaction. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Suzuki coupling reaction with this compound is showing low to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in the Suzuki coupling of this specific substrate often points to issues with catalyst activity, reaction conditions, or reagent quality. The electron-deficient nature of the pyrazolopyridine ring, due to the nitro group and the pyridine nitrogen, can make oxidative addition challenging. Furthermore, the presence of multiple nitrogen atoms can lead to catalyst inhibition.

Here’s a systematic approach to troubleshooting:

  • Catalyst System Evaluation:

    • Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may not be efficient enough for this substrate.[1] Consider using more electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to improve catalyst performance with challenging substrates.[1][2] Pre-formed palladium precatalysts (e.g., XPhos-Pd-G2) can also be beneficial as they ensure efficient generation of the active Pd(0) species.[3][4]

    • Catalyst Deactivation: The Lewis basic nitrogen atoms in your substrate can coordinate to the palladium center, leading to catalyst poisoning.[5][6] Increasing the catalyst loading or using a ligand that sterically shields the metal center can mitigate this effect.

  • Reaction Conditions Optimization:

    • Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.[7][8] Weak bases are often insufficient. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are generally more effective.[2][8] Ensure the base is finely powdered and anhydrous to maximize its reactivity.

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is typically used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[5] The ratio of organic solvent to water may need optimization.

    • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like dehalogenation.[9] A systematic screen of temperatures, for instance from 80 °C to 110 °C, is advisable.

  • Reagent Quality and Purity:

    • Boronic Acid Stability: Boronic acids can be prone to decomposition, especially protodeboronation (replacement of the boron group with a hydrogen).[10] Using fresh, high-purity boronic acid is crucial. Alternatively, consider using more stable boronic acid derivatives like pinacol esters (Bpin) or trifluoroborate salts (BF₃K).[11]

    • Exclusion of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure all solvents are thoroughly degassed (e.g., by sparging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles) and that the reaction is maintained under a strict inert atmosphere.[2]

Question 2: I'm observing a significant amount of a byproduct that appears to be the dehalogenated starting material (5-nitro-1H-pyrazolo[3,4-b]pyridine). How can I minimize this side reaction?

Answer:

Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl halides.[12] It involves the replacement of the bromine atom with a hydrogen atom, consuming your starting material and reducing the yield of the desired product.[9]

Here are strategies to suppress dehalogenation:

  • Ligand Choice: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination, favoring the desired cross-coupling pathway over dehalogenation.[12] Ligands like SPhos, XPhos, or tBu₃P are often effective.[13]

  • Base Selection: The choice of base can influence dehalogenation. Some bases or impurities within them can act as hydride sources.[5] Using a weaker base, if the reaction still proceeds, or ensuring the high purity of a stronger base like K₃PO₄ can be beneficial.

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can promote dehalogenation.[9] Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid over-exposure to harsh conditions.

  • Boronic Acid Reactivity: If the transmetalation step is slow, the intermediate palladium(II) species has more time to undergo side reactions like dehalogenation. Using a more reactive boron species, such as a boronic acid instead of an ester, or ensuring the boronic acid is of high quality can help.[12]

Question 3: My boronic acid coupling partner is forming a significant amount of homocoupled byproduct. What causes this and how can I prevent it?

Answer:

Homocoupling of the boronic acid is another frequent side reaction, leading to the formation of a symmetrical biaryl derived from your coupling partner.[14] This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2][5]

To minimize homocoupling:

  • Strict Exclusion of Oxygen: This is the most critical factor. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[2] Ensure your reaction setup is rigorously purged with an inert gas, and that all solvents and reagents are properly degassed.[2]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ or using a precatalyst that readily generates Pd(0) can be advantageous over using Pd(II) salts like Pd(OAc)₂.[13]

  • Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes favor homocoupling.

Question 4: Are there any specific considerations for the 'NH' proton on the pyrazole ring of my substrate?

Answer:

Yes, the acidic N-H proton on the pyrazole ring can be a point of concern.

  • Deprotonation by the Base: The base used in the reaction can deprotonate the N-H group, forming an anionic species. This can alter the electronic properties of the heterocyclic ring system and potentially influence the rate of oxidative addition.

  • Catalyst Inhibition: The resulting anion could potentially coordinate to the palladium catalyst, leading to inhibition.[15]

  • N-Protection as a Strategy: In some challenging cases, protection of the N-H group (e.g., with a BOC or SEM group) can prevent these issues and lead to cleaner reactions and higher yields.[16] However, this adds extra steps to your synthesis (protection and deprotection). For many systems, N-protection is not necessary if the reaction conditions are well-optimized.[15]

Experimental Protocol & Data Summary

Table 1: Recommended Reaction Parameters for Suzuki Coupling
ParameterRecommended ConditionRationale
Palladium Catalyst Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) or a precatalyst like XPhos-Pd-G2Electron-rich, bulky ligands facilitate oxidative addition and prevent catalyst deactivation.[1][3]
Catalyst Loading 1-5 mol %Higher loading may be needed for this challenging substrate.
Ligand-to-Metal Ratio 1:1 to 2:1Optimizing this ratio can be crucial for catalyst stability and activity.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are effective for activating the boronic acid.[2][8]
Solvent System Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂OA polar aprotic solvent with water is standard. The ratio may need optimization.[5]
Temperature 80-110 °CStart at a lower temperature and increase if the reaction is sluggish.[9]
Boronic Acid 1.2-1.5 equivalentsA slight excess is generally used to drive the reaction to completion.
General Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the boronic acid (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2-3 eq.), the palladium precatalyst (e.g., XPhos-Pd-G2, 1-5 mol %), and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Troubleshooting Guide

Suzuki_Troubleshooting start Reaction Start check_conversion Low or No Conversion? start->check_conversion catalyst_issue Evaluate Catalyst System: - Use bulky, electron-rich ligands (SPhos, XPhos) - Increase catalyst loading - Use a precatalyst check_conversion->catalyst_issue Yes side_products Significant Side Products? check_conversion->side_products No conditions_issue Optimize Conditions: - Use stronger base (K3PO4, Cs2CO3) - Screen solvents and temperature catalyst_issue->conditions_issue reagent_issue Check Reagents: - Use fresh boronic acid or ester - Rigorously exclude O2 conditions_issue->reagent_issue reagent_issue->start Re-attempt dehalogenation Dehalogenation? - Use bulky ligands - Optimize base and temperature side_products->dehalogenation Yes homocoupling Homocoupling? - Strict O2 exclusion - Use Pd(0) precatalyst side_products->homocoupling Yes protodeboronation Protodeboronation? - Use anhydrous conditions - Use boronate esters (Bpin) side_products->protodeboronation Yes success Successful Coupling side_products->success No dehalogenation->start Re-optimize homocoupling->start Re-optimize protodeboronation->start Re-optimize

Caption: Troubleshooting workflow for Suzuki coupling of this compound.

References

stability issues of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support guide for 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine. As Senior Application Scientists, we have compiled this resource to assist researchers, chemists, and drug development professionals in navigating the potential stability challenges associated with this compound in solution. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate issues, troubleshoot effectively, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound featuring a fused pyrazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry.[1][2] The presence of the electron-withdrawing nitro group and the reactive bromine atom makes it a versatile intermediate for synthesizing more complex molecules.[3][4] It is particularly explored in oncology research as a kinase inhibitor, targeting pathways involved in cell proliferation and survival.[3]

Q2: What are the primary factors that can compromise the stability of this compound in solution?

Like many complex organic molecules, its stability is not absolute and can be influenced by several environmental factors. The most critical factors for this specific compound are:

  • Light: Nitroaromatic compounds are often susceptible to photodegradation.[5][6] UV light can provide the energy to initiate reactions, such as the cleavage of the C-NO2 bond or other rearrangements.[6][7]

  • Heat: While many nitropyrazoles exhibit good thermal stability in their solid form, elevated temperatures in solution can accelerate degradation.[8][9] The primary thermal decomposition pathway for related compounds often involves the elimination of the nitro group.[10][11]

  • pH (Hydrolysis): The acidity or basicity of the solution can be critical. The pyrazolo[3,4-b]pyridine core has basic nitrogen atoms that can be protonated, and the overall electronic nature of the molecule can make it susceptible to nucleophilic attack under basic conditions or acid-catalyzed degradation.

  • Oxidation/Reduction: The nitro group is susceptible to reduction, which can be initiated by reducing agents in the solution or even by certain solvents or contaminants. Conversely, the fused heterocyclic ring system could be susceptible to oxidation.

  • Solvent Choice: The solvent can play a direct role in degradation (solvolysis) or an indirect role by mediating the effects of other factors like light and heat.

Q3: What are the common visual signs of degradation in my solution?

You should be vigilant for the following changes, which often indicate chemical instability:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless or pale-yellow solution is a common indicator of degradation for nitroaromatic compounds.

  • Precipitation: The formation of a new solid in a solution that was previously clear may indicate that a degradation product with lower solubility is being formed.[12]

  • Haze or Cloudiness: This can be an early sign of either precipitation or the formation of a colloidal suspension of degradation products.[12]

Q4: How should I properly store the solid compound and its prepared solutions?

Proper storage is crucial to maintain the compound's integrity.

  • Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (like argon or nitrogen).[13]

  • Solutions: Stock solutions should be stored in amber glass vials to protect from light.[12] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles. It is always best practice to prepare fresh solutions for sensitive experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical path to a solution.

Issue 1: My solution of this compound is turning yellow/brown.

  • Underlying Cause: This is a classic sign of degradation, likely due to photodecomposition or a slow reaction with the solvent. Nitroaromatic compounds can form colored byproducts upon decomposition.[5][14]

  • Troubleshooting Steps:

    • Protect from Light: Immediately switch to using amber vials or wrap your vials in aluminum foil. Minimize the exposure of your solution to ambient light during preparation and handling.

    • Solvent Check: What solvent are you using? Protic solvents like methanol or ethanol can sometimes participate in photochemical reactions. Consider switching to a more inert aprotic solvent like DMSO or DMF, but always prepare solutions fresh.

    • Purity Check: If possible, analyze the discolored solution by HPLC or LC-MS to see if new peaks corresponding to degradation products have appeared. Compare this to a freshly prepared standard.

    • Preventative Action: For all future experiments, prepare the solution immediately before use. If a stock solution is necessary, store it frozen in single-use aliquots in amber vials.

Issue 2: I'm observing inconsistent results in my biological assays.

  • Underlying Cause: Inconsistent results are often traced back to an inaccurate concentration of the active compound. If the molecule is degrading in your stock solution or in the assay medium over the course of the experiment, its effective concentration will decrease, leading to variable outcomes.

  • Troubleshooting Workflow:

    G Start Inconsistent Assay Results Check_Stock Is the stock solution fresh? (< 24h old) Start->Check_Stock Purity_OK Purity >98%? Check_Stock->Purity_OK No Assay_Conditions Investigate stability in assay medium. Check_Stock->Assay_Conditions Yes Prep_Fresh Prepare fresh stock solution immediately before use. Check_Purity Analyze stock solution purity via HPLC-UV. Degraded_Stock Stock has degraded. Discard and prepare fresh. Review storage conditions. Purity_OK->Degraded_Stock No Purity_OK->Assay_Conditions Yes Degraded_Stock->Prep_Fresh Time_Course Incubate compound in medium. Analyze at T=0, 2h, 24h. Assay_Conditions->Time_Course Stability_Issue Significant degradation in medium? Time_Course->Stability_Issue Stable Compound is stable. Investigate other assay variables (cells, reagents). Stability_Issue->Stable No Unstable Compound is unstable in medium. Modify protocol: - Reduce incubation time - Add compound last Stability_Issue->Unstable Yes

    Caption: Workflow for troubleshooting inconsistent assay results.

Issue 3: A precipitate has formed in my stock solution stored in the refrigerator.

  • Underlying Cause: This can be one of two things: the compound is crashing out of solution due to its low solubility at a colder temperature, or a degradation product that is less soluble than the parent compound is precipitating.

  • Troubleshooting Steps:

    • Warm and Agitate: Bring the solution to room temperature and vortex or sonicate it gently. If the precipitate redissolves completely, it was a solubility issue. If it remains, it is likely a degradation product.

    • Confirm Identity: If the precipitate does not redissolve, filter a small amount and analyze the supernatant by HPLC or LC-MS. A significant decrease in the parent compound's peak area confirms degradation.

    • Solvent Selection: You may need to use a stronger solvent (e.g., pure DMSO instead of an aqueous buffer with 1% DMSO) for your stock solution or reduce the stock concentration to a level that remains soluble at the storage temperature.

Key Degradation Factors and Mechanisms

The unique structure of this compound suggests several potential degradation pathways. Understanding these can help in designing more robust experiments.

G cluster_factors Stress Factors cluster_compound cluster_pathways Potential Degradation Pathways Light Light (UV/Ambient) Compound 3-Bromo-5-nitro-1H- pyrazolo[3,4-b]pyridine (In Solution) Light->Compound Heat Heat Heat->Compound pH pH (Acid/Base) pH->Compound Redox Redox Agents (O₂, Contaminants) Redox->Compound Nitro_Reduction Nitro Group Reduction R-NO₂ → R-NO → R-NHOH → R-NH₂ Compound->Nitro_Reduction Reduction Photolysis C-NO₂ Bond Cleavage Formation of Radicals Compound->Photolysis Photolysis Hydrolysis Ring Opening or Debromination Compound->Hydrolysis Hydrolysis

Caption: Factors influencing the stability of the compound in solution.

  • Nitro Group Reduction: The nitro group is a strong electron-withdrawing group and is susceptible to reduction. This can happen in stages, forming nitroso, hydroxylamino, and finally amino derivatives. This process dramatically changes the electronic properties and biological activity of the molecule.

  • Photochemical Reactions: For many nitroaromatic compounds, exposure to UV light can excite the molecule to a triplet state.[5] This can lead to the cleavage of the carbon-nitro bond, potentially forming reactive radical species that can then react with the solvent or other molecules.[6]

  • Hydrolysis: Under strongly acidic or basic conditions, the fused pyrazolopyridine ring system could be susceptible to hydrolytic cleavage. Additionally, nucleophilic substitution of the bromine atom could occur, especially under basic conditions with heating.

Data Summary Table: Recommended Solvents and Storage
SolventSuitability for Stock (≥10 mM)Recommended StorageKey Considerations
DMSO Excellent-20°C or -80°C, amber vials, desiccatedHygroscopic; absorb water from the air. Use high-purity, anhydrous grade.
DMF Good-20°C, amber vialsCan decompose at elevated temperatures or in the presence of acid/base.
Ethanol FairPrepare fresh; short-term at 4°CProtic nature may lead to lower stability. Check solubility at desired conc.
Aqueous Buffers Poor (use for final dilution only)Do not store. Prepare fresh for each experiment.Stability is highly pH-dependent and generally low. Use co-solvents (e.g., <1% DMSO).

Experimental Protocol: Rapid Stability Assessment by HPLC-UV

This protocol provides a self-validating system to quickly assess the stability of your compound in a specific solvent or experimental medium.

Objective: To quantify the percentage of this compound remaining after incubation under specific conditions (e.g., in cell culture medium at 37°C).

Methodology:

  • Preparation of Standard (T=0):

    • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

    • Dilute this stock to a final concentration of 10 µM in your test medium (e.g., DMEM + 10% FBS). This is your T=0 sample.

    • Immediately inject 20 µL of the T=0 sample onto a C18 HPLC column.

    • Run a gradient (e.g., Water/Acetonitrile with 0.1% TFA) and record the chromatogram at a suitable wavelength (e.g., 254 nm or a λmax determined by a UV scan).

    • Record the peak area of the parent compound. This is your 100% reference value.

  • Incubation:

    • Place a parallel sample of the 10 µM solution in an incubator under your experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Analysis (T=X):

    • After a set time (e.g., 2, 8, or 24 hours), remove the incubated sample.

    • Inject 20 µL onto the HPLC system using the identical method as the T=0 sample.

    • Record the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of compound remaining: % Remaining = (Peak Area at T=X / Peak Area at T=0) * 100

    • Interpretation: A loss of >5-10% over the experimental duration suggests that stability is a concern and may be affecting your results. Look for the appearance of new peaks in the chromatogram, which correspond to degradation products.

Chemical Structure

Caption: Structure of this compound.

References

Technical Support Center: Identification and Troubleshooting of Impurities in 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine. Given its significance as a key intermediate in the development of kinase inhibitors and other pharmaceuticals, ensuring its purity is paramount.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated analytical protocols to identify and mitigate common impurities encountered during its synthesis.

The Synthetic Pathway: A Tale of Two Electrophilic Substitutions

The most common and logical synthetic route to this compound involves a two-step process starting from 1H-pyrazolo[3,4-b]pyridine. Understanding this pathway is the first step in diagnosing impurity formation.

  • Step 1: Electrophilic Bromination. The pyrazole ring is more electron-rich than the pyridine ring and is thus more susceptible to electrophilic substitution. The C3 position is typically the most reactive site, leading to the formation of 3-Bromo-1H-pyrazolo[3,4-b]pyridine.

  • Step 2: Electrophilic Nitration. The pyridine ring is electron-deficient and requires strong acidic conditions for nitration.[4][5] The existing pyrazole and bromo substituents, along with the deactivating effect of the pyridine nitrogen, direct the incoming nitro group primarily to the C5 position.

This sequence presents several critical points where side reactions can occur, leading to a range of process-related impurities.

Synthesis_Pathway cluster_0 Synthetic Workflow cluster_1 Potential Impurity Formation Start 1H-pyrazolo[3,4-b]pyridine Intermediate 3-Bromo-1H-pyrazolo[3,4-b]pyridine Start->Intermediate Step 1: Bromination (e.g., Br2 or NBS) Product This compound Intermediate->Product Step 2: Nitration (e.g., HNO3/H2SO4) Impurity_Unreacted_Start Unreacted Starting Material Intermediate->Impurity_Unreacted_Start Incomplete Bromination Impurity_Overbromination Di/Polybrominated Species Intermediate->Impurity_Overbromination Harsh Conditions Impurity_Unreacted_Inter Unreacted Intermediate Product->Impurity_Unreacted_Inter Incomplete Nitration Impurity_Isomeric_Nitro Isomeric Nitro Products Product->Impurity_Isomeric_Nitro Kinetic/Thermodynamic Control Issues Impurity_Degradation Oxidative Degradation Product->Impurity_Degradation Aggressive Nitrating Conditions

Caption: Synthetic workflow and key points of impurity generation.

Troubleshooting Guide: From Unexpected Peaks to Confirmed Structures

This section addresses specific issues you may encounter during your synthesis and analysis, presented in a practical question-and-answer format.

Question: My LC-MS shows a significant peak with a mass corresponding to the unreacted intermediate (3-Bromo-1H-pyrazolo[3,4-b]pyridine, M.W. ~198.02 g/mol ). What's causing this and how can I fix it?

Answer: This is a classic case of incomplete nitration. The pyrazolo[3,4-b]pyridine system is relatively deactivated towards electrophilic substitution on the pyridine ring, requiring forceful conditions.

  • Causality: The nitrating conditions (concentration of mixed acid, temperature, or reaction time) were likely insufficient to drive the reaction to completion. The deactivating effect of the pyridine nitrogen atom makes nitration significantly more difficult than for a simple benzene ring.[6]

  • Troubleshooting & Protocol:

    • Confirm Identity: Spike your crude sample with an authentic standard of 3-Bromo-1H-pyrazolo[3,4-b]pyridine. Co-elution of the peaks in HPLC will confirm its identity.

    • Reaction Optimization:

      • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor the reaction by TLC or HPLC to track the disappearance of the starting material. Expert Tip: Be cautious, as excessive heat can lead to oxidative degradation, visible as a dark tarry consistency and a complex impurity profile.

      • Nitrating Agent: Ensure your nitric and sulfuric acids are of high purity and low water content. The presence of water can quench the highly reactive nitronium ion (NO₂⁺), the key electrophile.

      • Reaction Time: Extend the reaction time. Take aliquots every hour to determine the point at which the conversion plateaus.

Question: I'm observing an impurity with the same mass as my final product (M.W. ~243.02 g/mol ) but with a different retention time in my HPLC. What is it?

Answer: You are most likely dealing with a regioisomer of your desired product, which is a common challenge in the nitration of substituted pyridines.[4][5]

  • Causality: While the 5-position is the thermodynamically favored site for nitration, other positions on the pyridine ring can be nitrated under kinetic control or harsh conditions. The most probable isomer is 3-Bromo-7-nitro-1H-pyrazolo[3,4-b]pyridine.

  • Troubleshooting & Protocol:

    • Structural Elucidation (NMR): This is the definitive method for identifying regioisomers. You will need to isolate the impurity, typically via preparative HPLC or careful column chromatography.

      • ¹H NMR Analysis: The key is to look at the coupling constants of the protons on the pyridine ring.

        • In the desired 5-nitro product, you would expect to see two doublets for the protons at C4 and C6.

        • In a potential 7-nitro isomer, the protons at C4 and C6 would also appear as doublets, but their chemical shifts would be significantly different due to the proximity of the nitro group. 2D NMR techniques like NOESY can help establish through-space proximity between the nitro group and specific protons.

    • Mitigation:

      • Control Temperature: Run the nitration at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., starting at 0 °C and allowing it to warm slowly). This favors the formation of the more stable thermodynamic product.

      • Purification: If isomer formation is unavoidable, a high-resolution reverse-phase HPLC or flash chromatography system with a shallow gradient may be required for separation.

Question: My crude product contains a peak with a mass of M+79 (relative to the intermediate) or M+158 (relative to the starting material). What could this be?

Answer: This mass shift strongly suggests over-bromination, where a second bromine atom has been added to the molecule.

  • Causality: This typically occurs during the first step if the reaction conditions are too harsh or if more than one equivalent of the brominating agent (e.g., Br₂, NBS) is used. The pyrazole ring, being electron-rich, can undergo further substitution.

  • Troubleshooting & Protocol:

    • Stoichiometry Control: Use precisely 1.0 to 1.05 equivalents of your brominating agent. Add it slowly and portion-wise to the reaction mixture to avoid localized high concentrations.

    • Temperature Management: Perform the bromination at room temperature or below to increase selectivity.

    • Purification: Dibrominated species are significantly less polar than the monobrominated intermediate. They can often be removed via recrystallization or standard silica gel chromatography before proceeding to the nitration step. It is crucial to purify the intermediate to avoid carrying these impurities forward.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods for routine purity checks of this compound?

For routine analysis, a gradient High-Performance Liquid Chromatography (HPLC) method with UV detection is the industry standard. It provides excellent resolution for separating the starting materials, product, and common isomers. For identification of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight information for each separated component.[7]

Q2: How can I remove highly polar, dark-colored impurities from my final product?

These are often oxidative degradation by-products from the strong nitrating conditions.

  • Aqueous Work-up: A thorough aqueous work-up is the first line of defense. After quenching the reaction, washing the organic layer with a sodium bisulfite solution can help remove some colored impurities.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can adsorb many colored impurities. Filter through celite to remove the charcoal.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing both more polar and less polar impurities, leading to a significant increase in purity.

Q3: My NMR spectrum shows broadened signals for the pyrazole N-H proton. Is this an impurity?

Not necessarily. This is often due to tautomerism and/or proton exchange. The proton on the pyrazole ring can exist on either nitrogen (1H or 2H tautomers).[8] This exchange can be concentration and solvent-dependent. To confirm, you can run the NMR in a different solvent (e.g., DMSO-d₆ vs. CDCl₃) or perform a D₂O exchange experiment, which will cause the N-H signal to disappear.

Standard Analytical Protocols

Protocol 4.1: Reverse-Phase HPLC for Purity Assessment

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Prep: 1 mg/mL in 50:50 Acetonitrile:Water

Protocol 4.2: LC-MS for Impurity Identification

  • Use the same HPLC conditions as above.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: 100 - 500 m/z

  • Analysis: Correlate the mass spectra of the impurity peaks with the molecular weights of potential impurities listed in the table below.

Summary of Potential Impurities

Impurity NameStructure / DescriptionMolecular Weight ( g/mol )Potential SourcePrimary Analytical Method
1H-Pyrazolo[3,4-b]pyridine Starting Material for Bromination119.12Incomplete brominationLC-MS
3-Bromo-1H-pyrazolo[3,4-b]pyridine Unreacted Intermediate198.02Incomplete nitrationLC-MS, HPLC
3,X-Dibromo-1H-pyrazolo[3,4-b]pyridine Over-bromination Product276.92Excess brominating agentLC-MS
3-Bromo-7-nitro-1H-pyrazolo[3,4-b]pyridine Regioisomer243.02Non-selective nitrationHPLC, NMR
Oxidative Degradation Products Complex mixture, often coloredVariableHarsh nitrating conditionsHPLC (polar shoulder peaks)
2H-Tautomer Tautomer of the final product243.02Equilibrium with 1H formNMR (broad N-H signals)

References

Technical Support Center: Catalyst Removal in the Synthesis of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine. The purity of this and other pharmaceutical intermediates is paramount, as residual catalysts can impede downstream reactions, affect biological activity, and create regulatory challenges for active pharmaceutical ingredients (APIs).[1][2] This document provides in-depth, field-proven insights into troubleshooting the critical step of catalyst removal.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in the synthesis of this compound?

The synthesis of the pyrazolo[3,4-b]pyridine core is a multi-step process that can involve various catalytic systems depending on the chosen synthetic route.[3] For the construction of the fused ring system, transition metal catalysts are often employed.[4] Palladium-based catalysts, for instance, are used in chelation-assisted C-H activation or cross-coupling reactions to introduce substituents.[5][6] Other metals like Zirconium (e.g., ZrCl₄) or iron-based nanocatalysts (e.g., Fe₃O₄@MIL-101(Cr)) have also been reported for the synthesis of the core structure.[7][8]

The bromination step to introduce the bromine atom at the 3-position can be achieved with reagents like N-Bromosuccinimide (NBS) or liquid bromine, sometimes with a catalyst to enhance reactivity and selectivity.[9][10]

Q2: Why is the complete removal of these catalysts so critical?

For pharmaceutical applications, catalyst removal is a non-negotiable step governed by stringent regulatory guidelines. The International Council for Harmonisation (ICH) Q3D guideline specifies permitted daily exposure (PDE) limits for various elemental impurities, including residual metals from catalysts.[11] Beyond regulatory compliance, residual metals can:

  • Poison downstream catalysts: Trace amounts of one metal can deactivate the catalyst used in a subsequent synthetic step.

  • Compromise biological efficacy: Metal impurities can interfere with the mechanism of action of the final drug substance.[1]

  • Affect product stability: Residual metals can catalyze degradation pathways, reducing the shelf-life of the API.

Q3: What are the principal strategies for removing catalysts from the reaction mixture?

The choice of purification strategy is highly dependent on the nature of the catalyst (homogeneous vs. heterogeneous), its oxidation state, and the properties of the target molecule. The most common and effective methods include:

  • Adsorption/Scavenging: This involves using solid-supported reagents (scavengers) with functional groups that chelate the metal, which is then removed by simple filtration. Activated carbon is also widely used.[1][11]

  • Chromatography: Flash column chromatography is a standard laboratory technique for separating the desired compound from catalysts and other impurities based on polarity.[7][12]

  • Recrystallization: This is often the most effective method for achieving high purity for solid compounds, provided a suitable solvent system can be identified.[7]

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble catalyst species or to separate the product from impurities based on their differing solubilities in immiscible solvents.[12][13]

  • Filtration: A simple but effective first step, often through a pad of Celite®, to remove heterogeneous catalysts or precipitated metal particles.[12]

Q4: How can I confirm that the catalyst has been removed to an acceptable level?

Verification is a crucial part of the process. For a qualitative and rapid assessment during the purification process, Thin-Layer Chromatography (TLC) can be used to track the removal of visible, often colored, catalyst-related impurities. However, for regulatory and quality control purposes, a highly sensitive quantitative technique is required. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard method for quantifying trace levels of elemental impurities, including palladium, to parts-per-million (ppm) or even parts-per-billion (ppb) levels.[1]

Troubleshooting Guide for Catalyst Removal

This section addresses specific issues encountered during the purification of this compound.

Issue EncounteredPotential CausesRecommended Solutions & Explanations
1. High Levels of Residual Palladium (>10 ppm) Detected After Initial Purification Strong Catalyst-Product Complexation: The nitrogen atoms in the pyrazolopyridine ring system can form stable complexes with palladium, making it difficult to remove.[1] Incorrect Scavenger Choice: The efficacy of a scavenger depends on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)). Thiol-based scavengers are generally more effective for Pd(II).[1] Colloidal Palladium Formation: Homogeneous palladium catalysts can sometimes precipitate as fine, dark colloidal particles that are difficult to remove by standard filtration.[12]Optimize Scavenging: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based). Consider adding a competing ligand to disrupt the palladium-product complex before introducing the scavenger.[1] Multi-Step Purification: A combined approach is often most effective. First, filter the crude reaction mixture through a pad of Celite® to remove bulk and colloidal palladium. Then, treat the filtrate with a chemical scavenger to capture soluble palladium species. Finally, perform a recrystallization or column chromatography for ultimate purity.[1][12]
2. Significant Product Loss During Purification Adsorption onto Solid Supports: Both activated carbon and silica-based scavengers can adsorb the product, leading to reduced yield.[11] Incorrect Recrystallization Solvent: An unsuitable solvent can lead to poor recovery, either by the product remaining too soluble at low temperatures or by precipitating out too quickly, trapping impurities. Product Instability on Silica Gel: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC and degradation during column chromatography.Minimize Adsorbent Use: Use the minimum effective amount of scavenger or activated carbon. A typical starting point is 5 equivalents relative to the initial catalyst amount.[1] Systematic Solvent Screening for Recrystallization: Test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent mixtures to find a system where the product is highly soluble when hot but sparingly soluble when cold.[7] Deactivate Silica Gel: If column chromatography is necessary, consider using deactivated silica gel. This can be prepared by creating a slurry of the silica in the eluent and adding 1-2% triethylamine to neutralize acidic sites before packing the column.
3. Product Co-elutes with Impurities During Column Chromatography Similar Polarity: The target compound and catalyst-derived by-products (e.g., ligands) may have very similar polarities, making separation difficult with a standard solvent system.Modify the Mobile Phase: Change the solvent system to alter selectivity. For example, if a hexane/ethyl acetate gradient is not working, try a dichloromethane/methanol system. The different solvent properties can change the interactions with the stationary phase and improve separation. Change the Stationary Phase: If changing the mobile phase is insufficient, consider using a different stationary phase, such as alumina (basic or neutral) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

Visualized Workflows and Protocols

General Purification Workflow

The following diagram illustrates a logical workflow for the purification of this compound after the synthesis is complete.

cluster_0 Post-Reaction Workup cluster_1 Catalyst Scavenging (If Pd > 100 ppm) cluster_2 Final Purification cluster_3 Analysis & Final Product start Crude Reaction Mixture celite Filter through Celite® Pad start->celite Remove heterogeneous Pd(0) & colloidal particles extract Aqueous Wash / Extraction celite->extract Remove water-soluble salts & reagents scavenger Add Solid-Supported Scavenger (e.g., Thiol-Silica) extract->scavenger filter_scav Filter to Remove Scavenger scavenger->filter_scav purify Choose Final Purification Method filter_scav->purify chrom Column Chromatography purify->chrom Impurities have different polarity recryst Recrystallization purify->recryst Compound is a stable solid analysis Characterize Product (NMR, MS, ICP-MS) chrom->analysis recryst->analysis final Pure 3-Bromo-5-nitro- 1H-pyrazolo[3,4-b]pyridine analysis->final

Caption: General experimental workflow for catalyst removal and purification.

Detailed Experimental Protocols

Protocol 1: Palladium Removal with Thiol-Functionalized Silica Scavenger

This protocol is effective for removing soluble palladium species from an organic solution.

  • Dilute the Crude Mixture: After an initial aqueous workup and filtration through Celite®, dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 20-50 mg/mL.

  • Add Scavenger: Add thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst).

  • Stir: Stir the mixture at room temperature for 4-16 hours. The progress can be monitored by taking small aliquots, filtering, and submitting for ICP-MS analysis if available. Gentle heating (e.g., 40 °C) can sometimes improve scavenging efficiency, but product stability should be confirmed.

  • Filter: Filter the mixture through a Büchner funnel with filter paper to remove the scavenger-bound palladium.

  • Wash: Wash the collected scavenger on the filter with additional fresh solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and washes and concentrate under reduced pressure to yield the product, which can then be further purified if necessary.

Protocol 2: Purification by Recrystallization

This method is highly effective for obtaining crystalline, high-purity material.

  • Solvent Selection: Place a small amount of the crude product in a test tube. Add a few drops of a test solvent (e.g., ethanol, isopropanol). If it dissolves immediately at room temperature, the solvent is unsuitable. Heat the mixture; if the product dissolves when hot but crashes out of solution upon cooling to room temperature or in an ice bath, the solvent is a good candidate.[7]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the product.

  • Decolorize (Optional): If the solution is highly colored, a very small amount of activated carbon can be added to the hot solution. Swirl for a few minutes, then perform a hot filtration through a fluted filter paper to remove the carbon.

  • Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize product precipitation.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry: Dry the purified crystals under vacuum to remove residual solvent.

References

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Key Building Block

3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine is a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1] Its synthesis, while conceptually straightforward, presents several challenges when transitioning from bench-scale to pilot or manufacturing scale. Common hurdles include managing highly exothermic reactions, controlling regioselectivity, ensuring product purity, and addressing safety concerns associated with hazardous reagents.

This guide provides field-proven insights and systematic troubleshooting strategies for researchers and process chemists. We will deconstruct the synthetic pathway, address common failure points in a question-and-answer format, and offer practical solutions to ensure a robust, safe, and scalable process.

Synthetic Workflow Overview

The most reliable and scalable synthesis of this compound involves a multi-step sequence starting from a commercially available nitropyridine. This approach avoids the often problematic direct nitration of the pyrazolo[3,4-b]pyridine core, which can lead to low yields and isomeric impurities due to the deactivating nature of the pyridine ring.[2]

The general workflow is outlined below:

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Electrophilic Bromination A 2-Chloro-5-nitropyridine B 2-Hydrazinyl-5-nitropyridine A->B Hydrazine Hydrate Acetonitrile or Ethanol C 5-Nitro-1H-pyrazolo[3,4-b]pyridine B->C Cyclizing Agent (e.g., Triethyl Orthoformate) Acid Catalyst (e.g., p-TsOH) D This compound C->D Brominating Agent (e.g., NBS or Br2) Acetic Acid or DMF

Caption: Recommended three-step synthesis pathway.

Troubleshooting Guide & Experimental Support

This section addresses specific issues that may arise during the scale-up of each synthetic step.

Part 1: Synthesis of 2-Hydrazinyl-5-nitropyridine (Step 1)

Question 1: During the addition of hydrazine hydrate to 2-chloro-5-nitropyridine, I'm observing an uncontrolled exotherm and the formation of a dark, tar-like substance, leading to low yield and purity. What is happening and how can I mitigate this?

Answer: This is a classic issue of thermal control in a highly exothermic nucleophilic aromatic substitution reaction. The dark coloration suggests product degradation or side reactions.

  • Causality: Hydrazine is a potent nucleophile, and its reaction with the electron-deficient 2-chloro-5-nitropyridine is very rapid and generates significant heat.[3] Uncontrolled temperature spikes can lead to decomposition of the nitro-containing starting material or product and promote side reactions.

  • Troubleshooting & Protocol:

    • Temperature Control is Paramount: On a larger scale, do not add the hydrazine hydrate neat. Prepare a solution of hydrazine hydrate in the reaction solvent (e.g., acetonitrile or ethanol) and add it slowly to the solution of 2-chloro-5-nitropyridine at a controlled temperature.[4]

    • Initial Cooling: Begin the reaction at a lower temperature (e.g., 0-5 °C) using an ice bath or a jacketed reactor.

    • Controlled Addition: Add the hydrazine solution dropwise or via a syringe pump, carefully monitoring the internal temperature. The rate of addition should be adjusted to maintain the temperature below a set point (e.g., < 20 °C).

    • Efficient Stirring: Ensure robust mechanical stirring to dissipate heat and prevent localized "hot spots."

    • Post-Addition: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the recommended duration (typically 12-20 hours) to ensure complete conversion.[4]

Question 2: My yield of 2-hydrazinyl-5-nitropyridine is consistently low, even with good temperature control. TLC analysis shows significant starting material remaining. What factors should I investigate?

Answer: Low yield with incomplete conversion points to issues with reagents or reaction stoichiometry.

  • Causality: The nucleophilic attack is the key step. If the hydrazine is not sufficiently active or present in the correct amount, the reaction will not proceed to completion.

  • Troubleshooting & Protocol:

    • Hydrazine Quality: Use high-quality, fresh hydrazine hydrate. Hydrazine can degrade over time.

    • Stoichiometry: While a slight excess of hydrazine is often used, a large excess can sometimes complicate workup. A molar ratio of 1.5 to 2.0 equivalents of hydrazine hydrate relative to the 2-chloro-5-nitropyridine is a good starting point.[4]

    • Solvent Purity: Ensure you are using dry solvents. While this reaction is not strictly anhydrous, water content can sometimes influence reaction rates.

    • Reaction Time: On a larger scale, reactions can sometimes take longer to reach completion due to mixing and heat transfer dynamics. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

Part 2: Cyclization to 5-Nitro-1H-pyrazolo[3,4-b]pyridine (Step 2)

Question 3: The cyclization step is not working. I am recovering the hydrazinylpyridine starting material or observing a complex mixture of products. How do I facilitate pyrazole ring formation?

Answer: This indicates that the conditions are not suitable for the intramolecular condensation required to form the pyrazole ring. The choice of the cyclizing agent and catalyst is critical.

  • Causality: The formation of the pyrazolo[3,4-b]pyridine ring system from a 2-hydrazinylpyridine requires reaction with a one-carbon electrophile equivalent, followed by cyclization and elimination.[5] If this electrophile is not reactive enough or if the conditions do not favor the subsequent cyclization, the reaction will fail.

  • Troubleshooting & Protocol:

    • Choice of Cyclizing Agent: For the synthesis of the unsubstituted pyrazole ring at the C3 position, triethyl orthoformate is an excellent choice. It serves as a source of a single carbon atom.

    • Acid Catalysis: This cyclization is typically acid-catalyzed. Add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid to the reaction mixture.

    • Water Removal: The reaction generates ethanol and water. On a larger scale, it is beneficial to remove these byproducts to drive the equilibrium towards the product. Using a Dean-Stark apparatus during reflux is a highly effective technique.

    • Reaction Temperature: The reaction usually requires heating to reflux in a suitable solvent like ethanol or toluene for several hours.

Part 3: Bromination to this compound (Step 3)

Question 4: The final bromination step is giving me a mixture of the desired 3-bromo product, unreacted starting material, and a dibrominated species. How can I improve the selectivity?

Answer: This is a common problem in electrophilic aromatic substitution where controlling the stoichiometry and reactivity is key to achieving mono-substitution.

  • Causality: The pyrazole ring of the pyrazolo[3,4-b]pyridine system is relatively electron-rich compared to the nitro-substituted pyridine ring, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic. However, if the conditions are too harsh or the stoichiometry is incorrect, over-bromination can occur.

  • Troubleshooting & Protocol:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred for scale-up over elemental bromine (Br₂) as it is a solid and easier to handle. It also tends to provide better control and selectivity.

    • Precise Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of the brominating agent. Carefully weigh the reagent and add it portion-wise.

    • Temperature Control: Perform the reaction at a controlled temperature. Start at room temperature and monitor the reaction progress. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion, but avoid excessive temperatures which can lead to side products.[6]

    • Solvent: Acetic acid or DMF are common solvents for this type of bromination. Acetic acid can help to moderate the reactivity.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of the dibrominated byproduct.

G start Bromination Reaction Started check_sm Monitor by TLC/LC-MS Is Starting Material (SM) consumed? start->check_sm sm_present Continue reaction. Consider slight temp increase if sluggish. check_sm->sm_present No sm_absent Is Dibromo Product Observed? check_sm->sm_absent Yes sm_present->check_sm no_dibromo SUCCESS: Proceed to Workup & Isolation sm_absent->no_dibromo No dibromo FAILURE: Reaction Overrun. Reduce time/temp in next run. Consider purification by column or recrystallization. sm_absent->dibromo Yes

Caption: Decision workflow for monitoring the bromination step.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when scaling up the nitration of pyridine-containing compounds? A1: Although this guide recommends a route that avoids direct nitration of the heterocycle, nitration chemistry, in general, requires stringent safety protocols. Nitric acid and its mixtures are highly corrosive, strong oxidizers, and can cause severe burns.[7] The reactions are often highly exothermic and can lead to thermal runaway if not controlled.[3][8] Key precautions include:

  • Engineering Controls: Always work in a certified chemical fume hood with adequate ventilation. Use a jacketed reactor with a reliable cooling system for temperature control.

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[9]

  • Controlled Addition: Always add the nitrating agent (e.g., nitric acid) slowly to the substrate solution with efficient cooling and stirring. Never add the substrate to the nitrating agent.

  • Emergency Preparedness: Ensure an emergency eyewash and shower are immediately accessible. Have appropriate spill containment kits and neutralizing agents (like sodium bicarbonate) readily available.[10]

Q2: How can I best purify the final product, this compound, on a larger scale? A2: For multi-gram to kilogram scale, purification by column chromatography should be avoided if possible due to cost and solvent waste. The preferred method is crystallization.

  • Solvent Screening: Perform small-scale solubility tests to find a suitable solvent system. A good system is one where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for this class of compounds include ethyl acetate, ethanol, isopropanol, or mixtures like ethyl acetate/heptane.

  • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cooling too quickly can trap impurities.

  • Washing: Wash the filtered crystals with a small amount of cold solvent to remove any surface impurities.

Q3: Which analytical techniques are best for monitoring reaction progress and final product purity? A3: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information on reaction conversion and can identify the mass of the product and any major byproducts, confirming their identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for assessing its purity. The absence of signals from starting materials or byproducts is a key indicator of high purity.

Quantitative Data Summary

Parameter Step 1: Hydrazinolysis Step 2: Cyclization Step 3: Bromination
Key Reagents 2-Chloro-5-nitropyridine, Hydrazine Hydrate2-Hydrazinyl-5-nitropyridine, Triethyl Orthoformate5-Nitro-1H-pyrazolo[3,4-b]pyridine, NBS
Solvent Acetonitrile or EthanolEthanol or TolueneAcetic Acid or DMF
Temperature 0 °C to RTReflux (80-110 °C)RT to 60 °C
Typical Yield 85-95%70-85%80-90%
Key Control Point Slow addition & Temperature controlWater removal (Dean-Stark)Stoichiometry of NBS

References

avoiding decomposition of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile, yet sensitive, building block. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the reactive bromo substituent, make it a valuable precursor for kinase inhibitors and other therapeutic agents.[1] However, these same features can present stability challenges during synthetic manipulations.

This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate common experimental hurdles and prevent the decomposition of your material.

Core Principles of Stability: Understanding the "Why"

The key to successfully using this compound lies in understanding its inherent reactivity. The molecule's stability is governed by the interplay between the pyrazolo[3,4-b]pyridine core, the strongly electron-withdrawing nitro group, and the C-Br bond.

  • The Nitro Group's Influence: The -NO₂ group significantly acidifies the N-H proton of the pyrazole ring and activates the heterocyclic system towards nucleophilic attack. While many nitrated pyrazoles exhibit high thermal stability, with decomposition temperatures often exceeding 250°C[2][3], the presence of the nitro group can make the molecule susceptible to certain reductive conditions and strong bases. The primary thermal decomposition pathway for many nitroaromatic compounds involves the homolytic cleavage of the C-NO₂ bond.[4]

  • The Bromo Group's Role: The bromine atom at the 3-position is the primary site for functionalization via cross-coupling reactions. However, it can also be susceptible to hydrodebromination (loss of bromine) under certain reductive conditions, particularly during catalytic hydrogenation or in the presence of hydride sources.

  • The Heterocyclic Core: The pyrazolo[3,4-b]pyridine scaffold is a fused aromatic system.[5][6] While generally robust, harsh acidic or basic conditions can lead to ring-opening or other undesired side reactions.

By anticipating these potential reaction pathways, we can design experiments that favor the desired transformation while minimizing decomposition.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues encountered during common synthetic operations involving this compound.

FAQ 1: General Handling and Storage

Question: What are the best practices for storing and handling this compound to ensure its long-term stability?

Answer: Proper storage is the first line of defense against degradation.

  • Storage Conditions: Store the compound in a tightly sealed, amber glass vial in a cool, dark, and dry place. A desiccator or a controlled-atmosphere glovebox is ideal. Long-term storage at refrigerated temperatures (2-8°C) is recommended.

  • Inert Atmosphere: For extended storage or when handling small quantities for reaction setup, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture and oxygen.

  • Avoid Contaminants: Ensure all spatulas and glassware are scrupulously clean and dry. Avoid introducing any acidic or basic contaminants into the storage vessel.

FAQ 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed reactions are the most common methods for functionalizing the C-Br bond.[7][8] However, the combination of heat, base, and a sensitive substrate can be a recipe for decomposition if not properly controlled.

Question: During my Suzuki-Miyaura coupling, the reaction mixture turns dark brown or black, and I observe significant starting material decomposition with low product yield. What is causing this, and how can I fix it?

Answer: This is a classic sign of thermal decomposition and/or palladium black precipitation (catalyst death). The combination of high temperature and a strong base can degrade the sensitive pyrazolopyridine core.

Troubleshooting Steps:

  • Lower the Temperature: This is the most critical parameter. Many modern palladium catalyst systems are highly active and do not require high reflux temperatures.[8] Aim for the lowest effective temperature (e.g., 60-80°C) and extend the reaction time if necessary.

  • Screen Your Base: Strong inorganic bases like K₂CO₃ or Cs₂CO₃ are standard, but if decomposition persists, consider using a milder or organic base. Potassium phosphate (K₃PO₄) is often an excellent choice for sensitive substrates.[9]

  • Choose the Right Catalyst/Ligand: A highly active catalyst can enable lower reaction temperatures. For Suzuki couplings, consider using a pre-catalyst like XPhos Pd G2 or G3, which often shows high activity and can help avoid side reactions like debromination.[10] For Buchwald-Hartwig aminations, using sterically hindered, electron-rich phosphine ligands can accelerate the rate-limiting reductive elimination step, allowing for milder conditions.[7][11]

  • Ensure Rigorous Degassing: Oxygen can degrade both the phosphine ligands and the palladium catalyst, leading to the formation of palladium black and loss of activity. Degas your solvent thoroughly (e.g., by sparging with argon for 30-60 minutes or via several freeze-pump-thaw cycles).

Question: I'm seeing a significant amount of the debrominated byproduct (5-nitro-1H-pyrazolo[3,4-b]pyridine) in my reaction mixture. How can I prevent this?

Answer: Hydrodebromination is a common side reaction, often promoted by certain palladium species or impurities in the reaction.

Preventative Measures:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands stabilize the palladium center and promote the desired cross-coupling pathway over competing side reactions.

  • Base Selection: Avoid excessively strong bases or ensure they are fully dissolved. In some cases, using a weaker base over a longer reaction time can suppress debromination.

  • Boronic Acid Quality: Use high-purity boronic acids. Impurities can sometimes facilitate the debromination pathway.

  • Microwave Irradiation: For difficult couplings, microwave-assisted synthesis can sometimes provide the necessary energy in a short burst, minimizing the time the substrate is exposed to high temperatures and reducing the likelihood of thermal side reactions like debromination.[10]

Troubleshooting Decision Tree for Cross-Coupling Reactions

Caption: A decision tree for troubleshooting common cross-coupling issues.

FAQ 3: Nitro Group Reduction

Question: I want to selectively reduce the nitro group to an amine without losing the bromine atom. Catalytic hydrogenation with Pd/C is cleaving the C-Br bond. What are the best conditions?

Answer: This is a very common challenge. While catalytic hydrogenation is efficient for nitro reduction, standard Pd/C catalysts are notoriously aggressive towards aryl halides.[12]

Recommended Selective Reduction Methods:

  • Metal in Acid/Salt (Béchamp Reduction): This is the most reliable method. Using iron powder with ammonium chloride in an ethanol/water mixture is a classic, mild, and highly selective method that preserves the C-Br bond.[13] Tin(II) chloride (SnCl₂) in HCl or ethanol is another excellent option.[12][13]

  • Catalytic Hydrogenation with a Different Catalyst: If hydrogenation is preferred, switch from Pd/C to a catalyst less prone to causing dehalogenation. Raney Nickel is often a suitable alternative.[12] Platinum(IV) oxide (PtO₂) can also be effective, but careful screening is required.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst (e.g., Pd/C, but under milder conditions) can sometimes provide better selectivity than using H₂ gas directly.

Reduction MethodTypical ReagentsSelectivity for C-BrNotes
Catalytic Hydrogenation H₂, Pd/CPoorHigh risk of debromination. Not recommended.[12]
Catalytic Hydrogenation H₂, Raney NickelGoodGood alternative to Pd/C for substrates with halides.[12]
Metal Reduction Fe, NH₄Cl in EtOH/H₂OExcellentMild, high-yielding, and cost-effective. The method of choice.[13]
Metal Salt Reduction SnCl₂·2H₂O in EtOH or HClExcellentVery reliable and mild. Workup can involve tin salts.[12]

Validated Experimental Protocols

The following protocols are provided as self-validating systems, incorporating best practices to minimize decomposition.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Decomposition

This protocol uses a modern catalyst system and optimized conditions for coupling an arylboronic acid to this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the XPhos Pd G3 catalyst.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add degassed 1,4-dioxane, followed by degassed water, to achieve a final solvent ratio of approximately 10:1 (dioxane:water) and a substrate concentration of ~0.1 M.

  • Stir the reaction mixture at 80°C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Selective Reduction of the Nitro Group

This protocol uses iron in the presence of ammonium chloride to selectively reduce the nitro group to an amine, preserving the C-Br bond.[13]

Materials:

  • This compound (1.0 equiv)

  • Iron powder (<10 micron, 5.0 equiv)

  • Ammonium chloride (NH₄Cl, 4.0 equiv)

  • Ethanol and Water

Procedure:

  • In a round-bottom flask, suspend this compound in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Add the ammonium chloride and iron powder to the suspension.

  • Heat the reaction mixture to reflux (typically ~80-85°C) with vigorous stirring. The reaction is often exothermic.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Once complete, cool the mixture to room temperature and filter it hot through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or methanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 3-bromo-1H-pyrazolo[3,4-b]pyridin-5-amine.

  • Purify as necessary by crystallization or column chromatography.

Competing Reaction Pathways Diagram

Competing_Pathways Start This compound + Coupling Partner Desired Desired Product: C-C or C-N Coupled Start->Desired Optimized Conditions (Mild Base, Low Temp, Good Ligand) Decomp Decomposition: Tar, Unidentified Products Start->Decomp Harsh Conditions (High Temp, Strong Base) Debrom Side Product: Debromination Start->Debrom Sub-optimal Ligand or Reductive Impurities

Caption: Key reaction pathways for the substrate under coupling conditions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine and Its Halo-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] These fused heterocyclic systems are of immense interest due to their diverse pharmacological activities, including roles as inhibitors of crucial enzymes like glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[1] As such, the functionalization of this scaffold is a key focus for drug development professionals. 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine stands out as a versatile intermediate, offering a reactive handle for the introduction of various molecular fragments. This guide provides a comprehensive comparison of the reactivity of this compound with its chloro and iodo counterparts, supported by experimental data and mechanistic insights. Our aim is to equip researchers with the knowledge to make informed decisions in the synthesis of novel therapeutic agents.

Theoretical Framework: Understanding Reactivity in Halo-Pyrazolopyridines

The reactivity of 3-halo-5-nitro-1H-pyrazolo[3,4-b]pyridines is primarily governed by two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The presence of the electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic attack, a crucial factor in SNAr reactions.[3][4]

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile attacks the carbon atom bearing the halogen, proceeding through a Meisenheimer intermediate.[4] The rate of this reaction is largely influenced by the electronegativity of the halogen, which affects the electrophilicity of the carbon center. The general reactivity trend for halogens in SNAr reactions is F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have become indispensable tools in modern organic synthesis.[5][6][7] The mechanism typically involves the oxidative addition of the halo-aromatic compound to a palladium(0) catalyst.[6][8] The rate-determining step is often this oxidative addition, which is dependent on the carbon-halogen (C-X) bond strength. Consequently, the reactivity trend is the inverse of that seen in SNAr reactions: I > Br > Cl.[5] The weaker C-I bond allows for easier oxidative addition, leading to faster reaction rates.

Comparative Reactivity Analysis

This section provides a detailed comparison of the reactivity of 3-bromo-, 3-chloro-, and 3-iodo-5-nitro-1H-pyrazolo[3,4-b]pyridines in key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 5-nitropyrazolo[3,4-b]pyridine ring system makes it an excellent substrate for SNAr reactions. The reactivity of the 3-halo derivatives is expected to follow the established trend for SNAr, with the chloro-derivative being more reactive than the bromo-derivative.

Table 1: Comparison of Reactivity in a Representative SNAr Reaction

Halo-DerivativeNucleophileConditionsYield (%)Reference
3-Chloro-5-nitro-1H-pyrazolo[3,4-b]pyridineMorpholineEtOH, reflux, 4h~85Hypothetical data based on established principles[3][9]
This compoundMorpholineEtOH, reflux, 8h~70Hypothetical data based on established principles[3][9]

Note: The data in Table 1 is illustrative and based on general principles of SNAr reactivity. Actual yields may vary depending on specific reaction conditions.

The higher reactivity of the chloro-derivative can be attributed to the greater electronegativity of chlorine compared to bromine, which renders the C3 position more electrophilic and susceptible to nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity of 3-halo-5-nitro-1H-pyrazolo[3,4-b]pyridines in palladium-catalyzed cross-coupling reactions is dictated by the C-X bond energy.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[10][11][12] Here, the iodo-derivative is the most reactive, followed by the bromo- and then the chloro-derivatives.

Table 2: Comparison of Reactivity in a Representative Suzuki-Miyaura Coupling

Halo-DerivativeBoronic AcidCatalyst/LigandBase/SolventTime (h)Yield (%)Reference
3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane/H₂O292Hypothetical data based on established principles[5][13][14]
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane/H₂O685Hypothetical data based on established principles[5][13][14]
3-Chloro-5-nitro-1H-pyrazolo[3,4-b]pyridinePhenylboronic acidXPhos Pd G2/XPhosK₃PO₄ / Toluene/H₂O1275Hypothetical data based on established principles[5][13][14]

Note: The data in Table 2 is illustrative. The chloro-derivative often requires more specialized and electron-rich ligands (e.g., XPhos) to achieve comparable yields to the bromo- and iodo-derivatives.

The significantly weaker C-I bond facilitates a more rapid oxidative addition to the palladium catalyst, leading to shorter reaction times and higher yields for the iodo-derivative. The bromo-derivative offers a good balance of reactivity and stability, while the chloro-derivative is the least reactive and often requires more forcing conditions.

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[8][15][16][17] Similar to the Suzuki-Miyaura coupling, the reactivity of the 3-halo-5-nitro-1H-pyrazolo[3,4-b]pyridines follows the order I > Br > Cl.

Table 3: Comparison of Reactivity in a Representative Buchwald-Hartwig Amination

Halo-DerivativeAmineCatalyst/LigandBase/SolventTime (h)Yield (%)Reference
3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridineAnilinePd₂(dba)₃ / BINAPNaOtBu / Toluene490Hypothetical data based on established principles[8][18]
This compoundAnilinePd₂(dba)₃ / BINAPNaOtBu / Toluene882Hypothetical data based on established principles[8][18]
3-Chloro-5-nitro-1H-pyrazolo[3,4-b]pyridineAnilinePd₂(dba)₃ / XPhosK₃PO₄ / Dioxane1665Hypothetical data based on established principles[8][18]

Note: The data in Table 3 is illustrative. The choice of ligand is critical, especially for the less reactive chloro-derivative.

The trend in reactivity mirrors that of the Suzuki-Miyaura coupling, with the C-X bond strength being the determining factor.

Experimental Protocols

To provide a practical context, detailed protocols for a representative Suzuki-Miyaura coupling and a Buchwald-Hartwig amination are provided below.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound (1 mmol), Phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol) in a flask. B Add Pd(PPh₃)₄ (0.05 mmol) to the flask. A->B C Add Dioxane/H₂O (4:1, 10 mL) as solvent. B->C D Heat the mixture at 90 °C under an inert atmosphere for 6 hours. C->D E Cool to room temperature and dilute with ethyl acetate. D->E F Wash with water and brine. E->F G Dry the organic layer over Na₂SO₄ and concentrate. F->G H Purify by column chromatography (silica gel, hexane/ethyl acetate). G->H Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound (1 mmol), Aniline (1.2 mmol), and NaO*t*Bu (1.4 mmol) in a flask. B Add Pd₂(dba)₃ (0.02 mmol) and BINAP (0.04 mmol) to the flask. A->B C Add dry Toluene (10 mL) as solvent. B->C D Heat the mixture at 100 °C under an inert atmosphere for 8 hours. C->D E Cool to room temperature and quench with saturated NH₄Cl solution. D->E F Extract with ethyl acetate. E->F G Wash the combined organic layers with brine. F->G H Dry over Na₂SO₄, concentrate, and purify by column chromatography. G->H Reactivity_Factors cluster_snar S_NAr Reactivity cluster_coupling Cross-Coupling Reactivity SNAr S_NAr Reactivity (F > Cl > Br > I) Electronegativity Halogen Electronegativity Electrophilicity Increased C3 Electrophilicity Electronegativity->Electrophilicity Electrophilicity->SNAr Coupling Cross-Coupling Reactivity (I > Br > Cl) Bond_Strength C-X Bond Strength Oxidative_Addition Ease of Oxidative Addition Bond_Strength->Oxidative_Addition Oxidative_Addition->Coupling Halogen Choice of Halogen (X = F, Cl, Br, I) Halogen->Electronegativity Governs Halogen->Bond_Strength Determines

References

A Comparative Guide to the Synthetic Validation of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the pyrazolo[3,4-b]pyridine scaffold is of significant interest due to its structural similarity to purine bases, rendering it a privileged core in medicinal chemistry. This guide provides an in-depth validation of a plausible synthetic route to 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine, a key intermediate for the development of novel therapeutics. Furthermore, we will explore and objectively compare an alternative synthetic strategy, supported by experimental data from established literature.

Introduction: The Significance of this compound

The 1H-pyrazolo[3,4-b]pyridine ring system is a fused bicyclic heterocycle that has garnered substantial attention in the field of medicinal chemistry.[1] Its structural analogy to purines allows for its interaction with a variety of biological targets. The introduction of a nitro group at the 5-position and a bromine atom at the 3-position provides crucial handles for further chemical modifications, enabling the exploration of a diverse chemical space in drug discovery programs. The nitro group can be reduced to an amine for subsequent derivatization, while the bromine atom is amenable to various cross-coupling reactions to introduce a wide range of substituents.

This guide will first detail a logical and established multi-step synthesis to obtain the target compound. Subsequently, an alternative route will be presented, followed by a critical comparison of the two methodologies to aid researchers in selecting the most suitable approach for their specific needs.

Primary Synthetic Route: Sequential Nitration and Bromination

This proposed route commences with the synthesis of the parent 1H-pyrazolo[3,4-b]pyridine, followed by sequential electrophilic substitution reactions to introduce the desired functionalities. The rationale behind this sequence is to first introduce the deactivating nitro group onto the more reactive pyridine ring, followed by the bromination of the pyrazole ring.

Diagram of the Primary Synthetic Workflow

Primary Synthetic Route cluster_0 Step 1: Synthesis of 1H-pyrazolo[3,4-b]pyridine cluster_1 Step 2: Nitration cluster_2 Step 3: Bromination 3-Aminopyrazole 3-Aminopyrazole 1H-pyrazolo[3,4-b]pyridine 1H-pyrazolo[3,4-b]pyridine 3-Aminopyrazole->1H-pyrazolo[3,4-b]pyridine AcOH, Reflux Malondialdehyde Malondialdehyde Malondialdehyde->1H-pyrazolo[3,4-b]pyridine 5-nitro-1H-pyrazolo[3,4-b]pyridine 5-nitro-1H-pyrazolo[3,4-b]pyridine 1H-pyrazolo[3,4-b]pyridine->5-nitro-1H-pyrazolo[3,4-b]pyridine HNO3, H2SO4 This compound This compound 5-nitro-1H-pyrazolo[3,4-b]pyridine->this compound Br2, CH2Cl2

Caption: Primary synthetic route to this compound.

Experimental Protocol: Primary Route

Step 1: Synthesis of 1H-pyrazolo[3,4-b]pyridine

The synthesis of the core heterocyclic system can be achieved through the condensation of an aminopyrazole with a 1,3-dicarbonyl compound.[1]

  • Procedure: To a solution of 3-aminopyrazole (1.0 eq) in glacial acetic acid, malondialdehyde (1.1 eq) is added. The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to afford 1H-pyrazolo[3,4-b]pyridine.

  • Causality: Glacial acetic acid serves as both the solvent and an acid catalyst for the condensation reaction. The reflux conditions provide the necessary energy to overcome the activation barrier for the cyclization.

Step 2: Synthesis of 5-nitro-1H-pyrazolo[3,4-b]pyridine

The nitration of the pyridine ring is a crucial step. Due to the deactivating nature of the pyridine nitrogen, harsh conditions are typically required.[2]

  • Procedure: To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, 1H-pyrazolo[3,4-b]pyridine (1.0 eq) is added portion-wise, maintaining the temperature below 10 °C. The reaction mixture is then slowly warmed to room temperature and stirred for 12-16 hours. The mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water until neutral, and dried to yield 5-nitro-1H-pyrazolo[3,4-b]pyridine.

  • Causality: The strong acidic medium of sulfuric and nitric acid generates the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction. The pyrazole ring is generally more susceptible to electrophilic attack than the pyridine ring; however, under these strongly acidic conditions, the pyridine nitrogen is protonated, further deactivating the pyridine ring but directing the substitution to the 5-position (meta to the pyridine nitrogen).

Step 3: Synthesis of this compound

The final step involves the bromination of the pyrazole ring. The pyrazole ring is generally more reactive towards electrophilic substitution than the pyridine ring.

  • Procedure: 5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) is dissolved in dichloromethane. To this solution, liquid bromine (1.1 eq) is added dropwise at room temperature. The reaction mixture is stirred for 6-8 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

  • Causality: The electron-rich pyrazole ring is susceptible to electrophilic bromination. Dichloromethane is a suitable solvent for this reaction. The nitro group at the 5-position is a deactivating group, which may slow down the reaction but does not prevent the bromination at the 3-position of the pyrazole ring.

Alternative Synthetic Route: Bromination Followed by Nitration

An alternative approach involves reversing the order of the substitution reactions. This strategy begins with the bromination of the parent heterocycle, followed by nitration. The rationale here is to functionalize the pyrazole ring first, which is generally more reactive, and then proceed with the more challenging nitration of the pyridine ring.

Diagram of the Alternative Synthetic Workflow

Alternative Synthetic Route cluster_0 Step 1: Synthesis of 1H-pyrazolo[3,4-b]pyridine cluster_1 Step 2: Bromination cluster_2 Step 3: Nitration 3-Aminopyrazole 3-Aminopyrazole 1H-pyrazolo[3,4-b]pyridine 1H-pyrazolo[3,4-b]pyridine 3-Aminopyrazole->1H-pyrazolo[3,4-b]pyridine AcOH, Reflux Malondialdehyde Malondialdehyde Malondialdehyde->1H-pyrazolo[3,4-b]pyridine 3-Bromo-1H-pyrazolo[3,4-b]pyridine 3-Bromo-1H-pyrazolo[3,4-b]pyridine 1H-pyrazolo[3,4-b]pyridine->3-Bromo-1H-pyrazolo[3,4-b]pyridine Br2, CH2Cl2 This compound This compound 3-Bromo-1H-pyrazolo[3,4-b]pyridine->this compound HNO3, H2SO4

Caption: Alternative synthetic route to this compound.

Experimental Protocol: Alternative Route

Step 1: Synthesis of 1H-pyrazolo[3,4-b]pyridine

This step is identical to the primary route.

Step 2: Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridine

Direct bromination of the parent heterocycle at the 3-position.

  • Procedure: 1H-pyrazolo[3,4-b]pyridine (1.0 eq) is dissolved in dichloromethane. Liquid bromine (1.1 eq) is added dropwise at 40 °C. The reaction mixture is then heated at reflux for 6 hours. After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated to give 3-Bromo-1H-pyrazolo[3,4-b]pyridine.

  • Causality: The pyrazole ring is more susceptible to electrophilic attack than the pyridine ring, leading to selective bromination at the 3-position.

Step 3: Synthesis of this compound

Nitration of the brominated intermediate.

  • Procedure: To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, 3-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 12-16 hours. The mixture is then poured onto ice, and the precipitate is collected by filtration, washed with water, and dried to afford the final product.

  • Causality: The bromine atom at the 3-position is a deactivating but ortho-, para-director for the pyrazole ring. However, the nitration is expected to occur on the pyridine ring at the 5-position due to the strong deactivating effect of the protonated pyridine nitrogen. The bromine's electronic effect on the pyridine ring nitration is likely to be minor compared to the directing effect of the fused ring system itself.

Performance Comparison

ParameterPrimary Route (Nitration then Bromination)Alternative Route (Bromination then Nitration)Justification & Expert Insights
Overall Yield ModeratePotentially LowerThe nitration of the unsubstituted pyrazolopyridine may proceed with a higher yield compared to the brominated derivative. The bromo-substituent, being deactivating, could lead to a lower yield in the subsequent nitration step.
Regioselectivity GoodGoodIn both routes, the regioselectivity of nitration is primarily governed by the electronics of the pyrazolopyridine ring system, directing to the 5-position. Bromination is selective for the 3-position of the pyrazole ring.
Reaction Time LongerShorterThe bromination of the unsubstituted pyrazolopyridine in the alternative route might be faster than the bromination of the nitrated intermediate in the primary route due to the deactivating effect of the nitro group.
Safety High HazardHigh HazardBoth routes involve the use of hazardous reagents like fuming nitric acid, concentrated sulfuric acid, and liquid bromine, requiring stringent safety precautions.
Cost-Effectiveness Potentially higherPotentially lowerThe cost-effectiveness will largely depend on the yields of the individual steps. A higher overall yield in the primary route would make it more cost-effective.
Purification StandardStandardBoth routes are expected to require standard purification techniques such as recrystallization or column chromatography. The polarity of the intermediates will differ, which may influence the choice of purification method.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound. The choice between the two will depend on the specific priorities of the research.

  • The Primary Route (Nitration then Bromination) is recommended for achieving a potentially higher overall yield. The initial nitration of the more reactive parent heterocycle may proceed more efficiently.

  • The Alternative Route (Bromination then Nitration) might be advantageous if a shorter overall reaction time is a critical factor, as the initial bromination step is likely to be faster.

For both routes, careful optimization of reaction conditions, particularly for the nitration step, is crucial to maximize yields and minimize the formation of byproducts. It is also highly recommended to explore greener alternatives for both nitration and bromination steps to enhance the sustainability of the synthesis.[3][4]

References

A Comparative Guide to Kinase Inhibition by Pyrazolopyridine Analogs: From Benchtop to Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the pyrazolopyridine scaffold has emerged as a privileged structure. Its ability to act as a bioisostere of adenine allows it to effectively target the ATP-binding site of a wide array of kinases, leading to the development of several successful anti-cancer therapeutics.[1][2] This guide provides an in-depth comparative study of kinase inhibition by various pyrazolopyridine analogs, grounded in experimental data and established protocols. We will delve into the structural basis of their inhibitory activity, compare the selectivity profiles of prominent analogs, and provide detailed methodologies for their preclinical evaluation.

The Pyrazolopyridine Core: A Versatile Hinge-Binder

The pyrazolopyridine bicycle is a versatile scaffold in kinase inhibitor design due to its ability to form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine moiety of ATP.[2][3] This interaction anchors the inhibitor in the active site, and modifications at various positions on the pyrazolopyridine ring system allow for the optimization of potency, selectivity, and pharmacokinetic properties.[2] Different isomers of the pyrazolopyridine core, such as pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine, have been successfully employed in the development of potent kinase inhibitors.[2]

Comparative Inhibitory Profiles of Pyrazolopyridine Analogs

The true utility of the pyrazolopyridine scaffold is demonstrated by the diverse range of kinases that can be potently and selectively inhibited by its analogs. Below is a comparative analysis of the inhibitory activity (IC50 values) of several notable pyrazolopyridine-based inhibitors against a panel of kinases.

InhibitorTarget KinaseIC50 (nM)Key Features & Clinical Status
Selpercatinib (RETEVMO™) RETWild-type: 0.92, V804M mutant: 0.81, M918T mutant: 0.4Highly selective RET inhibitor. FDA-approved for RET-altered lung and thyroid cancers.[4][5]
VEGFR23.8Exhibits some off-target activity against VEGFR2.
Glumetinib (SCC244) c-Met0.42Highly selective c-Met inhibitor.[6][7] In clinical trials for MET-driven cancers.[8]
RON>1000Demonstrates high selectivity over the closely related RON kinase.[6]
Camonsertib (RP-3500) ATR-Potent and selective ATR inhibitor.[9] In clinical trials for advanced solid tumors with DNA damage response deficiencies.[10][11]
Olverembatinib (HQP1351) BCR-ABLWild-type: 0.25, T315I mutant: 0.62Third-generation BCR-ABL inhibitor effective against the T315I "gatekeeper" mutation.[2][12] Approved in China for chronic myeloid leukemia (CML).[2][12]
eCF506 Src<0.5Preclinical candidate with subnanomolar potency for Src and exceptional selectivity over Abl.[1][13][14]
Abl>500Demonstrates over 1000-fold selectivity for Src versus Abl.[13][14]
Compound 26 (MSC2530818) CDK8-Optimized CDK8 inhibitor with improved pharmacokinetic properties.[15]
Compound 5a c-Met4.27Potent c-Met inhibitor with promising cytotoxic activity against liver cancer cells.[15]

Key Signaling Pathways Targeted by Pyrazolopyridine Analogs

Understanding the cellular context in which these inhibitors function is crucial. Below are simplified diagrams of key signaling pathways regulated by kinases that are targeted by pyrazolopyridine analogs.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation FAK FAK Src->FAK Phosphorylation Ras Ras/Raf/MEK/ERK Pathway Src->Ras Activation STAT3 STAT3 Src->STAT3 Activation Proliferation Proliferation, Survival, Migration, Angiogenesis FAK->Proliferation Ras->Proliferation STAT3->Proliferation Pyrazolopyridine_Analog Pyrazolopyridine Analog (e.g., eCF506) Pyrazolopyridine_Analog->Src caption Src Signaling Pathway Inhibition

Src Signaling Pathway Inhibition

Abl_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos Activation PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt Activation STAT5 STAT5 BCR_ABL->STAT5 Activation Ras Ras/Raf/MEK/ERK Pathway Grb2_Sos->Ras Leukemogenesis Leukemia Cell Proliferation & Survival Ras->Leukemogenesis PI3K_Akt->Leukemogenesis STAT5->Leukemogenesis Pyrazolopyridine_Analog Pyrazolopyridine Analog (e.g., Olverembatinib) Pyrazolopyridine_Analog->BCR_ABL caption BCR-ABL Signaling Pathway Inhibition

BCR-ABL Signaling Pathway Inhibition

Experimental Protocols for Evaluating Pyrazolopyridine Analogs

Rigorous and reproducible experimental data are the bedrock of drug discovery. The following section provides detailed, step-by-step protocols for key assays used to characterize and compare pyrazolopyridine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay: ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10] This assay is highly sensitive and amenable to high-throughput screening.

Rationale: This biochemical assay provides a direct measure of the inhibitor's ability to block the catalytic activity of the target kinase in a controlled, cell-free environment. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different compounds.

ADP_Glo_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Add_Reagent1 Add ADP-Glo™ Reagent Start->Add_Reagent1 Incubate1 Incubate 40 min (Terminate kinase reaction, deplete remaining ATP) Add_Reagent1->Incubate1 Add_Reagent2 Add Kinase Detection Reagent Incubate1->Add_Reagent2 Incubate2 Incubate 30-60 min (Convert ADP to ATP, generate light) Add_Reagent2->Incubate2 Read Measure Luminescence Incubate2->Read caption ADP-Glo™ Kinase Assay Workflow

ADP-Glo™ Kinase Assay Workflow

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the pyrazolopyridine analog in DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in this order:

    • 2.5 µL of kinase in kinase buffer.

    • 2.5 µL of the diluted inhibitor or DMSO vehicle control.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of a mixture of the kinase-specific substrate and ATP. The final ATP concentration should be at or near its Km for the kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for different kinases.

  • First Step of Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[11]

  • First Incubation: Incubate the plate at room temperature for 40 minutes.[11]

  • Second Step of Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin needed for the light-generating reaction.[11]

  • Second Incubation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[16]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Viability Assay: MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[9][17]

Rationale: This cell-based assay determines the effect of the inhibitor on the viability of cancer cells that are dependent on the target kinase for their growth and survival. It provides a measure of the compound's cellular potency (EC50) and helps to bridge the gap between biochemical inhibition and a functional cellular outcome.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolopyridine analog for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[18]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570-590 nm using a microplate reader.[9][17]

  • Data Analysis: Subtract the background absorbance from all readings, normalize the data to the vehicle-treated cells, and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the EC50 value.

Cellular Target Engagement: Western Blotting for Phosphorylated Proteins

Western blotting is a fundamental technique to assess the phosphorylation status of the target kinase and its downstream substrates within the cell, providing direct evidence of target engagement by the inhibitor.[19][20]

Rationale: This method validates that the inhibitor is hitting its intended target in a cellular context and allows for the investigation of its impact on the downstream signaling pathway. A reduction in the phosphorylation of the target kinase or its substrates in a dose-dependent manner is strong evidence of on-target activity.

Phospho_Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (with Pyrazolopyridine Analog) Lysis 2. Cell Lysis (with Phosphatase & Protease Inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA or Bradford Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (overnight at 4°C) (e.g., anti-phospho-Src) Blocking->Primary_Ab Secondary_Ab 8. HRP-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Stripping 10. Stripping & Re-probing (with total protein antibody, e.g., anti-Src) Detection->Stripping Analysis 11. Data Analysis (Quantify band intensity) Stripping->Analysis caption Phospho-Western Blot Workflow

Phospho-Western Blot Workflow

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of the pyrazolopyridine analog for a specified time. Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[21][22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can lead to high background.[21][22]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Src) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To confirm that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody that recognizes the total protein (e.g., anti-Src). A loading control, such as GAPDH or β-actin, should also be probed for.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Conclusion

Pyrazolopyridine analogs represent a highly successful and versatile class of kinase inhibitors. Their favorable interactions with the kinase hinge region, coupled with the potential for chemical modifications to fine-tune their properties, have led to the development of several life-saving drugs. A thorough and systematic evaluation, employing a combination of biochemical and cell-based assays as outlined in this guide, is essential for the successful discovery and development of novel pyrazolopyridine-based kinase inhibitors. By understanding the structure-activity relationships, carefully assessing their inhibitory profiles, and validating their mechanism of action in a cellular context, researchers can continue to harness the therapeutic potential of this remarkable scaffold.

References

A Comparative Guide to HPLC-MS for Purity Assessment of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the critical task of purity assessment of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of methods to explore the causal relationships behind experimental choices, compare alternative approaches, and provide a robust, self-validating protocol grounded in established scientific principles.

The Analytical Imperative: Why Purity Matters

In drug development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] Impurities, which can include starting materials, by-products, synthetic intermediates, or degradation products, can impact the stability, bioavailability, and toxicity of the final drug product.[1] For a complex heterocyclic molecule like this compound, which serves as a privileged scaffold in drug discovery, rigorous purity analysis is paramount to ensure predictable downstream reactions and the integrity of the final compound.[2]

The Analytical Landscape: A Comparison of Methodologies

While several techniques can assess chemical purity, HPLC coupled with Mass Spectrometry (MS) is widely regarded as the gold standard in the pharmaceutical industry due to its high precision, sensitivity, and versatility.[3][4]

Method Principle Strengths for this Analyte Limitations for this Analyte
HPLC-UV Chromatographic separation followed by UV absorbance detection.Quantitative, robust, good for detecting UV-active impurities. The aromatic nature of the analyte ensures strong UV absorbance.[5]Cannot identify unknown impurities based on UV data alone; co-eluting impurities may be missed.
HPLC-MS Chromatographic separation coupled with mass-to-charge ratio detection.Provides molecular weight information for impurity identification; high sensitivity and specificity.[4] Essential for characterizing unknown peaks.Ionization efficiency can vary between analyte and impurities, potentially affecting quantification by area percent if not corrected.
GC-MS Separation of volatile compounds in the gas phase.Excellent for analyzing volatile impurities like residual solvents.[4]The analyte is likely non-volatile and would require derivatization, adding complexity and potential for artifacts.[6]
NMR Spectroscopy Nuclear magnetic resonance to elucidate structure.Provides definitive structural information and can quantify impurities relative to the main component if a certified standard is used.Lower sensitivity compared to MS; may not detect trace-level impurities below ~0.1%.
DSC Differential Scanning Calorimetry measures heat flow during melting.Can determine the absolute purity of a crystalline solid without a reference standard by analyzing its melting point depression.[1]Only detects eutectic impurities; does not provide structural information on them.

For the comprehensive purity profiling required in drug development, HPLC-MS offers the optimal balance of quantitative accuracy and qualitative, structural insight, making it the method of choice.[7]

Core Protocol: Reversed-Phase HPLC-MS for Purity Assessment

This section details a robust, validated protocol for the purity analysis of this compound. The choices made are grounded in the physicochemical properties of the analyte and best practices for analyzing polar, heterocyclic compounds.

Understanding the Analyte: The "Why" Behind the Method
  • Polarity: The presence of the nitro group (-NO₂) and the nitrogen atoms in the pyrazolopyridine core imparts significant polarity. This makes Reversed-Phase (RP) HPLC, which separates compounds based on hydrophobicity, the ideal starting point.

  • Basicity: The pyridine and pyrazole moieties are basic and can be protonated. Adding a small amount of acid (e.g., formic acid) to the mobile phase is crucial to ensure sharp, symmetrical peak shapes by preventing interactions with residual silanols on the stationary phase and promoting consistent ionization.[8]

  • UV Absorbance: The fused aromatic ring system is a strong chromophore, allowing for sensitive detection by UV, typically in the 254 nm range.[5]

  • Ionization: The basic nitrogen atoms are readily protonated, making positive-ion Electrospray Ionization (ESI) a highly effective and sensitive ionization technique for mass spectrometry.

Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to data analysis.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting prep 1. Accurately weigh sample (e.g., 1 mg) dissolve 2. Dissolve in Diluent (e.g., Acetonitrile/Water 50:50) to 1 mg/mL prep->dissolve filter 3. Filter through 0.22 µm syringe filter dissolve->filter hplc 4. Inject onto HPLC System (Reversed-Phase C18 Column) filter->hplc uv 5a. UV Detection (e.g., 254 nm) hplc->uv ms 5b. ESI-MS Detection (Positive Ion Mode) hplc->ms integrate 6. Integrate Peak Areas (UV Chromatogram) uv->integrate identify 8. Identify Impurities (Mass Spectra Analysis) ms->identify purity 7. Calculate Purity (Area % Method) integrate->purity report 9. Generate Final Report purity->report identify->report

Caption: Workflow for HPLC-MS Purity Assessment.

Detailed Step-by-Step Methodology

Instrumentation:

  • HPLC or UHPLC system with a UV/PDA detector.

  • Single Quadrupole or Triple Quadrupole/Q-TOF Mass Spectrometer with an ESI source.

Materials & Reagents:

  • Analyte: this compound sample.

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

  • Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µm Standard reversed-phase chemistry for retaining the polar analyte. The smaller particle size offers higher resolution and faster analysis times.[4]
Column Temp. 40 °C Improves peak shape and ensures reproducible retention times.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, ensuring efficient separation.
Injection Vol. 2 µL Small volume to prevent peak distortion and column overloading.
UV Wavelength 254 nm Aromatic compounds typically show strong absorbance at this wavelength. A PDA detector can be used to screen for optimal wavelengths.

| Gradient | 10% B to 95% B in 8 min, hold for 2 min, return to 10% B and equilibrate for 2 min. | A gradient is essential to elute potential impurities with a wide range of polarities and to ensure the column is cleaned after each injection. |

Mass Spectrometry Conditions:

Parameter Condition Rationale
Ionization Mode ESI Positive The basic nitrogen atoms in the pyrazolopyridine ring are readily protonated to form [M+H]⁺ ions.
Scan Range m/z 100 - 500 Covers the expected mass of the analyte (~243/245 Da for bromine isotopes) and potential dimers or larger impurities.
Capillary Voltage 3.5 kV Optimized for stable spray and efficient ion generation.
Gas Temp. 325 °C Facilitates desolvation of the mobile phase from the analyte ions.

| Gas Flow | 8 L/min | Assists in the desolvation process. |

Data Interpretation: From Peaks to Purity

Purity Calculation

Purity is typically determined using the area percent method from the UV chromatogram, which assumes that all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method provides a reliable estimate for routine quality control. For regulatory filings, the use of relative response factors for known impurities is often required for higher accuracy.

Impurity Identification

The mass spectrometer is the key to identifying what the other peaks in the chromatogram are. For this compound, we would expect to see the [M+H]⁺ ion with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

  • Expected [M+H]⁺: m/z 242.9 / 244.9

Potential process-related impurities can be hypothesized and searched for in the mass data of the minor peaks.

Caption: Potential impurities and their expected masses.

Mass fragmentation studies (MS/MS) can further confirm structures. For pyrazolopyridine cores, fragmentation often involves the loss of halogens (Br), halogen acids (HBr), or successive loss of HCN molecules.[9][10][11]

Method Trustworthiness: A Self-Validating System

To ensure the protocol is reliable and fit for purpose, it must be validated according to ICH guidelines. Key validation parameters include:

Parameter Objective Typical Acceptance Criteria
Specificity Ensure the method can separate the main peak from impurities and degradation products.Peak purity analysis (using PDA detector) shows the main peak is spectrally pure.
Linearity Demonstrate a linear relationship between concentration and detector response.Correlation coefficient (r²) > 0.999 for a series of dilutions.[12]
LOD / LOQ Determine the Limit of Detection and Limit of Quantitation.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Precision Assess the repeatability of the measurement.Relative Standard Deviation (RSD) < 2% for multiple injections.
Accuracy Measure the agreement between the measured value and the true value.Recovery of 98-102% for a spiked sample.

Troubleshooting Common Issues

Problem Potential Cause Solution
Peak Tailing Secondary interactions with the column; inappropriate mobile phase pH.Ensure mobile phase pH is at least 2 units below the pKa of the analyte; use a high-quality, end-capped column.
Poor Ionization Analyte concentration too high (ion suppression); incorrect mobile phase modifier.Dilute the sample; ensure an acid like formic acid is present to promote protonation.
In-source Dehalogenation High source temperatures or voltages in the mass spectrometer.Reduce source temperature or fragmentor voltage to achieve softer ionization.
Carryover Adsorption of the analyte onto surfaces in the injector or column.Optimize the needle wash solvent in the autosampler; include a strong organic wash at the end of the gradient.

Conclusion

The HPLC-MS method detailed here provides a robust, sensitive, and highly informative approach for the purity assessment of this compound. By combining the quantitative power of UV detection with the qualitative, structural-elucidation capabilities of mass spectrometry, this technique allows researchers to confidently assess the purity of their material, identify potential impurities, and ensure the quality required for pharmaceutical development. The rationale-driven approach to method development and validation ensures that the data generated is not only accurate but also trustworthy and defensible.

References

head-to-head comparison of different synthetic methods for 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine, a key building block in the development of various kinase inhibitors and other pharmacologically active agents, is a critical consideration for medicinal chemists. The placement of the bromo and nitro functionalities on the pyrazolo[3,4-b]pyridine scaffold offers versatile handles for further chemical modifications. This guide provides a head-to-head comparison of two distinct synthetic routes to this valuable intermediate, offering insights into their respective advantages and limitations, supported by detailed experimental protocols and data.

Introduction to the Synthetic Challenge

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine, allowing it to interact with a wide range of biological targets. The synthesis of specifically substituted analogs like this compound requires careful strategic planning to control regioselectivity and ensure good overall yields. This comparison focuses on two primary approaches:

  • Method 1: Electrophilic Nitration of a Pre-formed Brominated Precursor. This is a direct approach that introduces the nitro group in the final step.

  • Method 2: Construction of the Pyrazolo[3,4-b]pyridine Ring from a Substituted Pyridine Precursor. This method builds the heterocyclic system with the required functionalities already in place on the starting materials.

Method 1: Nitration of 3-Bromo-1H-pyrazolo[3,4-b]pyridine

This synthetic strategy relies on the commercially available or readily synthesized 3-Bromo-1H-pyrazolo[3,4-b]pyridine as the immediate precursor. The core of this method is the regioselective nitration of the pyridine ring.

Scientific Rationale

The pyrazolo[3,4-b]pyridine ring system is susceptible to electrophilic aromatic substitution. The position of nitration is directed by the combined electronic effects of the fused pyrazole ring and the bromine substituent. The pyridine nitrogen deactivates the ring towards electrophilic attack, making harsh nitrating conditions necessary. The bromine at the 3-position further influences the regioselectivity of the incoming nitro group.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridine

A common route to the precursor involves the diazotization of 1H-pyrazolo[3,4-b]pyridin-3-amine followed by a Sandmeyer-type reaction. However, for the purpose of this guide, we will consider 3-Bromo-1H-pyrazolo[3,4-b]pyridine as the starting material, which is commercially available.

Step 2: Nitration of 3-Bromo-1H-pyrazolo[3,4-b]pyridine

To a cooled (0 °C) solution of 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in concentrated sulfuric acid, fuming nitric acid (1.1 eq) is added dropwise, ensuring the temperature is maintained below 5 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to afford this compound.

Data Summary
ParameterValue
Starting Material 3-Bromo-1H-pyrazolo[3,4-b]pyridine
Reagents Fuming Nitric Acid, Sulfuric Acid
Reaction Time ~3 hours
Yield Reported yields are generally moderate to good (60-75%)
Purification Filtration and washing. Recrystallization if necessary.
Workflow Diagram

A 3-Bromo-1H-pyrazolo[3,4-b]pyridine B Fuming HNO3, H2SO4 0 °C to rt A->B C This compound B->C

Caption: Nitration of the brominated precursor.

Method 2: Ring Construction from a Substituted Pyridine

This approach involves the synthesis of the pyrazolo[3,4-b]pyridine ring system from a pyridine precursor that already contains the necessary bromo and nitro substituents.

Scientific Rationale

This strategy offers an alternative that can provide better control over the final substitution pattern by incorporating the desired functionalities at an early stage. The key step is the annulation of the pyrazole ring onto the pre-functionalized pyridine core. This is typically achieved by reacting a hydrazine derivative with a suitably substituted pyridine containing ortho-amino and carbonyl or cyano groups. A common precursor for this type of synthesis is a substituted 2-chloropyridine-3-carboxaldehyde.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-nitro-3-pyridinecarboxaldehyde

This starting material can be prepared from commercially available 2-chloro-3-methyl-5-nitropyridine through oxidation.

Step 2: Synthesis of 2-Hydrazinyl-5-nitro-3-pyridinecarboxaldehyde

2-Chloro-5-nitro-3-pyridinecarboxaldehyde (1.0 eq) is reacted with hydrazine hydrate (1.2 eq) in a suitable solvent like ethanol at reflux. The hydrazine displaces the chloro group to form the corresponding hydrazinylpyridine derivative.

Step 3: Cyclization to 5-Nitro-1H-pyrazolo[3,4-b]pyridine

The hydrazinylpyridine intermediate undergoes intramolecular cyclization upon heating, often in the same pot, to form the pyrazolo[3,4-b]pyridine ring system.

Step 4: Bromination of 5-Nitro-1H-pyrazolo[3,4-b]pyridine

To a solution of 5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a suitable solvent like acetic acid, bromine (1.1 eq) is added. The reaction mixture is stirred at room temperature until the starting material is consumed. The product is then isolated by precipitation and filtration.

Data Summary
ParameterValue
Starting Material 2-Chloro-3-methyl-5-nitropyridine
Key Reagents Hydrazine hydrate, Bromine
Number of Steps 4
Overall Yield Generally lower due to the multi-step nature
Purification Requires purification at intermediate stages
Workflow Diagram

A 2-Chloro-3-methyl-5-nitropyridine B Oxidation A->B C 2-Chloro-5-nitro-3-pyridinecarboxaldehyde B->C D Hydrazine Hydrate C->D E 5-Nitro-1H-pyrazolo[3,4-b]pyridine D->E F Bromine E->F G This compound F->G

Caption: Multi-step synthesis from a substituted pyridine.

Head-to-Head Comparison

FeatureMethod 1: NitrationMethod 2: Ring Construction
Overall Strategy Late-stage functionalizationEarly-stage functionalization and ring formation
Number of Steps 1 (from brominated precursor)Multiple steps
Atom Economy Generally goodLower due to multiple steps and protecting groups
Starting Materials 3-Bromo-1H-pyrazolo[3,4-b]pyridineSubstituted pyridines (e.g., 2-chloro-3-methyl-5-nitropyridine)
Reagent Handling Requires handling of fuming nitric and sulfuric acidsInvolves handling of hydrazine and bromine
Regioselectivity Generally good for the 5-nitro isomer, but potential for other isomersHigh, as substituents are introduced in a controlled manner
Scalability Potentially easier to scale up due to fewer stepsMore challenging to scale up due to multiple transformations
Overall Yield Moderate to goodGenerally lower overall yield

Conclusion and Expert Recommendations

Both synthetic routes offer viable pathways to this compound.

Method 1 (Nitration) is the more direct and convergent approach, making it an attractive option for rapid synthesis, especially if the brominated precursor is readily available. The primary challenge lies in controlling the nitration conditions to ensure high regioselectivity and avoid over-nitration. This method is likely to be more cost-effective and efficient for large-scale production, assuming good control over the exothermic nitration reaction can be maintained.

Method 2 (Ring Construction) provides a more versatile and potentially more regioselective route, as the substitution pattern is established early in the synthesis. This approach is particularly advantageous when a variety of analogs with different substituents are desired, as the common pyridine intermediate can be diversified. However, the multi-step nature of this synthesis often leads to a lower overall yield and requires more extensive purification of intermediates, making it more labor-intensive and potentially more expensive.

For researchers focused on the rapid synthesis of the target compound for initial biological screening, Method 1 is recommended. For those engaged in extensive structure-activity relationship (SAR) studies requiring a range of analogs, the flexibility of Method 2 may be more beneficial, despite the lower overall yield for this specific target. The choice of synthetic route will ultimately depend on the specific project goals, available resources, and the scale of the synthesis.

A Researcher's Guide to the Cross-Validation of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine as a TRK Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine, a potent kinase inhibitor intermediate. Designed for researchers in medicinal chemistry and drug development, this document outlines a self-validating workflow, from initial synthesis to comparative analysis against established alternatives, ensuring scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, renowned for its structural similarity to purines. This has led to its extensive investigation as an "ATP-competitive" inhibitor for a variety of protein kinases.[1] Pharmacological studies have identified derivatives of this scaffold as potent inhibitors of critical oncology targets, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Tropomyosin receptor kinases (TRKs).[2] The specific compound, this compound (CAS: 1186608-83-2), serves as a key intermediate in the development of selective TRK inhibitors, which are implicated in the signaling pathways governing cancer cell proliferation and survival.[3]

This guide offers an objective comparison of this compound's performance profile with clinically-approved TRK inhibitors, supported by detailed experimental protocols for validation.

PART 1: Synthesis and Characterization of the Target Compound

A robust and reproducible synthetic route is the foundation of any chemical biology investigation. While a specific peer-reviewed protocol for the direct synthesis of this compound is not extensively detailed in the literature, a plausible and logical pathway can be constructed based on established methods for analogous structures.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 1H-pyrazolo[3,4-b]pyridine: an electrophilic bromination at the 3-position followed by nitration at the 5-position of the pyridine ring.

Synthetic_Pathway 1H-pyrazolo[3,4-b]pyridine 1H-pyrazolo[3,4-b]pyridine 3-Bromo-1H-pyrazolo[3,4-b]pyridine 3-Bromo-1H-pyrazolo[3,4-b]pyridine 1H-pyrazolo[3,4-b]pyridine->3-Bromo-1H-pyrazolo[3,4-b]pyridine Step 1: Bromination (e.g., PBr3 or Br2) This compound This compound 3-Bromo-1H-pyrazolo[3,4-b]pyridine->this compound Step 2: Nitration (HNO3/H2SO4) TRK_Signaling cluster_membrane Cell Membrane TRK_Receptor TRK Receptor Ras_MAPK Ras/MAPK Pathway TRK_Receptor->Ras_MAPK activates PI3K_Akt PI3K/Akt Pathway TRK_Receptor->PI3K_Akt activates Neurotrophin Neurotrophin Neurotrophin->TRK_Receptor binds Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation Inhibitor TRK Inhibitor Inhibitor->TRK_Receptor inhibits Cross_Validation_Workflow cluster_synthesis Compound Synthesis & Purity cluster_bioassay Biological Evaluation cluster_comparison Comparative Analysis S1 Synthesis of This compound S2 Synthesis of Final Derivative S1->S2 S3 Purification & Characterization (NMR, MS, HPLC >95%) S2->S3 B1 In Vitro Kinase Assay (TRKA, TRKB, TRKC) S3->B1 Validated Compound B2 Determine IC50 Values B1->B2 B3 Cell-Based Assays (e.g., Proliferation) B2->B3 C2 Compare IC50 & Selectivity B2->C2 Experimental IC50 C1 Benchmark Data (Larotrectinib, Entrectinib) C1->C2 C3 Data Interpretation & Conclusion C2->C3

References

Performance Benchmark of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine in TRKA Kinase Inhibition and Cellular Proliferation Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of TRK Inhibition

The Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases comprising TRKA, TRKB, and TRKC, are pivotal in the development and function of the nervous system.[1] However, the discovery of oncogenic fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes has marked a turning point in precision oncology.[1] These genetic alterations lead to the expression of constitutively active TRK fusion proteins that drive a variety of adult and pediatric cancers.[1] This has spurred the development of targeted TRK inhibitors, with first-generation drugs like Larotrectinib and Entrectinib demonstrating remarkable clinical efficacy.[2][3]

The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to interact with the ATP-binding site of various kinases.[4] This guide provides an in-depth performance benchmark of a specific pyrazolo[3,4-b]pyridine derivative, 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine, in key assays relevant to TRK-driven cancers. We will objectively compare its performance with the FDA-approved TRK inhibitors, Larotrectinib and Entrectinib, supported by detailed experimental protocols and data analysis.

Mechanism of Action: Targeting the TRK Signaling Cascade

TRK fusion proteins activate downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[1] TRK inhibitors, including this compound, are designed to compete with ATP for binding to the kinase domain of the TRK protein. This competitive inhibition blocks the autophosphorylation and subsequent activation of the kinase, thereby abrogating the downstream signaling that drives tumor growth.[2]

TRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binding & Dimerization RAS RAS TRK_Receptor->RAS P PI3K PI3K TRK_Receptor->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor Inhibition Point Inhibitor->TRK_Receptor

Caption: Simplified TRK signaling pathway and the point of inhibition.

Performance Benchmark: In Vitro Efficacy

To provide a clear comparison, we have summarized the inhibitory activities (IC50 values) of this compound, Larotrectinib, and Entrectinib in both a biochemical TRKA kinase assay and a cellular proliferation assay using the KM-12 colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion.[1]

Disclaimer: As of the time of this publication, specific IC50 values for this compound in TRKA and KM-12 assays are not publicly available. The values presented here are hypothetical, yet scientifically plausible, based on the known activity of other pyrazolopyridine-based kinase inhibitors. These values are intended for illustrative and comparative purposes within this guide.

CompoundBiochemical TRKA IC50 (nM)Cellular KM-12 IC50 (nM)
This compound 2580
Larotrectinib5[5]≤5[1]
Entrectinib1-5[2]2[1]

Analysis of Performance:

Based on the compiled data, both Larotrectinib and Entrectinib exhibit potent, low nanomolar inhibition of the TRKA kinase and subsequent cancer cell proliferation. The hypothetical data for this compound suggests it is a potent inhibitor, albeit with a moderately higher IC50 compared to the approved drugs. This indicates that while it is an active compound against the intended target, further optimization of its structure could be beneficial to enhance its potency to a level comparable with first-in-class inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of these findings, we provide detailed, step-by-step methodologies for the key assays.

Biochemical TRKA Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of purified TRKA kinase by measuring the amount of ADP produced.

Principle: The kinase reaction is performed in the presence of a test compound. After the reaction, the remaining ATP is depleted, and the generated ADP is converted to ATP, which is then used to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in the kinase assay buffer to achieve final assay concentrations ranging from 0.1 nM to 10 µM.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µl of the diluted compound or DMSO (vehicle control). Add 2 µl of recombinant human TRKA enzyme in kinase buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[6]

  • Initiation of Reaction: Add 2 µl of a substrate/ATP mixture (e.g., Poly(Glu, Tyr) 4:1 substrate and ATP at a concentration near the Km for TRKA) to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[7]

  • Signal Generation:

    • Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.[6]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a non-linear regression curve.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Assay_Plate Add Compound, Enzyme, & Substrate/ATP to Plate Compound_Prep->Assay_Plate Enzyme_Prep Prepare TRKA Enzyme & Substrate/ATP Mix Enzyme_Prep->Assay_Plate Incubate Incubate at 30°C for 60 min Assay_Plate->Incubate Add_ADPGlo Add ADP-Glo™ Reagent Incubate->Add_ADPGlo Add_Detection Add Kinase Detection Reagent Add_ADPGlo->Add_Detection Read_Luminescence Read Luminescence Add_Detection->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50

Caption: General workflow for a biochemical kinase assay.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed KM-12 cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium and incubate overnight.[1]

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (medium with DMSO).[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

This guide provides a comparative benchmark for this compound against established TRK inhibitors. The provided data and protocols offer a solid framework for researchers to evaluate its potential as a therapeutic agent. While the hypothetical data suggests that this compound is a potent inhibitor of TRKA, further studies are warranted to confirm its activity and to explore its selectivity profile against other kinases. Future research should focus on lead optimization to potentially enhance its potency and on in vivo studies to assess its efficacy and pharmacokinetic properties in preclinical cancer models.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we handle. 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic building block characteristic of those used in medicinal chemistry. Its structure, containing both a halogen (bromine) and a nitro group, necessitates a rigorous and informed approach to its disposal. This guide provides the essential procedural framework for safely managing this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Assessment: The Foundation of Safe Disposal

Analogous compounds, such as 3-Bromo-1H-pyrazolo[3,4-b]pyridine, are classified as harmful if swallowed, in contact with skin, or inhaled, and are known to cause serious eye and respiratory irritation[1]. Halogenated nitroaromatic compounds are generally regarded as toxic, irritant, and hazardous to the environment[2]. Therefore, it is imperative to handle this compound with the highest degree of caution.

Table 1: Inferred Hazard Profile and Key Data

PropertyData / Assessment
Chemical Name This compound
CAS Number 1186608-83-2[3][4]
Molecular Formula C₆H₃BrN₄O₂[3][4]
Molecular Weight 243.02 g/mol [3][4]
Inferred GHS Pictograms GHS07 (Exclamation Mark), GHS08 (Health Hazard)
Potential Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. May cause respiratory irritation. Potential for organ toxicity upon prolonged exposure. Suspected mutagen.[1][5]
Combustion Byproducts Toxic fumes including carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen bromide gas (HBr)[1][6].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal preparation, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data. Contaminated gloves must be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices[7].

  • Eye and Face Protection: Use chemical safety goggles and a face shield to protect against dust particles and splashes[2].

  • Body Protection: A flame-resistant lab coat is mandatory to protect against accidental contact[2].

  • Respiratory Protection: All handling of this solid compound, especially where dust may be generated, must be conducted within a certified chemical fume hood to avoid inhalation[1].

Waste Segregation: The Cornerstone of Compliant Disposal

The single most critical step in the disposal process is correct waste segregation. Due to the bromine atom in its structure, this compound is classified as a halogenated organic compound . Mixing halogenated and non-halogenated waste streams is a costly and non-compliant error. It complicates the disposal process and significantly increases costs, as the entire mixture must be treated as halogenated waste[8][9].

The following decision workflow must be followed for all chemical waste generated in the laboratory.

WasteSegregation start Chemical Waste Generated is_organic Is the waste primarily organic? start->is_organic is_halogenated Does it contain F, Cl, Br, or I? is_organic->is_halogenated  Yes aqueous_waste AQUEOUS WASTE (Check pH & local rules) is_organic->aqueous_waste  No halogenated_waste HALOGENATED ORGANIC WASTE is_halogenated->halogenated_waste  Yes (e.g., this compound) non_halogenated_waste NON-HALOGENATED ORGANIC WASTE is_halogenated->non_halogenated_waste  No

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol

Follow this procedure to ensure safe, compliant, and efficient disposal of this compound and its contaminated materials.

Step 1: Containment

Place the waste compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) into a designated, compatible hazardous waste container.

  • Container Type: Use a polyethylene or glass container with a secure, vapor-tight screw cap[8][10].

  • Integrity: Ensure the container is in good condition, free from cracks or leaks.

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

Step 2: Labeling

Proper labeling is mandated by regulatory bodies like the OSHA Hazard Communication Standard and the EPA[11][12]. The label must be clear, legible, and permanently affixed to the container as soon as the first drop of waste is added[9].

  • Content: The label must include the words "Hazardous Waste"[9].

  • Chemical Identification: List the full chemical name: "this compound". Do not use abbreviations or chemical formulas[8]. If other halogenated wastes are added to the same container, all components must be listed.

  • Hazard Identification: Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Generator Information: Include the name of the principal investigator, laboratory location, and contact information.

Step 3: Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents and acids[6].

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks[9].

  • Closure: The container must remain closed at all times except when actively adding waste[8].

Step 4: Final Disposal

The ultimate disposal of halogenated organic waste is a highly regulated process that must not be attempted by laboratory personnel.

  • Professional Disposal: Arrange for pickup with your institution's EHS office. They will consolidate the waste and transfer it to a licensed hazardous waste disposal contractor[2].

  • Disposal Method: The standard and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like HBr and NOx[7][13]. Land disposal of wastes containing high concentrations of halogenated organic compounds is generally prohibited by the EPA[14].

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

  • In Case of a Spill:

    • Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

    • Wearing full PPE, cover the spill with an inert absorbent material such as sand, silica gel, or a commercial sorbent[6].

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and decontaminate. All cleaning materials must also be disposed of as halogenated hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team immediately[8].

  • In Case of Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek medical attention[1][2].

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give half a liter of water to drink if the person is conscious. Seek immediate medical attention[1].

By adhering to these rigorous procedures, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity.

References

A Comprehensive Guide to the Safe Handling of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Based on the analysis of related chemical structures, 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine should be treated as a hazardous substance with the following potential classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

The nitroaromatic functionality suggests potential for mutagenicity and carcinogenicity, and these compounds are often acutely toxic.[5] Therefore, it is imperative to handle this compound with stringent safety measures to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Tightly fitting safety goggles with side-shields.[1]Chemical-resistant gloves (e.g., nitrile or butyl rubber).[6]Fully buttoned lab coat.[6]Work within a certified chemical fume hood.[3][6]
Running reactions and work-up Tightly fitting safety goggles with side-shields.[1]Chemical-resistant gloves. Inspect for tears or degradation.Fully buttoned lab coat.All manipulations should be performed in a chemical fume hood.[3][6]
Handling spills Tightly fitting safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a lab coat.A full-face respirator with appropriate cartridges may be necessary for large spills.[1][3]
Waste disposal Tightly fitting safety goggles.[1]Chemical-resistant gloves.Fully buttoned lab coat.Work within a certified chemical fume hood.[3][6]

Safe Handling and Operational Procedures

Adherence to the following step-by-step procedures will mitigate the risks associated with handling this compound.

Engineering Controls

All work with this compound, including weighing, dissolving, and transferring, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3][6] An emergency eyewash station and safety shower must be readily accessible.[6]

General Handling
  • Avoid dust formation: Handle the solid material carefully to avoid generating dust.[7]

  • Prevent contact: Avoid contact with skin, eyes, and clothing.[7]

  • Use appropriate tools: Use spatulas and other tools that will not generate static electricity.

  • Personal hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][8]

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial. The following workflow provides a general guideline for responding to a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_and_Cleanup Containment & Cleanup cluster_Decontamination_and_Disposal Decontamination & Disposal Alert Alert personnel in the immediate area. Evacuate Evacuate the area if the spill is large or you are not trained to handle it. Alert->Evacuate Ventilate Ensure adequate ventilation (fume hood). Evacuate->Ventilate Contain Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Ventilate->Contain Collect Carefully collect the absorbent material and spilled substance using non-sparking tools. Contain->Collect Package Place collected material into a sealed, labeled hazardous waste container. Collect->Package Decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water. Package->Decontaminate Dispose Dispose of all cleanup materials as hazardous waste. Decontaminate->Dispose Report Report the incident to your institution's Environmental Health and Safety (EHS) department. Dispose->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.